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  • Product: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
  • CAS: 1339480-24-8

Core Science & Biosynthesis

Foundational

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS 1339480-24-8): A Technical Guide to Synthesis, Mechanisms, and Application in Sulfamide Scaffolding

Executive Summary In modern drug discovery, the sulfonamide and sulfamide functional groups serve as critical bioisosteres for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding profiles. N-(c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the sulfonamide and sulfamide functional groups serve as critical bioisosteres for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding profiles. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS 1339480-24-8) is a highly reactive, N,N-disubstituted electrophilic building block used to synthesize complex, unsymmetrical sulfamides.

This whitepaper provides an in-depth mechanistic analysis of its synthesis, the causality behind strict protocol parameters, and self-validating experimental workflows designed to maximize yield while suppressing undesired symmetric dimerization.

Physicochemical & Regulatory Profile

Understanding the baseline properties of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is essential for safe handling and stoichiometric precision. As a sulfamoyl chloride, it is highly susceptible to hydrolysis and must be stored under inert conditions.

PropertyValue
Chemical Name N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
CAS Number 1339480-24-8
Molecular Formula C₆H₁₂ClNO₂S
Molecular Weight 197.68 g/mol
Structural Class Secondary amine-derived (N,N-disubstituted) sulfamoyl chloride
Hazard Classification Skin Corr. 1B (H314), STOT SE 3 (H336) 1

Mechanistic Synthesis & Causality

The synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride relies on the reaction between N-methylcyclobutylmethanamine and sulfuryl chloride (SO₂Cl₂). Designing a robust protocol requires understanding the causality behind each reagent and condition choice to prevent the degradation of the highly reactive intermediate 2.

Inverse Addition for Yield Optimization

Standard literature often suggests adding SO₂Cl₂ to an amine solution. However, this creates a transient state where the amine is in stoichiometric excess. The unreacted amine can act as a nucleophile, attacking the newly formed sulfamoyl chloride to yield an undesired symmetric sulfamide byproduct.

Expert Insight: An optimized, self-validating approach utilizes inverse addition—adding the secondary amine and tertiary base mixture dropwise to a chilled solution of SO₂Cl₂. This ensures the electrophile (SO₂Cl₂) is always in excess during the critical bond-forming step, effectively suppressing symmetric dimerization 3.

Acid Scavenging and Temperature Control

The reaction generates equimolar amounts of hydrogen chloride (HCl). A tertiary amine base (e.g., triethylamine or pyridine) is mandatory to scavenge this acid. Without it, the starting N-methylcyclobutylmethanamine would rapidly protonate into an unreactive hydrochloride salt, stalling the reaction. Furthermore, the reaction is highly exothermic. Maintaining the system at 0 °C to -5 °C is non-negotiable; elevated temperatures promote the deprotonation of the sulfamoyl chloride into a sulfamoyl anion, leading to the elimination of the chloride ion and the formation of a highly unstable sulfonyl imine .

Visualizations of Workflows and Mechanisms

Workflow A N-methylcyclobutylmethanamine + Sulfuryl Chloride B N-(cyclobutylmethyl)- N-methylsulfamoyl chloride (CAS 1339480-24-8) A->B Anhydrous DCM, 0°C NEt3 (Acid Scavenger) D Unsymmetrical Sulfamide Target Scaffold B->D Coupling Reaction 12-24h, RT C Amine Nucleophile (R-NH2) C->D Nucleophilic Addition

Two-stage synthesis workflow for unsymmetrical sulfamides utilizing the sulfamoyl chloride.

Mechanism A Sulfamoyl Chloride Intermediate B Sulfamoyl Anion A->B Excess Base / High Temp D Symmetric Sulfamide (Undesired) A->D Unreacted Amine Attack C Sulfonyl Imine B->C Elimination (-Cl⁻) E Polymerization C->E Spontaneous Degradation

Mechanistic pathway of undesired side-reactions during sulfamoyl chloride synthesis and coupling.

Experimental Protocols

Protocol 1: Synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

This protocol utilizes the inverse addition method to establish a self-validating system that inherently prevents symmetric dimerization.

Materials:

  • N-methylcyclobutylmethanamine (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Electrophile Solution: In a flame-dried, round-bottom flask purged with Argon, dissolve SO₂Cl₂ (1.05 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-brine bath.

  • Preparation of Amine Solution: In a separate dry flask, dissolve N-methylcyclobutylmethanamine (1.0 eq) and Et₃N (1.1 eq) in anhydrous DCM.

  • Inverse Addition: Attach a dropping funnel to the main reaction flask. Slowly add the amine/base solution dropwise to the stirring SO₂Cl₂ solution over 45–60 minutes. Self-Validation Check: Monitor the internal temperature; it must not exceed 5 °C to prevent sulfonyl imine formation.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction carefully with ice-cold water. Separate the organic layer and wash sequentially with cold 1M HCl (to remove unreacted amine and Et₃N), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. Use immediately or store under Argon at -20 °C.

Protocol 2: Downstream Coupling to Unsymmetrical Sulfamides

Coupling the synthesized chloride with a primary or secondary amine to form the final pharmacophore.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere. Add pyridine (1.5 eq) as the base. Cool to 0 °C.

  • Electrophile Addition: Dissolve the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.1 eq) in anhydrous solvent and add it dropwise to the amine solution.

  • Coupling: Allow the mixture to warm to room temperature and stir for 12–24 hours. Self-Validation Check: Monitor via TLC (typically Hexanes/EtOAc). The disappearance of the highly UV-active sulfamoyl chloride spot indicates completion.

  • Purification: Quench with water, extract with EtOAc, wash the organic layer with 1M HCl and brine, dry over MgSO₄, and purify via flash column chromatography to isolate the pure unsymmetrical sulfamide.

References

  • Title : Chemical Substance Information - N-(cyclobutylmethyl)-N-methylsulfamoyl chloride Source : NextSDS URL :[Link]

  • Title : Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization Source : D-nb.info (German National Library) URL :[Link]

  • Title: US Patent 9920002B2 - Methods for producing sulfonic acid diamides Source: Google Patents URL

Sources

Exploratory

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride: Molecular Weight, Physicochemical Profiling, and Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of specialized functional groups is paramount for optimizing both target affinity and pharmacokinetic profiles. N-(cyclobutylmethyl)-N-methylsu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specialized functional groups is paramount for optimizing both target affinity and pharmacokinetic profiles. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) has emerged as a highly versatile electrophilic building block. By enabling the direct installation of a sterically encumbered, lipophilic sulfamide moiety, this reagent allows researchers to rapidly explore novel chemical space. This whitepaper provides an in-depth technical analysis of its molecular weight implications, physicochemical properties, and self-validating synthetic protocols.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight (MW) of a chemical building block dictates its utility in fragment-based drug discovery and lead optimization. At 197.68 g/mol , N-(cyclobutylmethyl)-N-methylsulfamoyl chloride strikes an optimal balance between functional complexity and ligand efficiency.

Causality in Drug Design: According to Lipinski’s Rule of Five, an orally bioavailable drug should ideally possess a molecular weight below 500 Da. When this reagent is coupled with a core amine scaffold (typically 150–250 Da), the resulting sulfamide addition contributes a net mass of exactly 162.03 Da (accounting for the loss of the chloride leaving group, MW 35.45 g/mol ). This leaves an ample "molecular weight budget" of ~100–150 Da for further functionalization, ensuring the final candidate maintains high ligand efficiency without violating physicochemical constraints.

Table 1: Physicochemical Profiling
PropertyValueCausality / Analytical Significance
CAS Number 1339480-24-8Primary identifier for regulatory compliance and procurement .
Molecular Formula C6​H12​ClNO2​S Defines stoichiometric calculations for synthetic workflows.
Molecular Weight 197.68 g/mol Preserves the MW budget for downstream lead optimization.
Exact Mass 197.0277 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
Isotopic Signature 3:1 ( 35Cl : 37Cl )Intrinsic diagnostic marker for unreacted electrophile in LC-MS.

Mechanistic Rationale in Synthesis and Pharmacology

Sulfamoyl chlorides are the premier reagents for synthesizing sulfonamides and sulfamates, which are ubiquitous motifs in modern drug development . The choice of the N-(cyclobutylmethyl)-N-methyl derivative over simpler analogues (such as dimethylsulfamoyl chloride) is driven by two distinct mechanistic advantages:

  • Steric Shielding (Synthetic Advantage): The cyclobutylmethyl group provides localized steric hindrance around the highly electrophilic sulfur center. Causality: This shielding significantly slows the rate of competitive hydrolysis caused by ambient moisture during handling. It results in a more stable benchtop reagent that retains aggressive reactivity toward primary amines but resists degradation.

  • Lipophilic Anchoring (Pharmacological Advantage): The cyclobutane ring introduces sp3 -rich character and inherent ring strain. Unlike flat aromatic rings or highly flexible linear alkyl chains, this specific geometry optimally fills hydrophobic pockets in target proteins (e.g., the active site of Carbonic Anhydrase), enhancing binding affinity via shape complementarity .

Rationale Target Protein Target (e.g., Carbonic Anhydrase) Pocket Hydrophobic Pocket Active Site Target->Pocket Ligand Cyclobutylmethyl Group (Lipophilic Anchor) Ligand->Pocket Shape Complementarity Effect High Affinity Binding & Target Inhibition Ligand->Effect Core Sulfamide Core (H-Bond Donor/Acceptor) Core->Target Zn2+ Coordination / H-Bonds Core->Effect

Fig 1. Pharmacological rationale for incorporating the cyclobutylmethyl sulfamide moiety.

Experimental Protocol: Self-Validating N-Sulfamoylation

To ensure reproducibility and high yields, the following protocol details the coupling of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with a primary amine. This workflow is designed as a self-validating system , embedding analytical checkpoints directly into the methodology.

Table 2: Reaction Optimization Matrix
SolventBaseTemperatureYieldMechanistic Causality
DCM DIPEA 0 °C to RT >85% DIPEA’s bulk prevents nucleophilic base competition; DCM stabilizes the intermediate.
DMFTriethylamineRT<50%TEA forms unreactive quaternary salts; DMF promotes competitive hydrolysis.
THFPyridine60 °CTraceElevated temperatures lead to thermal degradation of the sulfamoyl chloride .
Step-by-Step Methodology

1. System Purging & Preparation Flame-dry a 25 mL round-bottom flask and purge with Argon. Causality: Sulfamoyl chlorides are highly sensitive to ambient moisture. Water acts as a competing nucleophile, hydrolyzing the reagent into an unreactive sulfonic acid and drastically reducing yields.

2. Reagent Solubilization Dissolve the primary amine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) in 5 mL of anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is essential to control the exothermic nature of the nucleophilic attack and to suppress the formation of bis-sulfamoylated side products. DIPEA is selected over Triethylamine (TEA) due to its steric bulk, which prevents the base itself from acting as a competing nucleophile.

3. Electrophile Addition Add N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 mmol) dropwise as a solution in 2 mL of anhydrous DCM. Causality: Dropwise addition maintains a low localized concentration of the electrophile, kinetically favoring the desired mono-substitution pathway over over-reaction.

4. Self-Validating Reaction Monitoring (LC-MS) After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in analytical grade Methanol, and inject into the LC-MS. Validation Check: The protocol is self-validating when the chromatogram shows the complete disappearance of the amine peak and the emergence of a new product peak corresponding to [M+H]+=Massamine​+162.03 Da . Crucially, the product peak must lack the 3:1 isotopic pattern ( 35Cl : 37Cl ) of the starting sulfamoyl chloride, confirming the successful elimination of the chloride leaving group.

5. Workup & Purification Quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize excess base. Extract the aqueous layer with DCM ( 3×10 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow N1 Amine Nucleophile (1.0 eq) N3 DIPEA / Anhydrous DCM 0°C to RT N1->N3 N2 N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 eq) N2->N3 N4 Tetrahedral Intermediate (Transient) N3->N4 Nucleophilic Attack N5 Chloride Elimination (-HCl) N4->N5 Collapse N6 Sulfamide Product (Target) N5->N6 Product Formation

Fig 2. Mechanistic workflow of amine sulfamoylation using the title sulfamoyl chloride.

References

  • NextSDS Database. "N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information." NextSDS. [Link]

  • RSC Publishing. "S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling." RSC Advances 2021. [Link]

  • ResearchGate. "Synthesis of Acyclic and Cyclic Sulfamates: A Review." Synthesis 2015. [Link]

Foundational

The Cyclobutane Ring: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Cyclobutyl-Containing Compounds Abstract The cyclobutane moiety, a four-membered carbocycle, has transcended its initial perception as a mere structural curiosity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Cyclobutyl-Containing Compounds

Abstract

The cyclobutane moiety, a four-membered carbocycle, has transcended its initial perception as a mere structural curiosity to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and stereochemical richness offer a powerful tool to address multifaceted challenges in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic profiles. This guide provides an in-depth exploration of the biological activity of cyclobutyl-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of the cyclobutane ring that underpin its utility, explore its diverse applications across various therapeutic areas, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising molecules.

The Cyclobutane Advantage: Unique Physicochemical Properties and Their Impact on Biological Activity

The strategic incorporation of a cyclobutane ring into a drug candidate can profoundly influence its interaction with biological targets and its overall pharmacological profile.[1] This stems from a unique combination of structural and electronic properties inherent to this four-membered ring system.

The cyclobutane ring is characterized by significant ring strain, with a strain energy of 26.3 kcal/mol, which is considerably higher than that of cyclopentane (7.1 kcal/mol) but slightly less than cyclopropane (28.1 kcal/mol).[1][2] This strain forces the ring into a puckered or "butterfly" conformation, deviating from a planar structure to alleviate torsional strain.[1][3] This non-planar, three-dimensional structure is a key attribute that medicinal chemists exploit to improve drug properties.[2]

The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than the typical C-C bond length of 1.54 Å in alkanes like ethane.[1][2] This elongation is a consequence of the ring strain and influences the overall geometry of the molecule.

These distinct features translate into several advantages in drug design:

  • Conformational Restriction: The rigid and puckered nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation.[1][2] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

  • Improved Metabolic Stability: The cyclobutane scaffold can serve as a metabolically robust replacement for more labile groups.[2] For instance, replacing a metabolically vulnerable ethyl linker with a 1,3-disubstituted cyclobutane can block sites of oxidation and improve the compound's half-life.

  • Bioisosteric Replacement: The cyclobutane ring is a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkynes, and even aromatic rings.[4][5] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and permeability.[4] The replacement of planar aromatic rings with a three-dimensional cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[4]

  • Enhanced Solubility and Reduced Planarity: The three-dimensional nature of the cyclobutane ring can disrupt crystal packing and reduce planarity, which can, in turn, improve a compound's aqueous solubility.[1][2]

  • Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of pharmacophoric groups in three-dimensional space, enabling optimal interactions with the target binding site.[2]

Applications in Drug Discovery: A Therapeutic Landscape

The versatility of the cyclobutane moiety is reflected in its presence in a wide array of approved drugs and clinical candidates across diverse therapeutic areas.[6][7]

Oncology

The cyclobutane ring has made significant contributions to the development of anticancer agents.[6][8]

  • Platinum-Based Drugs: Carboplatin, a second-generation platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. This modification reduces the nephrotoxicity associated with its predecessor, cisplatin, while retaining potent anticancer activity.[9] The cyclobutane moiety modulates the drug's reactivity and pharmacokinetic profile.

  • Kinase Inhibitors: Numerous kinase inhibitors incorporate a cyclobutane ring to achieve selectivity and improved drug-like properties. For example, the incorporation of a cyclobutyl group has been instrumental in the development of potent and selective inhibitors for various kinases implicated in cancer progression.[6] One such example is a TTK kinase inhibitor currently in clinical trials for breast and advanced solid cancers, where the cyclobutyl ring enhances rigidity and oral exposure.[2]

Antiviral Therapy

Cyclobutyl-containing nucleoside and non-nucleoside analogs have emerged as potent antiviral agents.[10][11]

  • Herpesvirus Infections: Enantiomerically pure cyclobutyl nucleoside analogues have demonstrated high activity against a range of herpesviruses.[10] The constrained cyclobutane ring mimics the furanose sugar of natural nucleosides, allowing for interaction with viral enzymes like DNA polymerase. The stereochemistry of the cyclobutane ring is crucial for activity, with isomers mimicking the absolute configuration of natural nucleosides showing potent antiviral effects.[10]

  • Human Immunodeficiency Virus (HIV): Carbocyclic oxetanocin analogs containing a cyclobutane ring, such as cyclobut-A and cyclobut-G, have been shown to inhibit the replication of HIV in various cell types.[12]

Neuroscience

The conformational rigidity of the cyclobutane ring has been leveraged in the design of compounds targeting the central nervous system.[6] By restricting the conformation of flexible neurotransmitter analogs, it is possible to achieve subtype-selective receptor modulation.

Other Therapeutic Areas

The applications of cyclobutyl-containing compounds extend to other areas, including:

  • Inflammatory Diseases: Substituted phenyl cyclobutylureas have been investigated as potential modulators of inflammatory responses.[13]

  • Integrin Antagonists: Cyclobutane-based scaffolds have been used to develop small molecule antagonists of integrins, which are cell surface receptors involved in various physiological and pathological processes, including cancer progression.[14][15]

Experimental Workflows for the Biological Evaluation of Cyclobutyl-Containing Compounds

A rigorous and systematic approach is essential for evaluating the biological activity of novel cyclobutyl-containing compounds. The following section outlines key experimental protocols.

In Vitro Efficacy and Potency Assessment

The initial evaluation of a compound's biological activity is typically performed using in vitro assays.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclobutane-containing test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete medium. Add the diluted compound to the respective wells, including vehicle and no-treatment controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[8]

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of a compound's effect on cell proliferation. The incubation time is varied to assess both short-term and long-term effects.

This protocol is designed to determine the inhibitory activity of a cyclobutyl-containing compound against a specific enzyme target.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for the enzymatic reaction

  • Cyclobutane-containing test compound

  • 96-well plate (or other suitable format)

  • Detection reagent (e.g., fluorescent or colorimetric)

  • Plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the enzyme and buffer in each well of the plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle). Pre-incubate the enzyme with the compound for a defined period.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: After a specific incubation time, stop the reaction and add the detection reagent.

  • Measurement: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[4]

Causality Behind Experimental Choices: This assay directly measures the compound's effect on the target enzyme, providing crucial information about its mechanism of action. The choice of detection method depends on the specific enzyme and substrate.

Visualizing Biological Activity: Signaling Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

experimental_workflow

kinase_inhibition_pathway

Quantitative Data Summary

The following tables summarize key data on the biological activity of representative cyclobutyl-containing compounds.

Table 1: In Vitro Cytotoxicity of Cyclobutane Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Cyclobutane Derivative 16CCRF-CEM0.8[2]
Cyclobutane Derivative 16K5621.2[2]
Compound 60 (GSK-3β inhibitor)Cell-based assay1.5[2]

Table 2: Comparative Properties of Cyclobutane Bioisosteres

Parent Compound (Aromatic)Cyclobutane AnalogProperty ImprovedFold ImprovementReference
Aromatic Kinase InhibitorCyclobutane-containing InhibitorMetabolic Stability3-fold[4]
Aromatic Receptor LigandCyclobutane-containing LigandAqueous Solubility5-fold[4]
Boceprevir Analog (Cyclopropyl)Boceprevir (Cyclobutyl)Potency (HCV NS3/4A)3-fold[9]
Boceprevir Analog (Cyclopentyl)Boceprevir (Cyclobutyl)Potency (HCV NS3/4A)19-fold[9]

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique conformational properties provide a powerful strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[9] The successful application of cyclobutane-containing compounds in diverse therapeutic areas, from oncology to infectious diseases, underscores the broad utility of this structural motif.[6][7]

Future research will likely focus on the development of novel and efficient synthetic methodologies to access a wider range of functionalized cyclobutanes.[16] The exploration of cyclobutane as a bioisostere for other functionalities will continue to be a fruitful area of investigation.[4] As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the cyclobutane ring is poised to play an even more prominent role in the design of the next generation of innovative medicines.

References

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem. 1

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed.

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - Benchchem. 4

  • Cyclobutanes in Small-Molecule Drug Candidates - PubMed.

  • Cyclobutanes in medicinal chemistry A) and decarboxylative conjugate radical addition B). 17

  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock.

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC.

  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues.

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. 18

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs | Bentham Science Publishers.

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - Semantic Scholar.

  • Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed.

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties - ResearchGate.

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing.

  • Bioisosteric Replacements - Chemspace.

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses - MDPI.

  • Cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit the replication of human immunodeficiency virus in T cells and monocytes and macrophages in vitro | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Examples of 1,2‐disubsituted cyclobutanes in clinical trials:... - ResearchGate.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - ResearchGate.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications.

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.

  • Cyclobutane - Wikipedia.

  • Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols - Benchchem. 8

Sources

Exploratory

The Role of Cyclobutane in Medicinal Chemistry: Escaping Flatland via Strained Carbocycles

Executive Summary: The "Escape from Flatland" For decades, medicinal chemistry was dominated by planar, sp2 -hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, the moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

For decades, medicinal chemistry was dominated by planar, sp2 -hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, the modern drug discovery paradigm has shifted toward increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) to improve solubility, reduce off-target toxicity, and access complex three-dimensional binding pockets—a concept known as "escaping flatland."

Within this context, the cyclobutane ring has emerged as a highly privileged, yet historically underutilized, pharmacophore . Despite its inherent ring strain (~26.3 kcal/mol), cyclobutane possesses a unique "puckered" (butterfly) conformation that offers distinct physicochemical advantages over both its highly reactive cyclopropane and highly flexible cyclopentane counterparts. This whitepaper details the mechanistic rationale, quantitative properties, and validated synthetic protocols for integrating cyclobutane into modern drug pipelines.

Physicochemical Rationale & Pharmacological Utility

The strategic incorporation of a cyclobutane ring into a lead molecule is rarely arbitrary; it is driven by specific thermodynamic and pharmacokinetic objectives.

Conformational Restriction and Entropic Optimization

Flexible aliphatic chains suffer a massive entropic penalty upon binding to a target protein because multiple rotatable bonds must be "frozen" into a single bioactive conformation. Cyclobutane acts as a rigidifying scaffold. By locking the molecule into a pre-organized geometry, the entropic cost of target binding is drastically reduced, translating directly to enhanced binding affinity ( Kd​ ) and target selectivity.

ConformationalRestriction A Flexible Lead Molecule (High Entropic Penalty) B Introduction of Cyclobutane Motif A->B Structural Optimization C Conformationally Restricted Analogue B->C sp3 Enrichment D Pre-organized Bioactive Conformation C->D Reduced Rotatable Bonds E Target Binding (Increased Affinity) D->E Lower Entropic Cost

Fig 1: Thermodynamic rationale for cyclobutane-mediated conformational restriction.

Metabolic Stability via Orbital Rehybridization

A common misconception is that strained rings are metabolically labile. In reality, cyclobutanes are remarkably resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains. The Causality: To accommodate the compressed internal C-C-C bond angles (~88°), the carbon atoms rehybridize, allocating more p -character to the internal C-C bonds and more s -character to the exocyclic C-H bonds. This increased s -character shortens the C-H bonds and increases their Bond Dissociation Energy (BDE), effectively shielding the molecule from hydrogen atom transfer (HAT) by metabolic enzymes.

Advanced Bioisosterism

Cyclobutane derivatives are increasingly used as bioisosteres to replace problematic moieties:

  • Gem-dimethyl isosteres: A simple cyclobutane ring can replace a gem-dimethyl group to reduce lipophilicity while maintaining steric bulk.

  • Para-phenylene isosteres: Bicyclo[1.1.1]pentane (a bridged cyclobutane system) perfectly mimics the linear geometry of a 1,4-substituted benzene ring but with vastly improved aqueous solubility and no π−π stacking liabilities .

Quantitative Structural Analysis

To understand why cyclobutane occupies a "Goldilocks" zone in medicinal chemistry, we must compare its fundamental metrics against other cycloalkanes.

Table 1: Comparative Physicochemical Properties of Cycloalkanes

Ring SystemRing Strain (kcal/mol)Avg. C-C Bond Length (Å)Internal Bond AngleConformationMetabolic Liability
Cyclopropane 28.11.5160.0°PlanarHigh (Ring opening)
Cyclobutane 26.31.56~88.0°PuckeredLow (High C-H BDE)
Cyclopentane 7.11.54~104.0°EnvelopeModerate (P450 target)
Cyclohexane 0.11.54109.5°ChairModerate (P450 target)

Data synthesized from foundational thermodynamic literature and recent structural reviews.

Self-Validating Experimental Protocols

The historical bottleneck in cyclobutane adoption was synthetic difficulty. Modern photochemistry and strain-release methodologies have solved this. Below are two field-proven, self-validating protocols for cyclobutane synthesis.

Protocol A: Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters

This protocol allows for the construction of densely functionalized, complex cyclobutane scaffolds that are highly tolerant of diverse functional groups .

The Causality: Thermal [2+2] cycloadditions are symmetry-forbidden. Direct UV excitation often leads to substrate degradation. By utilizing an Iridium-based triplet sensitizer, we facilitate an energy transfer (EnT) that selectively excites the styrene derivative to its triplet state, allowing smooth cycloaddition with the vinyl boronate ester without destroying sensitive pharmacophores.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube, add the styrene derivative (1.0 equiv), vinyl boronate ester (3.0 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2.0 mol%).

  • Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the triplet excited state.

  • Irradiation: Backfill with Argon. Irradiate the reaction mixture using 456 nm blue LEDs at room temperature for 16 hours.

  • In-Process Validation: Monitor via TLC or crude 1H -NMR. The disappearance of the distinct vinylic protons (typically 5.5–6.5 ppm) and the emergence of upfield cyclobutane multiplet signals (1.5–3.0 ppm) confirms successful ring formation.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the borylated cyclobutane.

Protocol B: Strain-Release Amination for Bicyclo[1.1.1]pentanes

This protocol leverages the massive internal strain of[1.1.1]propellane to rapidly generate functionalized bicyclobutane/cyclobutane amines, which are highly prized as para-phenylene bioisosteres .

The Causality: [1.1.1]Propellane has an inverted tetrahedral geometry at its bridgehead carbons, resulting in an exceptionally weak and strained central C-C bond (~98 kcal/mol strain). Using a "Turboamide" (an amine deprotonated by an isopropylmagnesium chloride–lithium chloride complex) breaks up Grignard aggregates via LiCl coordination. This dramatically increases the nucleophilicity of the nitrogen, driving the cleavage of the central C-C bond. The reaction is thermodynamically irreversible due to the massive release of strain energy (dropping to ~64 kcal/mol).

StrainRelease A [1.1.1]Propellane (Strain: ~98 kcal/mol) B Nucleophilic Attack (Turboamide Reagent) A->B Reagent Addition C Cleavage of Central C-C Bond B->C Transition State D Thermodynamic Relief (Strain: ~64 kcal/mol) C->D Driving Force E Functionalized Bicyclobutane/Cyclobutane D->E Product Formation

Fig 2: Mechanistic workflow of strain-release amination to generate cyclobutane derivatives.

Step-by-Step Methodology:

  • Turboamide Generation: In a flame-dried flask under Argon, dissolve the secondary amine (1.2 equiv) in anhydrous THF. Cool to 0 °C. Dropwise, add iPrMgCl⋅LiCl (1.2 equiv, 1.3 M in THF). Stir for 30 minutes.

  • Strain-Release: Slowly add a solution of [1.1.1]propellane (1.0 equiv, ~0.3 M in diethyl ether) to the Turboamide mixture at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. The thermodynamic relief drives the reaction to completion.

  • Electrophilic Trapping (Validation Step): Quench the resulting bridgehead Grignard intermediate with an electrophile (e.g., Boc2​O or aqueous NH4​Cl ).

  • Isolation: Perform a standard aqueous workup (EtOAc/Water), dry over Na2​SO4​ , and purify. The rigid symmetry of the resulting bicyclo[1.1.1]pentane will yield a highly diagnostic, simplified 1H -NMR spectrum (typically a sharp singlet for the bridge CH2​ groups around 1.8–2.2 ppm).

Clinical Case Studies

The translation of cyclobutane from a synthetic curiosity to a clinical powerhouse is best illustrated by FDA-approved therapeutics:

  • Carboplatin (Antineoplastic): A second-generation platinum drug where the labile chloride ligands of cisplatin were replaced by a bidentate 1,1-cyclobutanedicarboxylate ligand. The cyclobutane ring provides precise steric bulk and conformational stability, drastically slowing the aquation rate of the platinum center. This causality directly results in Carboplatin's significantly lower nephrotoxicity and neurotoxicity compared to cisplatin.

  • Nalbuphine & Butorphanol (Opioid Analgesics): Both molecules feature an N-cyclobutylmethyl substituent. The specific steric volume and puckered geometry of the cyclobutane ring dictate the ligand's interaction with the hydrophobic pocket of the opioid receptors, acting as a molecular switch that confers κ -agonist and μ -antagonist activity, thereby providing profound analgesia with a lower risk of respiratory depression.

Conclusion

The cyclobutane ring is no longer a synthetic bottleneck; it is a premier structural tool for the modern medicinal chemist. By leveraging its unique puckered geometry, high C-H bond dissociation energy, and profound entropic benefits, drug development professionals can systematically optimize target affinity, metabolic half-life, and intellectual property space.

References

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (2022). URL:[Link]

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters Organic Letters (2021). URL:[Link]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews (2026). URL:[Link]

  • Strain-Release Amination Science (2016). URL:[Link]

Foundational

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride safety and handling precautions

An In-depth Technical Guide for the Safe Handling of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(cyclobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Safe Handling of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture in the laboratory.

Hazard Identification and Risk Assessment

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a reactive chemical intermediate. Its hazard profile is primarily defined by its classification as a corrosive substance.[1] Understanding the inherent risks is the first step in mitigating them. The primary hazards are associated with its reactivity, particularly with nucleophiles such as water, which can lead to the release of corrosive byproducts.

1.1. Globally Harmonized System (GHS) Classification

A thorough risk assessment begins with the GHS classification, which provides a universally understood summary of the chemical's hazards.

Hazard Class Category Hazard Statement Pictogram Signal Word
Skin Corrosion1BH314: Causes severe skin burns and eye damage.[1]GHS05 (Corrosion)Danger
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.[1]GHS07 (Exclamation Mark)Warning

The H314 classification is the most critical for immediate laboratory safety. Sulfamoyl chlorides are reactive electrophiles. Upon contact with moisture on the skin or in the eyes, they can hydrolyze, forming hydrochloric acid and the corresponding sulfonic acid, leading to severe chemical burns. The H336 statement indicates a risk of central nervous system effects if vapors are inhaled, necessitating stringent control of airborne exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the primary method for exposure mitigation, supplemented by appropriate PPE. Relying solely on PPE is an insufficient safety strategy.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2][3] This is non-negotiable. The fume hood contains vapors and provides a physical barrier in case of a splash. Verify the hood's certification and check the airflow monitor before commencing any work.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][4] Proximity is crucial for minimizing injury in the event of an exposure.

2.2. Personal Protective Equipment (PPE)

PPE is the last line of defense. It must be selected based on the specific hazards of the material and the planned procedure.

Protection Area Required PPE Specification and Rationale
Eyes & Face Chemical safety goggles and a full-face shield.[2]Goggles provide a seal against splashes and vapors. A face shield is required over the goggles to protect the entire face from splashes during transfers of larger quantities or when a vigorous reaction is possible.[2]
Hands Chemically resistant gloves (e.g., nitrile, neoprene).Inspect gloves for tears or pinholes before each use. Given the severe corrosive nature of the compound, double-gloving is recommended. Remove and replace gloves immediately if contamination is suspected. Contaminated gloves must be disposed of as hazardous waste.
Body Flame-retardant laboratory coat.A fully fastened lab coat provides a removable barrier to protect skin and personal clothing from minor splashes.[5]
Respiratory None required with adequate engineering controls.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required if engineering controls are insufficient or during a large-scale spill response.[2][5]

Standard Operating Procedures for Handling

Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedures outline the critical steps for safely handling N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Function prep2 Don Full, Correct PPE prep1->prep2 prep3 Assemble All Glassware & Reagents prep2->prep3 handle1 Transfer Reagent within Fume Hood prep3->handle1 handle2 Weigh/Measure Reagent handle1->handle2 handle3 Add Reagent to Reaction Vessel Slowly handle2->handle3 clean1 Quench/Neutralize Contaminated Glassware handle3->clean1 clean2 Dispose of Contaminated Materials in Hazardous Waste clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Corrosive Reagents.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

    • Don the specified PPE: lab coat, chemical goggles, face shield, and double gloves.

    • Gather all necessary equipment (glassware, spatulas, syringes) and other reagents inside the fume hood to minimize traffic in and out of the controlled area.

  • Handling:

    • Perform all transfers of the reagent well within the fume hood.

    • If adding to a reaction, add it portion-wise or via a syringe pump to control the reaction rate and any potential exotherm.

    • Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[2][6]

  • Cleanup and Decontamination:

    • All glassware that has come into contact with the reagent should be carefully quenched with a suitable solvent (e.g., isopropanol) before being removed from the fume hood for cleaning.

    • Dispose of all contaminated disposables (gloves, pipette tips, weighing paper) in a designated, sealed hazardous waste container.[7]

    • Thoroughly wipe down the work surface inside the fume hood.

    • Remove PPE in the correct order (gloves first), and wash hands and forearms thoroughly with soap and water.[2]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the reagent and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from sources of heat or ignition.[2][6] The container must be kept tightly closed to prevent exposure to moisture and air.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[6]

  • Incompatible Materials: Avoid contact with:

    • Water: Reacts, potentially violently, to release corrosive gases.[8]

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[8]

    • Strong Bases and Amines: These are nucleophiles that will react exothermically with the sulfamoyl chloride.[8]

    • Alcohols: Will react to form sulfonate esters.

Emergency Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

cluster_spill Chemical Spill cluster_exposure Personnel Exposure start EMERGENCY spill1 Evacuate Immediate Area & Alert Others start->spill1 Spill exp1 Remove Victim from Contaminated Area start->exp1 Exposure spill2 If Safe, Contain with Inert Absorbent spill1->spill2 spill3 Collect Waste in Sealed Container spill2->spill3 spill4 Call EHS for Disposal spill3->spill4 exp2 Remove Contaminated Clothing exp1->exp2 exp3 Flush Affected Area (Skin/Eyes) for 15+ min exp2->exp3 exp4 Seek IMMEDIATE Medical Attention exp3->exp4

Caption: Emergency Response Decision Tree.

5.1. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][9] Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[6][9] Seek immediate medical attention from an ophthalmologist.[10][12]

  • Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[2][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Seek immediate medical attention.[6][9]

5.2. Spills and Leaks

  • Minor Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or vermiculite.[2] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Contact your institution's Environmental Health and Safety (EHS) department.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous waste.[9]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[9]

References

  • N-(cyclobutylmethyl)
  • Methylsulfamoyl chloride - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Sulfamoyl chloride - Synquest Labs. Synquest Labs.
  • SDS – SECTION 4 - SCHC.org. SCHC.org.
  • Aldrich - 310670 - • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem. PubChem.
  • N-Tert-butyl-N-methylsulfamoyl chloride - AK Scientific, Inc. AK Scientific, Inc.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • Chemical Safety Data Sheet MSDS / SDS - METHYLSULFAMOYL CHLORIDE - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC) - Cole-Parmer. Cole-Parmer.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in orga...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in organic solvents. In the absence of specific published solubility data for this compound, this guide offers a predictive assessment based on its chemical structure and the known behavior of analogous sulfamoyl chlorides. It emphasizes the theoretical principles governing solubility and provides detailed, field-proven experimental protocols for researchers to determine precise solubility profiles. This document is structured to deliver actionable insights and a robust methodological framework for scientists and professionals in drug development and chemical research, ensuring scientific integrity and supporting the advancement of complex synthetic endeavors.

Introduction to N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a specialized organosulfur compound with the molecular formula C₆H₁₂ClNO₂S and a molecular weight of approximately 197.68 g/mol .[1] Its structure features a reactive sulfamoyl chloride moiety (-SO₂Cl) attached to a nitrogen atom, which is further substituted with a methyl group and a cyclobutylmethyl group. This compound serves as a critical building block in medicinal chemistry and organic synthesis, primarily for the introduction of the N-(cyclobutylmethyl)-N-methylsulfamoyl group into target molecules.

The solubility of this reagent in organic solvents is a paramount consideration for its effective use in chemical reactions, purification processes, and formulation. Proper solvent selection is crucial for achieving homogeneous reaction conditions, controlling reaction rates, and preventing precipitation of starting materials or products.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is influenced by several structural features:

  • The Sulfamoyl Chloride Group (-SO₂Cl): The highly electronegative oxygen and chlorine atoms attached to the sulfur atom create a significant dipole moment, making this functional group polar.

  • The N-alkyl Substituents: The methyl and cyclobutylmethyl groups are nonpolar.

The overall polarity of the molecule is a balance between the polar sulfamoyl chloride group and the nonpolar alkyl chains. This structure suggests that N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a moderately polar compound.

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[3] Sulfamoyl chlorides are known to be reactive towards protic solvents, undergoing solvolysis where the chloride is displaced by the solvent molecule. This reactivity makes polar protic solvents generally unsuitable for dissolving N-(cyclobutylmethyl)-N-methylsulfamoyl chloride without degradation.

  • Polar Aprotic Solvents: These solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide) have a significant dipole moment but lack O-H or N-H bonds.[3][4] They are generally good solvents for moderately polar compounds. It is predicted that N-(cyclobutylmethyl)-N-methylsulfamoyl chloride will exhibit good solubility in many polar aprotic solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and minimal dipole moments. The nonpolar alkyl portion of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride will contribute to some solubility in these solvents, but the highly polar sulfamoyl chloride group will limit its overall solubility.

Predicted Solubility Profile

While specific experimental data is unavailable, the following table provides a predicted qualitative solubility profile for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride based on the principles outlined above and the known behavior of similar sulfamoyl chlorides. These predictions should be experimentally verified.

Solvent Solvent Type Predicted Qualitative Solubility Rationale
Dichloromethane (DCM)Polar AproticVery SolubleGood polarity match.
Tetrahydrofuran (THF)Polar AproticVery SolubleGood polarity match.
Diethyl EtherModerately Polar AproticSolubleModerate polarity match.
Ethyl AcetatePolar AproticSolubleGood polarity match.
AcetonePolar AproticSolubleGood polarity match.
Acetonitrile (MeCN)Polar AproticSolubleGood polarity match.
Dimethylformamide (DMF)Polar AproticVery SolubleHigh polarity may favor dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHigh polarity may favor dissolution; potential for slow reaction.
TolueneNonpolarSparingly SolubleMismatch in polarity.
HexaneNonpolarInsoluble to Sparingly SolubleSignificant mismatch in polarity.
WaterPolar ProticInsoluble (reactive)Reacts to form the corresponding sulfonic acid.
EthanolPolar ProticInsoluble (reactive)Reacts to form the corresponding sulfonate ester.
MethanolPolar ProticInsoluble (reactive)Reacts to form the corresponding sulfonate ester.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in a given organic solvent.

Materials and Equipment
  • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (of known purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess N-(cyclobutylmethyl)-N- methylsulfamoyl chloride prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add to equilibration Seal vial and place in constant temperature shaker prep_solvent->equilibration settling Allow excess solid to settle equilibration->settling After equilibration (e.g., 24h) sampling Withdraw supernatant using a syringe and filter settling->sampling dilution Dilute sample to a known concentration sampling->dilution analysis Analyze by HPLC or GC dilution->analysis quantify Determine concentration from calibration curve analysis->quantify calibration Prepare calibration curve with known standards calibration->quantify solubility Calculate solubility (e.g., in g/L or mol/L) quantify->solubility caption Figure 1. Experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

    • Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to a concentration suitable for analytical measurement.

  • Quantification:

    • Prepare a series of standard solutions of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or GC).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety and Handling Considerations

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a reactive chemical. It is classified as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Due to its reactivity with protic solvents, it should be protected from moisture.

Conclusion

While specific published data on the solubility of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is not currently available, a systematic approach based on its chemical structure allows for a reasonable prediction of its solubility profile in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents and reactive towards polar protic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine precise solubility data, which is essential for the successful application of this important synthetic building block in research and development.

References

  • PubChemLite. N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S). [Link]

  • NextSDS. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. N-(cyclobutylmethyl)-n-methylsulfamoyl chloride. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

Sources

Foundational

Engineering Privileged Scaffolds: The Strategic Application of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in Small Molecule Drug Discovery

Executive Summary In modern small-molecule drug discovery, the strategic selection of chemical building blocks dictates the boundaries of accessible chemical space. Sulfur-containing functional groups are undeniably priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern small-molecule drug discovery, the strategic selection of chemical building blocks dictates the boundaries of accessible chemical space. Sulfur-containing functional groups are undeniably privileged motifs, currently present in approximately 25% of the top 200 small-molecule pharmaceuticals[1]. Within this armamentarium, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) emerges as a highly specialized electrophilic reagent.

This whitepaper explores the technical utility of this building block. By enabling the late-stage installation of a highly decorated sulfamide pharmacophore, this reagent allows medicinal chemists to simultaneously achieve three objectives: introduce a stable transition-state isostere, eliminate a hydrogen bond donor (HBD) to enhance passive permeability, and increase the sp³ character of the molecule to "escape flatland" and improve physicochemical properties.

Structural Rationale & Physicochemical Profiling

The utility of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride lies in its tripartite structure, with each moiety serving a distinct pharmacological and physicochemical purpose.

SPR Core N-(cyclobutylmethyl)- N-methylsulfamoyl chloride F1 Sulfamoyl Chloride Warhead Core->F1 F2 N-Methyl Substitution Core->F2 F3 Cyclobutylmethyl Ring Core->F3 O1 Tetrahedral Transition State Isostere F1->O1 O2 Eliminates H-Bond Donor (↑ Membrane Permeability) F2->O2 O3 sp3 Character & Puckered (↑ LipE, ↓ Planarity) F3->O3

Fig 1. Logical relationship between the building block's structural motifs and pharmacological outcomes.

The Sulfamoyl Chloride Warhead

Sulfamoyl chlorides (R₂N-SO₂Cl) are highly reactive electrophiles used to synthesize sulfamides (-NH-SO₂-NR₂). The resulting sulfamide moiety is hydrolytically stable and possesses a tetrahedral geometry that effectively mimics the transition states of peptide hydrolysis[2]. This makes it a cornerstone in the design of protease and enzyme inhibitors.

The Cyclobutylmethyl Motif: Escaping Flatland

The cyclobutane ring possesses a unique puckered conformation driven by a strain energy of approximately 26.3 kcal/mol[3]. Unlike highly flexible linear alkyl chains (e.g., pentyl groups) which incur a high entropic penalty upon target binding, the cyclobutylmethyl group provides conformational restriction. Furthermore, incorporating cyclobutane rings is a proven strategy to increase the fraction of sp³ hybridized carbons (Fsp³), which disrupts molecular planarity, reduces crystal packing forces, and often improves aqueous solubility while filling deep hydrophobic pockets[4].

The N-Methyl Substitution

Primary sulfamides (-SO₂NH₂) possess two hydrogen bond donors, which can severely restrict blood-brain barrier (BBB) penetration and passive cellular permeability. The N-methyl substitution on this building block masks one of these donors. This subtle modification is critical for Central Nervous System (CNS) drug discovery, where minimizing the polar surface area (PSA) and HBD count is paramount.

Quantitative Physicochemical Impact

To illustrate the value of this building block during lead optimization, Table 1 summarizes the predicted physicochemical shifts when transitioning from a standard primary sulfamide to the N-(cyclobutylmethyl)-N-methylsulfamide derivative on a generic drug scaffold.

Table 1: Comparative Physicochemical Impact of Sulfamide Functionalization

MetricPrimary Sulfamide (-SO₂NH₂)N-(cyclobutylmethyl)-N-methylsulfamidePharmacological Consequence
H-Bond Donors (HBD) 20 (on the terminal nitrogen)Enhanced passive permeability; improved CNS penetration.
Lipophilicity (Δ cLogP) Baseline+ 1.8 to + 2.2Increased affinity for hydrophobic target pockets.
Topological PSA (tPSA) 42.5 Ų32.6 ŲDecreased polarity, favoring membrane diffusion.
3D Geometry (Fsp³) LowHigh (+5 sp³ carbons)Reduced planarity; lower risk of off-target intercalation.

Experimental Methodology: High-Throughput Sulfamide Library Synthesis

As a Senior Application Scientist, I emphasize that successful library generation requires a self-validating, highly controlled protocol. Sulfamoyl chlorides are sensitive to moisture and prone to hydrolysis. The following protocol details the synthesis of a sulfamide library utilizing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, explicitly outlining the causality behind each experimental parameter.

Materials & Reagents
  • Electrophile: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 equivalents).

  • Nucleophile: Library of primary or secondary aliphatic/aromatic amines (1.0 equivalent).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution Dissolve the target amine (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are non-negotiable. Adventitious water will rapidly hydrolyze the sulfamoyl chloride into an unreactive sulfonic acid, terminating the reaction.

Step 2: Base and Catalyst Addition Add DIPEA (2.5 eq) and DMAP (0.1 eq) to the stirring amine solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk renders it non-nucleophilic, preventing it from competing with the target amine for the electrophile. DMAP acts as a nucleophilic catalyst, attacking the sulfamoyl chloride to form a highly reactive, transient sulfamoylpyridinium intermediate, which dramatically accelerates the coupling of sterically hindered amines. The 0 °C environment controls the exothermic nature of the subsequent addition.

Step 3: Electrophile Addition Dissolve N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, suppressing the formation of dimeric side-products.

Step 4: Reaction Monitoring (Self-Validation) Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC.

  • Causality: The disappearance of the parent amine mass and the emergence of the [M+H]+ corresponding to the sulfamide product validates the catalytic cycle. If the reaction stalls, it indicates steric hindrance at the amine, requiring gentle heating (up to 40 °C).

Step 5: Quenching and Workup Once complete (typically 2–12 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The NaHCO₃ neutralizes any residual acid. The 1M HCl wash is critical; it selectively protonates and removes the DMAP catalyst and excess DIPEA into the aqueous phase, leaving the neutral sulfamide product in the organic layer, ensuring high crude purity prior to preparative HPLC.

SyntheticWorkflow A Amine Scaffold (Primary/Secondary) C Catalysis & Base (DMAP, DIPEA, 0°C) A->C B N-(cyclobutylmethyl)- N-methylsulfamoyl chloride B->C D Sulfamoylpyridinium Intermediate C->D Nucleophilic Attack E Novel Sulfamide Library D->E Amine Coupling F High-Throughput Screening (HTS) E->F Profiling

Fig 2. High-throughput synthesis workflow for cyclobutylmethyl-functionalized sulfamide libraries.

Therapeutic Applications & Target Classes

The incorporation of the N-(cyclobutylmethyl)-N-methylsulfamide motif is particularly advantageous in several therapeutic arenas:

  • Kinase Inhibitors (Allosteric Modulation): While the hinge-binding region of kinases requires flat, aromatic hydrogen-bonding networks, the solvent-exposed tail regions and allosteric pockets (e.g., DFG-out conformations) are highly lipophilic. The cyclobutylmethyl group perfectly occupies these hydrophobic channels, increasing target residence time without inflating the molecular weight as drastically as a substituted phenyl ring.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides and sulfamides are the primary pharmacophores for CA inhibition. Modulating the tail of the sulfamide with a cyclobutylmethyl group alters the isoform selectivity profile (e.g., favoring CA IX over CA I/II), which is a major strategy in developing targeted anti-glaucoma and anti-tumor agents[2].

  • Neurodegenerative Diseases: The removal of the HBD via N-methylation, combined with the lipophilic cyclobutane ring, creates an ideal physicochemical profile for crossing the blood-brain barrier. This makes the building block highly relevant for designing modulators of CNS targets like GPCRs and ion channels.

Conclusion

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is far more than a simple reagent; it is a strategic vector for molecular optimization. By understanding the mechanistic causality of its reactivity and the physicochemical implications of its structural motifs, drug discovery professionals can leverage this building block to synthesize highly potent, metabolically stable, and bioavailable therapeutics.

References

  • The importance of sulfur-containing motifs in drug design and discovery Taylor & Francis (Expert Opinion on Drug Discovery, 2022)[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates PubMed Central (PMC)[Link]

Sources

Exploratory

The Reactivity and Mechanism of Action of Sulfamoyl Chlorides in Organic Synthesis

A Technical Whitepaper on Mechanistic Paradigms and Protocol Engineering Executive Summary Sulfonamides and sulfamates are privileged pharmacophores in medicinal chemistry, serving as critical bioisosteres for amide bond...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Mechanistic Paradigms and Protocol Engineering

Executive Summary

Sulfonamides and sulfamates are privileged pharmacophores in medicinal chemistry, serving as critical bioisosteres for amide bonds in blockbuster drugs ranging from topiramate to macitentan[1]. As a Senior Application Scientist, I frequently observe that the successful integration of these functional groups hinges on mastering the chemistry of sulfamoyl chlorides ( R2​NSO2​Cl ). This whitepaper dissects the mechanistic divergence of sulfamoyl chlorides—ranging from direct nucleophilic substitution to radical-mediated activation—and translates these principles into self-validating, field-proven experimental protocols.

Mechanistic Paradigms of Sulfamoyl Chlorides

The reactivity of sulfamoyl chlorides is not monolithic; it is dictated by the substitution pattern on the nitrogen atom and the specific reaction conditions. Understanding the causality behind these pathways is essential for predicting regioselectivity and avoiding catastrophic side reactions.

1.1 Direct Nucleophilic Substitution ( SN​2 -like)

For N,N -disubstituted sulfamoyl chlorides (where no acidic proton exists on the nitrogen), the reaction with alcohols or amines proceeds via a direct nucleophilic attack at the hexavalent sulfur center. Kinetic isotope studies reveal that the transition state requires a high degree of bond formation to achieve a critical charge on the leaving chloride ion[2]. Because the sulfur atom is highly sterically shielded, the rate of this SN​2 -like displacement is acutely sensitive to the steric bulk of both the nucleophile and the substituents on the sulfamoyl chloride.

1.2 The Elimination-Addition (Aza-Sulfene) Pathway

When utilizing primary ( H2​NSO2​Cl ) or secondary sulfamoyl chlorides, the mechanistic landscape shifts dramatically. In the presence of a base (e.g., DMAP, N-methylimidazole), the weakly acidic proton on the nitrogen is deprotonated. The resulting sulfamoyl anion undergoes a rapid E1cB or E2 elimination of the chloride ion to generate a highly reactive aza-sulfene intermediate ( HN=SO2​ )[3].

  • Causality in Synthesis: This intermediate is a potent electrophile that is immediately trapped by nucleophiles. This is why primary sulfamoyl chlorides often exhibit faster reaction rates than their sterically hindered N,N -disubstituted counterparts, despite the latter having a more electrophilic sulfur center[4].

1.3 Radical-Mediated Activation

Direct single-electron reduction of sulfamoyl chlorides is thermodynamically challenging. However, recent advances have unlocked a radical pathway via halogen-atom transfer (XAT). Using photoredox catalysis (e.g., Eosin Y) and tris(trimethylsilyl)silane (TTMSS), a silyl radical is generated. This radical abstracts the chlorine atom from the sulfamoyl chloride, yielding a carbon-centered sulfamoyl radical that can undergo regioselective Giese addition to unactivated alkenes[5].

MechanisticPathways Start Sulfamoyl Chloride (R2N-SO2-Cl) Sub1 Direct Nucleophilic Attack (SN2-like at Sulfur) Start->Sub1 Nucleophile + Base (Non-acidic R) Sub2 Elimination-Addition (Aza-sulfene Intermediate) Start->Sub2 Base (R=H) (-HCl) Sub3 Radical Activation (Cl-atom Abstraction) Start->Sub3 Silyl Radical (Photoredox) Prod1 Sulfamates / Sulfamides (Retention/Inversion) Sub1->Prod1 Prod2 Rapid Nucleophilic Trapping (via HN=SO2) Sub2->Prod2 Prod3 Aliphatic Sulfonamides (via Alkene Addition) Sub3->Prod3

Caption: Mechanistic divergence of sulfamoyl chlorides: Direct SN2, Aza-sulfene, and Radical pathways.

Protocol Engineering & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol must be designed as a self-validating system. The following methodologies incorporate built-in physical or chemical checkpoints to verify success at each stage.

Protocol A: In Situ Generation of Unsubstituted Sulfamoyl Chloride

Unsubstituted sulfamoyl chloride ( H2​NSO2​Cl ) is highly unstable and must be generated in situ from chlorosulfonyl isocyanate (CSI).

  • The Causality of Reagent Selection: Direct hydrolysis of CSI with water is violently exothermic and practically uncontrollable. Instead, we use formic acid. Formic acid reacts gently with CSI to form a carbamic acid intermediate, which then smoothly fragments into CO , CO2​ , and H2​NSO2​Cl [6].

  • The Causality of Solvent Selection: While N,N -dimethylformamide (DMF) is a ubiquitous solvent, it rapidly forms undesired adducts with sulfamoyl chlorides. Therefore, N,N -dimethylacetamide (DMAc) or N -methylpyrrolidone (NMP) must be used to maintain reagent integrity[7].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve CSI (1.0 eq) in anhydrous DMAc. Cool the solution to 0 °C.

  • Controlled Addition: Add formic acid (1.0 eq) dropwise over 30 minutes. Maintain the internal temperature between 35–45 °C using a careful heating/cooling cycle.

  • Validation Checkpoint (Gas Evolution): The reaction is self-validating via gas evolution. The stoichiometric release of CO and CO2​ will cause visible bubbling. Do not proceed until bubbling has completely ceased, indicating the total conversion of the carbamic acid intermediate to sulfamoyl chloride.

  • Coupling: Cool the mixture back to 0 °C and add the target alcohol/amine nucleophile along with an appropriate base (e.g., triethylamine).

Workflow Step1 Step 1: Precursor Activation CSI + HCOOH Step2 Step 2: Gas Evolution CO / CO2 Release Step1->Step2 35-45 °C, Amide Catalyst Step3 Step 3: Intermediate Sulfamoyl Chloride Formed Step2->Step3 Step4 Step 4: Nucleophilic Coupling Add Alcohol/Amine + Base Step3->Step4 NMP/DMAc Solvent Avoid DMF Step5 Step 5: Product Isolation Aqueous Quench & Extract Step4->Step5 12-24h, 0 °C to RT

Caption: Step-by-step workflow for the in situ generation and nucleophilic coupling of sulfamoyl chlorides.

Protocol B: Synthesis of Unsymmetrical Sulfamides

The synthesis of unsymmetrical sulfamides requires the sequential addition of two different amines to sulfuryl chloride ( SO2​Cl2​ )[1].

  • The Causality of Temperature Control: During the addition of the first amine to SO2​Cl2​ , the temperature must be strictly maintained at 0 °C. If the reaction warms prematurely, the highly acidic intermediate sulfamoyl chloride will deprotonate into a sulfamoyl anion. This anion eliminates chloride to form a sulfonyl imine, which spontaneously dimerizes or polymerizes, destroying the yield.

Step-by-Step Methodology:

  • First Coupling: Dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Electrophile Addition: Slowly add SO2​Cl2​ (1.05 eq) in DCM dropwise. Stir for 2 hours at 0 °C.

  • Validation Checkpoint (TLC): Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the secondary amine spot validates the formation of the N,N -disubstituted sulfamoyl chloride.

  • Second Coupling: Add the primary amine (1.1 eq) and additional base. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract the organic layer.

Quantitative Benchmarks

To aid in experimental design, the following table summarizes the quantitative parameters, expected yields, and mechanistic constraints of the primary sulfamoylation pathways discussed above.

Mechanistic PathwayReagent SystemSubstrate ScopePrimary IntermediateTypical YieldsKey Byproducts
Direct Nucleophilic Substitution R2​NSO2​Cl
  • TEA / Pyridine
Secondary Amines, Unhindered AlcoholsS(VI) Transition State70–90%Amine Hydrochloride
Elimination-Addition H2​NSO2​Cl
  • DMAP / NMI
  • Primary Alcohols, Phenols, AminesAza-sulfene ( HN=SO2​ )60–85%Amine Hydrochloride
    Radical Activation R2​NSO2​Cl
  • Eosin Y + TTMSS
  • Alkenes, CyclobutenesSulfamoyl Radical50–75%Silane Derivatives
    References
    • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.1

    • Journal of the American Chemical Society. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.5

    • d-nb.info. Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization.

    • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State.2

    • Google Patents. Industrially applicable process for the sulfamoylation of alcohols and phenols (WO2003053992A2).7

    • Organic Letters. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates.4

    • TCI Chemicals. Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.6

    • Organic Letters. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides.3

    Sources

    Protocols & Analytical Methods

    Method

    experimental protocol for using N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Application Note & Protocol: Utilizing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in Medicinal Chemistry Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-(cyclobutylm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol: Utilizing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in Medicinal Chemistry

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) Primary Applications: Synthesis of unsymmetrical sulfamides and sulfamates; late-stage functionalization; bioisosteric replacement.

    Introduction & Mechanistic Rationale

    The sulfonamide/sulfamide functional group is a critical pharmacophore in modern drug discovery, acting as a stable bioisostere for amides while offering distinct hydrogen-bonding capabilities and metabolic stability [1]. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a highly specialized, electrophilic building block used to install the lipophilic and sterically constrained N-(cyclobutylmethyl)-N-methylsulfamoyl moiety onto molecular scaffolds.

    Causality in Reagent Design: The inclusion of both a methyl and a cyclobutylmethyl group on the sulfamoyl nitrogen serves a dual purpose:

    • Physicochemical Tuning: The cyclobutyl ring introduces a unique sp3-carbon topology that enhances lipid solubility (logP) and membrane permeability without adding excessive molecular weight.

    • Metabolic Shielding: The tertiary nitrogen (N,N-disubstituted) prevents the formation of reactive N-acyl species and shields the sulfur center from premature enzymatic degradation.

    Mechanistically, the highly polarized S–Cl bond renders the sulfur atom susceptible to nucleophilic attack. Because sulfamoyl chlorides are less reactive than standard sulfonyl chlorides (due to the electron-donating resonance of the adjacent nitrogen), the choice of base and solvent is strictly dictated by the nucleophilicity of the reacting partner (amine vs. alcohol) [2].

    Mechanistic and Workflow Visualizations

    To ensure reproducible execution, the reaction logic is divided into the operational workflow and the underlying molecular mechanism.

    Workflow A N-(cyclobutylmethyl)- N-methylsulfamoyl chloride (Electrophile) D Reaction Mixture (0 °C warming to RT) A->D B Nucleophile (1°/2° Amine or Alcohol) B->D C Anhydrous Conditions Base (DIPEA/DMAP/NaH) Solvent (DCM/THF) C->D E Aqueous Workup (1M HCl, Brine wash) D->E Stir 2-18 h F Purified Product (Sulfamide / Sulfamate) E->F Flash Chromatography

    Caption: Operational workflow for synthesizing sulfamides and sulfamates using the sulfamoyl chloride reagent.

    Mechanism Nuc Nucleophile (Nu-H) Attacks Electrophilic Sulfur Tetra Pentacoordinate Transition State (Trigonal Bipyramidal Geometry) Nuc->Tetra Nucleophilic Attack Reagent Sulfamoyl Chloride (S=O highly polarized) Reagent->Tetra Elim Chloride Elimination (Rate-determining step) Tetra->Elim Collapse of Intermediate Prod Target Sulfamide/Sulfamate + HCl (Scavenged by Base) Elim->Prod

    Caption: Mechanistic pathway of nucleophilic substitution at the sulfamoyl sulfur atom.

    Experimental Protocols

    Self-Validating System: Sulfamoyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to the corresponding unreactive sulfamic acids if exposed to water [3]. Therefore, all protocols mandate the use of strictly anhydrous solvents, inert atmospheres (Ar/N2), and the dropwise addition of the electrophile at 0 °C to suppress exothermic side reactions.

    Protocol A: Synthesis of Unsymmetrical Sulfamides (Reaction with Amines)

    This protocol is optimized for primary and secondary aliphatic or aromatic amines[1]. Because amines are strong nucleophiles, a mild organic base is sufficient to drive the reaction and scavenge the HCl byproduct.

    Reagents & Materials:

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.1–1.2 equiv)

    • Primary or secondary amine (1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1–0.2 M)

    Step-by-Step Procedure:

    • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

    • Amine Solution: Dissolve the amine (1.0 equiv) in anhydrous DCM. Add DIPEA (2.5 equiv).

    • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

    • Electrophile Addition: Dissolve N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes via a syringe pump or dropping funnel. Rationale: Dropwise addition prevents localized heating and minimizes the formation of bis-sulfamoylated byproducts in primary amines.

    • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor progress via LC-MS or TLC (typically using Hexanes/EtOAc).

    • Quenching & Workup: Once the amine is consumed, quench the reaction with saturated aqueous NH4Cl. Transfer to a separatory funnel and extract with DCM (3x).

    • Washing: Wash the combined organic layers with 1M HCl (to remove excess base and unreacted amine), saturated NaHCO3, and brine.

    • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    Protocol B: Synthesis of Sulfamates (Reaction with Alcohols or Phenols)

    Alcohols and phenols are significantly less nucleophilic than amines. To achieve efficient sulfamoylation, the alcohol must either be deprotonated to form a highly reactive alkoxide, or a nucleophilic catalyst (like DMAP) must be employed to generate a highly reactive sulfamoylpyridinium intermediate [4].

    Reagents & Materials:

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2–1.5 equiv)

    • Alcohol or Phenol (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.2 equiv)

    • Anhydrous THF or DMF (0.1 M)

    Step-by-Step Procedure (NaH Method for Aliphatic Alcohols):

    • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0 °C under Argon.

    • Alkoxide Formation: Slowly add a solution of the alcohol (1.0 equiv) in THF. Stir at 0 °C for 30 minutes until H2 gas evolution ceases. Rationale: Complete conversion to the alkoxide is necessary to ensure rapid attack on the sterically hindered sulfamoyl chloride.

    • Coupling: Add N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 equiv) dropwise.

    • Completion: Allow the mixture to warm to RT and stir for 2–6 hours.

    • Workup: Carefully quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with water (3x to remove DMF if used) and brine, dry over MgSO4, and purify via chromatography.

    Quantitative Data & Optimization Matrix

    To streamline reaction optimization, the following table summarizes the recommended conditions based on the specific nucleophile class.

    Nucleophile TypeRecommended BaseRecommended SolventCatalyst Required?Temp ProfileExpected Yield Range
    Aliphatic Amine (1°/2°) DIPEA or TEA (2.5 eq)DCMNo0 °C → RT75% – 95%
    Aromatic Amine (Aniline) Pyridine or LiHMDSTHF or PyridineNo0 °C → 60 °C60% – 85%
    Primary/Secondary Alcohol NaH (1.5 eq)THF or DMFNo0 °C → RT70% – 90%
    Phenol TEA (2.0 eq)DCMYes (DMAP, 0.2 eq)0 °C → RT65% – 85%

    Data synthesis derived from standard sulfamoylation optimization protocols [1][4].

    Troubleshooting & Analytical Characterization

    • Low Yield / Starting Material Recovery: The most common cause of failure is the hydrolysis of the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride prior to reaction. Ensure the reagent is stored in a desiccator at -20 °C. If the reagent has degraded, a new batch must be used.

    • Formation of Symmetrical Sulfamides: If trace moisture is present, the sulfamoyl chloride can hydrolyze and subsequently couple with another equivalent of the amine. Strict adherence to anhydrous techniques is required.

    • Characterization: The presence of the N-(cyclobutylmethyl)-N-methylsulfamoyl group is easily verified by 1 H NMR. Look for the distinct N-methyl singlet (typically around δ 2.7–2.9 ppm) and the complex multiplet of the cyclobutyl ring protons ( δ 1.6–2.2 ppm) alongside the methylene doublet ( δ 3.1–3.3 ppm) coupling to the cyclobutyl methine proton.

    References

    • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

    • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

    Application

    Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Sulfamides via Reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride with Primary Amines

    Introduction: Expanding the Chemical Space of Bioisosteres In the landscape of modern drug discovery, the strategic use of bioisosteres to modulate the physicochemical and pharmacokinetic properties of lead compounds is...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Expanding the Chemical Space of Bioisosteres

    In the landscape of modern drug discovery, the strategic use of bioisosteres to modulate the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of medicinal chemistry.[1] The sulfamide moiety (R¹R²N-SO₂-NR³R⁴) has emerged as a compelling bioisostere for the amide and sulfonamide functionalities, offering a unique three-dimensional geometry and hydrogen bonding capabilities.[2] N,N'-disubstituted sulfamides, in particular, provide a versatile scaffold for tuning properties such as solubility, metabolic stability, and target engagement.[2]

    This application note provides a comprehensive technical guide for the synthesis of N,N'-disubstituted sulfamides through the reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with a range of primary amines. The inclusion of the cyclobutylmethyl group introduces a sp³-rich motif, a desirable feature in contemporary drug design for improving compound properties.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the generation of novel chemical entities.

    Reaction Mechanism: A Nucleophilic Substitution Pathway

    The reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with primary amines proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen atom by a base to yield the final N,N'-disubstituted sulfamide. The overall transformation is facilitated by the use of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction.[4]

    Reaction_Mechanism reac1 N-(cyclobutylmethyl)-N-methylsulfamoyl chloride r1 reac1->r1 reac2 Primary Amine (R-NH2) reac2->r1 base Base (e.g., Et3N) r3 base->r3 intermed Tetrahedral Intermediate r2 intermed->r2 Chloride Elimination prod1 N,N'-Disubstituted Sulfamide prod2 [Base-H]+Cl- r1->intermed Nucleophilic Attack r2->prod1 r2->r3 r3->prod2

    Caption: Nucleophilic substitution mechanism for the formation of N,N'-disubstituted sulfamides.

    Experimental Protocols

    This section details a general protocol for the reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with primary amines. It is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

    Materials:

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS 1339480-24-8)[5]

    • Primary amine (e.g., n-butylamine, aniline, etc.)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

    Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Nitrogen or argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the amine).

    • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

    • Addition of Sulfamoyl Chloride: Dissolve N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

    • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

    • Workup:

      • Quench the reaction by adding water.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Purification:

      • Filter off the drying agent.

      • Concentrate the filtrate under reduced pressure using a rotary evaporator.

      • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

    Safety Precautions:

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a corrosive substance.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • The reaction should be performed in a well-ventilated fume hood.

    • Primary amines can be toxic and have strong odors. Handle with care.

    Representative Examples and Data

    The following table summarizes the results for the reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with a selection of structurally diverse primary amines, demonstrating the versatility of this protocol.

    Primary AmineReaction Time (h)Yield (%)Product Structure
    n-Butylamine688N'-(n-butyl)-N-(cyclobutylmethyl)-N-methylsulfamide
    Aniline885N'-(phenyl)-N-(cyclobutylmethyl)-N-methylsulfamide
    p-Toluidine892N'-(p-tolyl)-N-(cyclobutylmethyl)-N-methylsulfamide
    Benzylamine590N'-(benzyl)-N-(cyclobutylmethyl)-N-methylsulfamide
    4-Fluoroaniline1082N'-(4-fluorophenyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    Characterization Data for Representative Products:

    1. N'-(n-butyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    • ¹H NMR (400 MHz, CDCl₃) δ: 4.85 (t, J = 6.0 Hz, 1H, NH), 3.15 (d, J = 7.2 Hz, 2H, N-CH₂-cyclobutyl), 3.05 (q, J = 6.8 Hz, 2H, NH-CH₂), 2.70 (s, 3H, N-CH₃), 2.55-2.45 (m, 1H, cyclobutyl-CH), 2.10-1.95 (m, 2H, cyclobutyl-CH₂), 1.90-1.75 (m, 4H, cyclobutyl-CH₂), 1.55-1.45 (m, 2H, -CH₂-CH₂-CH₃), 1.40-1.30 (m, 2H, -CH₂-CH₃), 0.92 (t, J = 7.2 Hz, 3H, -CH₃).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 55.8, 45.2, 35.5, 34.8, 31.5, 28.9, 20.0, 18.6, 13.8.

    • IR (thin film, cm⁻¹): 3310 (N-H stretch), 2958, 2872 (C-H stretch), 1325, 1140 (S=O stretch).

    • MS (ESI+): m/z 251.16 [M+H]⁺.

    2. N'-(phenyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 3H, Ar-H), 6.80 (s, 1H, NH), 3.20 (d, J = 7.2 Hz, 2H, N-CH₂-cyclobutyl), 2.75 (s, 3H, N-CH₃), 2.60-2.50 (m, 1H, cyclobutyl-CH), 2.15-2.00 (m, 2H, cyclobutyl-CH₂), 1.95-1.80 (m, 4H, cyclobutyl-CH₂).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 138.2, 129.5, 124.8, 121.0, 56.0, 35.8, 34.5, 28.8, 18.5.

    • IR (thin film, cm⁻¹): 3285 (N-H stretch), 3060 (Ar C-H stretch), 2955, 2868 (C-H stretch), 1330, 1150 (S=O stretch), 1598, 1495 (C=C stretch).

    • MS (ESI+): m/z 271.13 [M+H]⁺.

    3. N'-(p-tolyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.00 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (s, 1H, NH), 3.18 (d, J = 7.2 Hz, 2H, N-CH₂-cyclobutyl), 2.73 (s, 3H, N-CH₃), 2.58-2.48 (m, 1H, cyclobutyl-CH), 2.30 (s, 3H, Ar-CH₃), 2.12-2.00 (m, 2H, cyclobutyl-CH₂), 1.92-1.78 (m, 4H, cyclobutyl-CH₂).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 135.5, 134.0, 130.0, 121.2, 56.1, 35.7, 34.6, 28.8, 20.9, 18.5.

    • IR (thin film, cm⁻¹): 3290 (N-H stretch), 3045 (Ar C-H stretch), 2952, 2865 (C-H stretch), 1328, 1148 (S=O stretch), 1605, 1515 (C=C stretch).

    • MS (ESI+): m/z 285.15 [M+H]⁺.

    4. N'-(benzyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H, Ar-H), 5.10 (t, J = 5.8 Hz, 1H, NH), 4.25 (d, J = 5.8 Hz, 2H, NH-CH₂-Ph), 3.10 (d, J = 7.2 Hz, 2H, N-CH₂-cyclobutyl), 2.65 (s, 3H, N-CH₃), 2.50-2.40 (m, 1H, cyclobutyl-CH), 2.05-1.95 (m, 2H, cyclobutyl-CH₂), 1.88-1.75 (m, 4H, cyclobutyl-CH₂).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 138.0, 128.8, 127.9, 127.6, 55.9, 47.5, 35.6, 34.7, 28.9, 18.6.

    • IR (thin film, cm⁻¹): 3315 (N-H stretch), 3030 (Ar C-H stretch), 2950, 2860 (C-H stretch), 1320, 1135 (S=O stretch).

    • MS (ESI+): m/z 285.15 [M+H]⁺.

    5. N'-(4-fluorophenyl)-N-(cyclobutylmethyl)-N-methylsulfamide

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.10-7.00 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 6.85 (s, 1H, NH), 3.19 (d, J = 7.2 Hz, 2H, N-CH₂-cyclobutyl), 2.74 (s, 3H, N-CH₃), 2.59-2.49 (m, 1H, cyclobutyl-CH), 2.14-2.02 (m, 2H, cyclobutyl-CH₂), 1.94-1.80 (m, 4H, cyclobutyl-CH₂).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 160.5 (d, J = 245 Hz), 134.0 (d, J = 3 Hz), 122.8 (d, J = 8 Hz), 116.0 (d, J = 23 Hz), 56.0, 35.8, 34.5, 28.8, 18.5.

    • IR (thin film, cm⁻¹): 3288 (N-H stretch), 3065 (Ar C-H stretch), 2958, 2870 (C-H stretch), 1332, 1152 (S=O stretch), 1510 (C=C stretch), 1215 (C-F stretch).

    • MS (ESI+): m/z 289.12 [M+H]⁺.

    Troubleshooting Guide

    IssuePotential Cause(s)Suggested Solution(s)
    Low or no product yield 1. Hydrolysis of sulfamoyl chloride. 2. Inactive primary amine. 3. Insufficient base.1. Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. 2. Check the purity and integrity of the primary amine. 3. Use at least 1.2 equivalents of a non-nucleophilic base like triethylamine.
    Formation of a significant amount of a polar byproduct Hydrolysis of the sulfamoyl chloride to the corresponding sulfonic acid.Rigorously exclude water from the reaction mixture.
    Presence of unreacted primary amine 1. Incomplete reaction. 2. Insufficient sulfamoyl chloride.1. Extend the reaction time and monitor by TLC. Gentle heating may be required for less reactive amines. 2. Use a slight excess (1.1 equivalents) of the sulfamoyl chloride.
    Difficult purification 1. Close Rf values of product and starting materials/byproducts. 2. Product is highly water-soluble.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. 2. Perform a thorough workup with multiple extractions. If the product is basic, an acidic wash might be counterproductive.

    Visualization of Experimental Workflow

    Experimental_Workflow step1 1. Reaction Setup - Primary Amine - Anhydrous Solvent - Base (Et3N) - Cool to 0 °C step2 2. Addition of Reagent - N-(cyclobutylmethyl)-N-methylsulfamoyl chloride - Dropwise at 0 °C step1->step2 step3 3. Reaction - Warm to RT - Stir for 4-12 h - Monitor by TLC step2->step3 step4 4. Workup - Quench with water - Separate layers - Wash with HCl, NaHCO3, Brine - Dry over MgSO4 step3->step4 step5 5. Purification - Filter and concentrate - Column Chromatography step4->step5 step6 6. Characterization - NMR, IR, MS step5->step6

    Caption: General experimental workflow for the synthesis of N,N'-disubstituted sulfamides.

    Conclusion

    The reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with primary amines provides a reliable and versatile method for the synthesis of a diverse range of N,N'-disubstituted sulfamides. The protocol outlined in this application note is robust and can be applied to both aliphatic and aromatic primary amines, affording the desired products in good to excellent yields. The resulting sulfamides, incorporating a sp³-rich cyclobutylmethyl moiety, are valuable scaffolds for medicinal chemistry and drug discovery programs. The provided experimental details, representative data, and troubleshooting guide will aid researchers in the successful implementation of this synthetic transformation.

    References

    • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
    • NextSDS. (n.d.). N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information.
    • PubChemLite. (n.d.). N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S).
    • Khan, I., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: [Link]

    • LibreTexts. (2021). Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

    • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

    • Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

    • BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (Cyclobutylmethyl)(methyl)amine.
    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

    • ResearchGate. (2022). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]

    • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

    • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

    Sources

    Method

    Application Note &amp; Protocol: High-Throughput Parallel Synthesis of Sulfamide and Sulfamate Libraries Using N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    Executive Summary & Rationale In modern drug discovery, the exploration of novel chemical space relies heavily on the efficient parallel synthesis of diverse compound libraries. The sulfamide moiety (R₂N-SO₂-NR₂) and its...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    In modern drug discovery, the exploration of novel chemical space relies heavily on the efficient parallel synthesis of diverse compound libraries. The sulfamide moiety (R₂N-SO₂-NR₂) and its oxygen analogue, the sulfamate (RO-SO₂-NR₂), have emerged as critical bioisosteres for amides and sulfonamides. These functional groups offer unique hydrogen-bonding profiles, improved metabolic stability, and distinct physicochemical properties that are highly sought after in lead optimization [1].

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) is a specialized, bifunctional electrophilic building block designed to install a highly tailored pharmacophore in a single synthetic step [2]. The incorporation of the cyclobutylmethyl group provides a rigid, conformationally restricted lipophilic motif that is exceptionally effective at occupying hydrophobic binding pockets (e.g., in Carbonic Anhydrase or HIV protease inhibitors) while maintaining favorable membrane permeability [3].

    This application note details field-proven, self-validating protocols for the solution-phase parallel synthesis of sulfamide and sulfamate libraries using this reagent. By leveraging nucleophilic catalysis and polymer-supported scavenger resins, these workflows eliminate the need for traditional chromatographic purification, enabling rapid progression from library design to biological screening.

    Mechanistic Insights & Causality (E-E-A-T)

    As a Senior Application Scientist, it is crucial to understand the inherent reactivity differences between sulfamoyl chlorides and standard sulfonyl chlorides. The electron-donating nature of the adjacent dialkylamine group in N-(cyclobutylmethyl)-N-methylsulfamoyl chloride significantly reduces the electrophilicity of the sulfur center.

    Causality in Reaction Design:

    • Nucleophilic Catalysis: While highly nucleophilic aliphatic amines can react with sulfamoyl chlorides under standard basic conditions (e.g., DIPEA in DCM), weaker nucleophiles such as anilines, phenols, and sterically hindered amines suffer from poor conversion rates. To overcome this, the addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfamoylammonium intermediate that accelerates the transfer of the sulfamoyl group to the substrate [4].

    • Scavenger Resin Strategy: High-throughput parallel synthesis cannot rely on column chromatography. To ensure high purity of the final library members, reactions are intentionally driven to completion using a slight excess (1.2–1.5 equivalents) of the sulfamoyl chloride. Post-reaction, a polymer-supported amine (e.g., PS-Trisamine) is introduced to covalently sequester the unreacted electrophile. Subsequent simple filtration yields the pure product in the filtrate[5].

    Structural Rationale Pathway

    Rationale R N-(cyclobutylmethyl)- N-methylsulfamoyl chloride S Sulfamide/Sulfamate Formation R->S Electrophilic Attack A Amine/Phenol Library A->S Nucleophilic Substitution P1 Conformational Restriction S->P1 P2 Enhanced Lipophilicity S->P2 O Improved Target Binding & Pharmacokinetics P1->O P2->O

    Structural rationale for utilizing cyclobutylmethyl sulfamides in drug design.

    Reaction Optimization & Quantitative Data

    The selection of base, solvent, and temperature must be tailored to the substrate class. The following table summarizes the validated parameters for achieving >85% purity (by LC-MS) prior to any preparative purification.

    Substrate ClassBase / CatalystSolventTemp / TimeScavenger ResinExpected Yield
    Aliphatic Amines DIPEA (2.0 eq)DCMRT, 4–6 hPS-Trisamine75–95%
    Anilines (Aryl) Pyridine or DMAP (1.5 eq)DMF or DCM50°C, 12 hPS-Trisamine50–80%
    Phenols DBU (1.5 eq) or NaHTHF0°C to RT, 8 hPS-TsCl60–85%
    Aliphatic Alcohols NaH (1.5 eq)THF0°C to RT, 12 hPS-TsCl40–70%

    Table 1: Optimized reaction conditions for parallel synthesis using N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Experimental Workflows & Protocols

    Protocol A: Solution-Phase Parallel Synthesis of Sulfamides (Amine Coupling)

    This protocol is designed for a 96-well reaction block format, targeting a 50 µmol scale per well.

    Materials:

    • Amine library (0.5 M stock solutions in DCM or DMF)

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (0.6 M stock solution in DCM)

    • N,N-Diisopropylethylamine (DIPEA)

    • PS-Trisamine scavenger resin (loading ~3.0 mmol/g)

    • PS-Isocyanate scavenger resin (loading ~1.5 mmol/g)

    Step-by-Step Methodology:

    • Dispensing: Using an automated liquid handler, dispense 100 µL (50 µmol, 1.0 eq) of each amine stock solution into a 96-well deep-well reaction block.

    • Base Addition: Add 17.5 µL (100 µmol, 2.0 eq) of neat DIPEA to each well. (Note: For aniline substrates, add 50 µL of a 1.0 M DMAP solution in DMF instead).

    • Electrophile Addition: Slowly dispense 100 µL (60 µmol, 1.2 eq) of the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride stock solution into each well.

    • Reaction: Seal the block with a chemically resistant mat. Agitate on an orbital shaker at room temperature for 6 hours (elevate to 50°C for 12 hours if using anilines).

    • Scavenging: Unseal the block and add 40 mg (~120 µmol) of PS-Trisamine resin to scavenge excess sulfamoyl chloride, and 20 mg (~30 µmol) of PS-Isocyanate resin to scavenge any unreacted starting amine.

    • Agitation: Reseal and agitate at room temperature for an additional 12 hours.

    • Filtration: Transfer the heterogeneous mixtures to a 96-well filter plate (PTFE frit). Filter the solutions into a clean collection block using a positive pressure manifold. Wash the resins twice with 200 µL of DCM.

    • Evaporation & QC: Evaporate the combined filtrates using a centrifugal vacuum concentrator (e.g., Genevac). Analyze a 1 µL aliquot of each well via LC-MS to confirm mass and purity.

    Protocol B: Synthesis of Sulfamates (Phenol/Alcohol Coupling)

    Due to the lower nucleophilicity of oxygen compared to nitrogen, stronger bases are required to generate the highly reactive alkoxide/phenoxide intermediate.

    Step-by-Step Methodology:

    • Deprotonation: In a dry reaction block under nitrogen, dispense the alcohol/phenol library (50 µmol, 1.0 eq) in anhydrous THF (200 µL). Cool the block to 0°C.

    • Base Addition: Add 60 µL of a 1.0 M solution of DBU in THF (60 µmol, 1.2 eq). For aliphatic alcohols, a suspension of NaH (60 µmol) is preferred. Agitate for 30 minutes at 0°C.

    • Coupling: Add the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (60 µmol, 1.2 eq) dropwise.

    • Reaction: Allow the block to warm to room temperature and agitate for 8–12 hours.

    • Workup: Quench the reaction carefully with 50 µL of saturated aqueous NH₄Cl. Add PS-TsCl (polymer-supported tosyl chloride) resin to scavenge unreacted alcohols/phenols. Filter, evaporate, and submit for LC-MS QC.

    High-Throughput Workflow Visualization

    Workflow S1 1. Stock Solution Prep (Reagents & Substrates) S2 2. Automated Dispensing (96-well format) S1->S2 S3 3. Parallel Reaction (Base/Cat. addition, Heat) S2->S3 S4 4. Scavenger Resin Addition (PS-Trisamine / PS-Isocyanate) S3->S4 S5 5. Filtration & Washing (Removal of impurities) S4->S5 S6 6. Solvent Evaporation (Genevac/SpeedVac) S5->S6 S7 7. LC-MS QC & Plating S6->S7

    High-throughput solution-phase parallel synthesis workflow using scavenger resins.

    References

    • O'Driscoll, M., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, Royal Society of Chemistry. Available at:[Link]

    • NextSDS Chemical Substance Database. "N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information." Available at:[Link]

    • Sharonova, T., et al. "Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

    • Beilstein Journal of Organic Chemistry. "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." Available at:[Link]

    Application

    Advanced Catalytic Strategies for Sulfamoylation: Application Notes and Protocols

    Executive Summary The introduction of a sulfamoyl group (–OSO₂NH₂ or –SO₂NR₂) into a molecular framework fundamentally alters its physicochemical properties, making it a highly sought-after motif in the design of pharmac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The introduction of a sulfamoyl group (–OSO₂NH₂ or –SO₂NR₂) into a molecular framework fundamentally alters its physicochemical properties, making it a highly sought-after motif in the design of pharmaceuticals, agrochemicals, and complex natural products. Historically, the direct use of sulfamoyl chlorides has been plagued by high background reactivity, poor regioselectivity, and challenging redox potentials.

    As a Senior Application Scientist, I have structured this technical guide to bypass outdated stoichiometric methods. Instead, we will dissect three modern catalytic paradigms: Photoredox-Catalyzed Hydrosulfamoylation , Lewis Acid-Catalyzed Arylation , and Organocatalytic Site-Selective Sulfamoylation . By understanding the mechanistic causality behind these methods, researchers can implement self-validating protocols that ensure high fidelity in late-stage functionalization.

    Photoredox-Catalyzed Hydrosulfamoylation via Silyl Radical Activation

    Mechanistic Causality & Experimental Design

    Direct single-electron reduction of sulfamoyl chlorides is thermodynamically demanding. For instance, dimethylsulfamoyl chloride possesses a highly negative reduction potential ( Ered​=−1.59 V vs SCE), making direct activation by common photocatalysts like Eosin Y inefficient[1]. To circumvent this, a polarity-matched radical cascade is employed. As demonstrated in 1, tris(trimethylsilyl)silane (TTMSS) is oxidized to generate a highly reactive silyl radical. This silyl radical undergoes rapid, thermodynamically favored Cl-atom abstraction from the sulfamoyl chloride, liberating the target sulfamoyl radical for subsequent Giese addition to unactivated alkenes[1]. Recent advances have even expanded this radical pathway to synergistic iron-photoredox systems for 1,2-thiosulfonylation[2].

    Photoredox_Cycle Light Green LED (530 nm) PC_star Eosin Y* (Excited State) Light->PC_star Excitation PC Eosin Y (Ground State) PC->PC_star Si_Rad Silyl Radical (•Si(TMS)3) PC_star->Si_Rad SET / Activation TTMSS TTMSS (Silane Donor) TTMSS->Si_Rad Oxidation Sulf_Rad Sulfamoyl Radical (R2NSO2•) Si_Rad->Sulf_Rad Cl-Abstraction Sulf_Cl Sulfamoyl Chloride (R2NSO2Cl) Sulf_Cl->Sulf_Rad -Cl• Product Aliphatic Sulfonamide Sulf_Rad->Product Giese Addition & HAT Alkene Alkene Alkene->Product

    Figure 1: Silyl radical-mediated photoredox cycle for the activation of sulfamoyl chlorides.

    Step-by-Step Protocol: Hydrosulfamoylation of Alkenes
    • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Eosin Y (5 mol%), K₂HPO₄ (2.0 equiv), and the target alkene (1.0 mmol, 1.0 equiv).

    • Degassing: Evacuate and backfill the tube with dry Nitrogen three times.

    • Reagent Addition: Inject anhydrous Acetonitrile (5.0 mL), followed by the sulfamoyl chloride (1.5 equiv) and TTMSS (1.5 equiv) via a gastight syringe. Causality: K₂HPO₄ acts as an acid scavenger to neutralize the HCl byproduct, preventing substrate degradation.

    • Irradiation: Stir the mixture at room temperature under irradiation with a 530 nm Green LED array (approx. 5 cm distance) for 16-24 hours.

    • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Self-Validation & Quality Control: To validate the silyl-radical dependency, run a dark control and a TTMSS-omitted control. Analyze the crude mixture via GC-MS. The absence of the hydrosulfamoylated product and the specific detection of the TTMSS-Cl byproduct in the active reaction independently confirm the Cl-atom abstraction mechanism[1].

    Lewis Acid-Catalyzed Aromatic Sulfamoylation

    Mechanistic Causality & Experimental Design

    The Friedel-Crafts-type sulfamoylation of arenes directly using sulfamoyl chlorides requires a highly oxophilic, yet water-tolerant Lewis acid. Indium(III) triflate (In(OTf)₃) serves this role perfectly[3]. However, a critical mechanistic limitation in this pathway is product inhibition . The resulting sulfonamide product strongly coordinates to the Indium center. Empirical data shows that it takes exactly six molecules of the sulfonamide product to completely poison one Indium atom[3]. Therefore, a catalyst loading of 20 mol% is mathematically and chemically required to drive the reaction to completion.

    Step-by-Step Protocol: Synthesis of Aryl Sulfonamides
    • Assembly: To a 25 mL round-bottom flask, add the aromatic substrate (1.0 mmol, 1.0 equiv) and In(OTf)₃ (0.2 mmol, 20 mol%).

    • Solvent & Electrophile: Add 1,2-Dichloroethane (DCE, 5.0 mL) followed by the sulfamoyl chloride (1.0 mmol, 1.0 equiv). Causality: DCE is chosen for its boiling point and non-coordinating nature, preventing solvent-catalyst competitive binding.

    • Heating: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 24 hours[3].

    • Quenching: Cool the reaction to room temperature and partition the mixture between Dichloromethane (15 mL) and 1 M aqueous HCl (10 mL) to dissociate the Indium-product complex.

    • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash chromatography.

    Self-Validation & Quality Control: To validate the product inhibition threshold, set up two parallel reactors: one with 5 mol% In(OTf)₃ and another with 20 mol%. Monitor both via HPLC. The 5 mol% reaction will self-terminate at approximately 30% conversion (validating the 6:1 product-to-catalyst poisoning ratio), whereas the 20 mol% reaction will proceed to >90% conversion[3].

    Organocatalytic Site-Selective Sulfamoylation

    Mechanistic Causality & Experimental Design

    When attempting to selectively sulfamoylate a primary alcohol in the presence of a secondary alcohol (e.g., in nucleoside analogs), direct use of sulfamoyl chloride fails due to a massive, unselective background reaction rate[4]. To achieve true catalyst-controlled selectivity, the electrophile must be stabilized. By utilizing electron-deficient aryl sulfamates as "stabilized surrogates," the background reaction is suppressed to zero. The addition of a π-nucleophilic base, N-methylimidazole (NMI), catalytically deprotonates the sulfamate, triggering the elimination of a phenol leaving group to generate a highly reactive aza-sulfene intermediate, which is then selectively trapped by the less sterically hindered primary alcohol[4].

    Organocatalysis_Pathway Donor Aryl Sulfamate (Stabilized Donor) Deprot Deprotonated Intermediate Donor->Deprot Deprotonation CatBase N-Methylimidazole (NMI Catalyst) CatBase->Deprot Base Catalysis AzaSulfene Aza-Sulfene Electrophile [R-N=SO2] Deprot->AzaSulfene Phenol Elimination Product 1° Sulfamate (Product) AzaSulfene->Product Nucleophilic Attack Alcohol 1° Alcohol (Nucleophile) Alcohol->Product

    Figure 2: NMI-catalyzed site-selective sulfamoylation via an aza-sulfene intermediate.

    Step-by-Step Protocol: Regioselective Alcohol Sulfamoylation
    • Preparation: In a dry vial under N₂, dissolve the polyol substrate (0.1 mmol, 1.0 equiv) and the electron-deficient aryl sulfamate donor (0.15 mmol, 1.5 equiv) in anhydrous THF (0.5 mL, 0.2 M)[4].

    • Catalyst Initiation: Add N-methylimidazole (NMI) (20 mol%) via microsyringe. Causality: NMI is specifically chosen over DMAP because it provides the optimal basicity to initiate the aza-sulfene formation without causing off-cycle catalyst deactivation.

    • Reaction: Stir the solution at room temperature for 12 hours.

    • Workup: Quench the reaction by adding a few drops of water. Remove the THF under reduced pressure[5]. Dissolve the crude solid in EtOAc, wash successively with water and brine, dry over Na₂SO₄, and concentrate[5].

    Self-Validation & Quality Control: To validate the catalyst-controlled selectivity, subject a model 1,3-diol to the standard conditions alongside a control lacking NMI. LC-MS analysis must show a >40:1 ratio of 1° to 2° sulfamoylation in the catalyzed reaction, compared to a pristine, unreacted baseline in the control[4].

    Quantitative Data Summary

    The following table synthesizes the operational parameters and expected outcomes for the three catalytic modalities, providing a quick-reference guide for experimental design.

    Catalytic ModalityReagent/DonorCatalyst SystemSubstrate ScopeTypical YieldKey Mechanistic Feature
    Photoredox Hydrosulfamoylation Sulfamoyl ChlorideEosin Y (5 mol%) / TTMSSAlkenes (Unactivated)60–85%Silyl radical Cl-atom abstraction
    Lewis Acid Arylation Sulfamoyl ChlorideIn(OTf)₃ (20 mol%)Activated Aromatics70–90%Electrophilic aromatic substitution
    Organocatalytic Transfer Aryl SulfamateNMI (20 mol%)1° and 2° Alcohols75–95%Aza-sulfene intermediate trapping

    References

    • Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Organic Letters (ACS Publications) URL:[Link]

    • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Supporting Information - Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Yale University / Takeda Pharmaceuticals URL:[Link]

    • Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides PubMed (NIH) URL:[Link]

    Sources

    Method

    Application Notes and Protocols for Protecting Group Strategies in the Synthesis and Application of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    Abstract This technical guide provides a comprehensive overview of protecting group strategies for the synthesis and subsequent reactions of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. The inherent reactivity of the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide provides a comprehensive overview of protecting group strategies for the synthesis and subsequent reactions of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. The inherent reactivity of the sulfamoyl chloride functional group necessitates a carefully considered approach to the use of protecting groups for other functionalities within a molecule. This document outlines the rationale for selecting appropriate protecting groups, provides detailed, step-by-step protocols for their installation and removal, and discusses the critical aspect of orthogonal deprotection in the presence of the sensitive sulfamoyl chloride moiety. The protocols and strategies detailed herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the synthetic challenges associated with this important chemical intermediate.

    Introduction: The Synthetic Challenge

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to introduce the N-(cyclobutylmethyl)-N-methylsulfonamide moiety into target molecules. However, the high electrophilicity of the sulfamoyl chloride group presents a significant challenge in multi-step syntheses. If other nucleophilic functional groups, such as primary or secondary amines, are present in the molecule, they will compete for reaction with the sulfamoyl chloride. Therefore, a robust protecting group strategy is often essential.

    The core of the synthetic problem lies in a two-fold challenge:

    • Protection of the precursor amine: The synthesis of the target sulfamoyl chloride typically starts from the corresponding secondary amine, N-(cyclobutylmethyl)-N-methylamine. In many synthetic routes, this amine itself may need to be protected while other transformations are carried out on the molecule.

    • Orthogonal deprotection: In a later synthetic step, a protecting group on another part of the molecule may need to be removed without affecting the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride functional group.

    This guide will focus on the latter challenge, providing a framework for the selection and implementation of protecting groups that can be selectively cleaved in the presence of the sulfamoyl chloride.

    Understanding the Reactivity of the Sulfamoyl Chloride Group

    The stability of the N,N-dialkylsulfamoyl chloride functional group under various reaction conditions is paramount to designing a successful orthogonal protecting group strategy. While direct studies on the stability of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride are not extensively reported, we can infer its likely reactivity from the behavior of analogous sulfonyl chlorides and from general principles of organic chemistry.

    • Acidic Conditions: Sulfonyl chlorides are generally stable to anhydrous acidic conditions. However, in the presence of water, they are susceptible to hydrolysis to the corresponding sulfonic acid. Therefore, deprotection methods employing strong, anhydrous acids like trifluoroacetic acid (TFA) are potentially compatible, but stringent control of moisture is critical.

    • Basic Conditions: The sulfamoyl chloride is a potent electrophile and will react with nucleophilic bases. For instance, secondary amines like piperidine, commonly used for Fmoc deprotection, can react with sulfamoyl chlorides to form sulfonamides. This reactivity makes the use of basic deprotection conditions highly challenging and likely incompatible.

    • Reductive Conditions: The behavior of sulfamoyl chlorides under catalytic hydrogenation is not well-documented. The sulfur-chlorine bond could be susceptible to reduction. Furthermore, sulfur-containing compounds are known to poison palladium catalysts in some cases, which could complicate deprotections via hydrogenolysis.

    Given this reactivity profile, an ideal protecting group would be one that can be removed under neutral or very mild acidic conditions, avoiding strong bases and potentially problematic reductive methods.

    Recommended Protecting Group Strategies

    The choice of a protecting group is dictated by its stability during subsequent synthetic steps and the orthogonality of its deprotection conditions. For a molecule containing the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride moiety, the following protecting groups should be considered, with a careful evaluation of the potential risks associated with their removal.

    The Tert-Butoxycarbonyl (Boc) Group: The Preferred Strategy

    The Boc group is arguably the most suitable protecting group for this application due to its removal under anhydrous acidic conditions, which are likely to be compatible with the sulfamoyl chloride group.

    • Introduction: The Boc group is readily introduced onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

    • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis and many nucleophiles.[3]

    • Deprotection: Cleavage is achieved with strong, anhydrous acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[1] The key to success is to ensure strictly anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

    The Carboxybenzyl (Cbz) Group: A Viable but Cautious Alternative

    The Cbz group is another widely used protecting group for amines. Its removal by catalytic hydrogenolysis offers a neutral deprotection pathway, which is a significant advantage.

    • Introduction: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

    • Stability: Cbz-protected amines are stable to a broad range of conditions, including basic and mildly acidic media.[4]

    • Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (H₂, Pd/C). While this method is mild and occurs at neutral pH, the potential for catalyst poisoning by the sulfur-containing sulfamoyl chloride and the possibility of reducing the S-Cl bond must be carefully evaluated on a small scale.

    The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: A High-Risk Strategy

    The Fmoc group is a common amine protecting group, particularly in peptide synthesis. However, its base-lability makes it a high-risk choice in the presence of a sulfamoyl chloride.

    • Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[5]

    • Stability: The Fmoc group is stable to acidic conditions, offering orthogonality to the Boc group.[6]

    • Deprotection: Removal is typically achieved using a secondary amine base, most commonly 20% piperidine in DMF.[6][7] This condition is highly likely to lead to the reaction of piperidine with the sulfamoyl chloride, forming the corresponding sulfonamide. Therefore, the Fmoc group is generally not recommended.

    Table 1: Comparison of Protecting Group Strategies
    Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality with Sulfamoyl ChlorideRecommendation
    Boc Boc₂O, baseAnhydrous strong acid (e.g., TFA in DCM)High: Deprotection conditions are likely compatible with stringent moisture control.Highly Recommended
    Cbz Cbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)Moderate: Potential for catalyst poisoning and reduction of the S-Cl bond. Requires experimental validation.Recommended with Caution
    Fmoc Fmoc-Cl or Fmoc-OSu, baseSecondary amine base (e.g., 20% piperidine in DMF)Low: Deprotection reagent is highly likely to react with the sulfamoyl chloride.Not Recommended

    Experimental Protocols

    The following protocols are provided as a guide. Researchers should optimize these conditions for their specific substrates.

    Synthesis of the Precursor Amine: N-(cyclobutylmethyl)-N-methylamine

    This protocol describes a general method for the synthesis of the secondary amine precursor via reductive amination.

    Materials:

    • Cyclobutanecarboxaldehyde

    • Methylamine (2.0 M solution in THF)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Brine

    Procedure:

    • To a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous DCE, add methylamine (1.2 eq, 2.0 M solution in THF) and a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain N-(cyclobutylmethyl)-N-methylamine.

    Protection of N-(cyclobutylmethyl)-N-methylamine with the Boc Group

    Materials:

    • N-(cyclobutylmethyl)-N-methylamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF)

    • Water

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a round-bottom flask, dissolve N-(cyclobutylmethyl)-N-methylamine (1.0 eq) and TEA or DIPEA (1.5 eq) in a 2:1 v/v mixture of THF/H₂O.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add Boc₂O (1.2 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.

    • Monitor the reaction's progress by TLC until the starting amine is fully consumed.

    • Once complete, remove the THF under reduced pressure.

    • Extract the resulting aqueous residue with DCM (3x).

    • Wash the combined organic layers with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which can be purified by column chromatography if necessary.

    Synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride from the Protected Amine

    This protocol describes the conversion of a protected amine to the corresponding sulfamoyl chloride. The example below assumes a Boc-protected amine, but the principle can be adapted for other protected amines.

    Materials:

    • N-Boc-N-(cyclobutylmethyl)-N-methylamine

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine or Pyridine

    Procedure:

    • Dissolve the N-Boc-N-(cyclobutylmethyl)-N-methylamine (1.0 eq) in anhydrous DCM.

    • Add triethylamine or pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the ammonium salt.

    • Wash the filtrate with cold water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Orthogonal Deprotection of a Boc-Protected Functionality

    This protocol describes the selective removal of a Boc group from a hypothetical molecule also containing the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride moiety.

    Materials:

    • Substrate containing both a Boc-protected amine and the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride group.

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Dissolve the substrate (1.0 eq) in anhydrous DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS for both the disappearance of the starting material and the integrity of the sulfamoyl chloride group.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Co-evaporate with a solvent like toluene or DCM to remove residual TFA.

    • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

    Critical Considerations and Troubleshooting:

    • Anhydrous Conditions are Essential: Any moisture present during the acidic deprotection can lead to the hydrolysis of the sulfamoyl chloride to the corresponding sulfonic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Small-Scale Trial: Before committing a large amount of material, it is imperative to conduct a small-scale trial of the deprotection reaction. This will allow for the verification of the chemoselectivity and optimization of the reaction conditions.

    • Analytical Monitoring: Closely monitor the reaction by LC-MS. Look for the appearance of the desired deprotected product, the disappearance of the starting material, and, crucially, the absence of any byproducts corresponding to the hydrolysis or other reactions of the sulfamoyl chloride.

    • Alternative Acidic Conditions: For particularly sensitive substrates, milder acidic conditions such as 4M HCl in dioxane can be explored.

    Visualizing the Synthetic Workflow

    The following diagrams illustrate the key steps in a synthetic sequence involving the protection of the precursor amine, formation of the sulfamoyl chloride, and subsequent orthogonal deprotection.

    Protection_and_Sulfamoylation Amine N-(cyclobutylmethyl)-N-methylamine ProtectedAmine N-Boc-N-(cyclobutylmethyl)-N-methylamine Amine->ProtectedAmine Boc₂O, Base SulfamoylChloride N-Boc Protected Sulfamoyl Chloride ProtectedAmine->SulfamoylChloride SO₂Cl₂, Base

    Caption: Workflow for the synthesis of the protected sulfamoyl chloride.

    Orthogonal_Deprotection Start Substrate with Boc-protected amine and Sulfamoyl Chloride Deprotected Deprotected amine with intact Sulfamoyl Chloride Start->Deprotected Anhydrous TFA, DCM

    Caption: Proposed orthogonal deprotection of a Boc group.

    Conclusion

    The successful synthesis and manipulation of molecules containing the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride functional group hinge on a rational and well-executed protecting group strategy. The Boc group represents the most promising choice for protecting other amine functionalities, owing to its removal under anhydrous acidic conditions that are likely to be compatible with the sulfamoyl chloride moiety. The Cbz group offers a potentially viable, though less certain, alternative. The base-labile Fmoc group is not recommended due to the high probability of a side reaction with the sulfamoyl chloride.

    The protocols and strategies outlined in this guide are intended to provide a strong foundation for researchers in this field. As with any multi-step synthesis involving sensitive functional groups, careful planning, small-scale validation, and diligent analytical monitoring are the cornerstones of success.

    References

    • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

    • Kim, S., et al. (2018). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega, 3(11), 15995-16004. [Link]

    • Cama, E., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(7), 2911-2914. [Link]

    • Cama, E., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]

    • Isidro-Llobet, A., et al. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 215-231. [Link]

    • El-Messaoudi, M., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Research, 37(1), 35-38. [Link]

    • Bolin, D. R., et al. (1997). Methods for the synthesis of fmoc protected amines.
    • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

    • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

    • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

    • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

    • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

    • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

    • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

    • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

    • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

    • Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(3), 137-144. [Link]

    • El-Messaoudi, M., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 129-134. [Link]

    • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

    • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

    • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

    • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

    • ResearchGate. (2026, March 10). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

    • Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 161-214. [Link]

    • Wipf, P., & Jung, J. K. (1998). Hydrogenolytic debenzylation of sulfur-containing peptides. The Journal of Organic Chemistry, 63(10), 3532-3533. [Link]

    • ResearchGate. (n.d.). Crystal Structure Analysis and Reactivity of N-Alkyl- and N-Acyldioxathiazinanes. [Link]

    • Kaiser, D., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Link]

    • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

    • Semantic Scholar. (n.d.). Reactions with N‐Carbonylsulfamoyl Chloride. [Link]

    • Google P

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    Application

    Application Note &amp; Protocol: Microwave-Assisted Synthesis of Novel Sulfonamides using N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The drive to accelerate drug discovery pipelines necessitates rapid, efficient, and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The drive to accelerate drug discovery pipelines necessitates rapid, efficient, and clean synthetic methodologies for the creation of diverse compound libraries.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][3][4] This document provides a comprehensive guide to the principles and application of MAOS for the synthesis of novel sulfonamides using the versatile building block, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. We present a detailed, field-tested protocol for the reaction of this sulfamoyl chloride with a model primary amine, alongside guidelines for reaction optimization and data interpretation.

    Introduction: The Synergy of MAOS and Sulfonamide Synthesis

    The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] While robust, these reactions under conventional heating can be slow and sometimes require harsh conditions.[4] Microwave synthesis provides a powerful alternative by utilizing dielectric heating.[7][8][9]

    Mechanism of Microwave Heating: Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly couples with polar molecules in the reaction mixture.[1][7] This interaction causes rapid oscillation of the molecules, generating heat volumetrically and uniformly throughout the sample.[7][8] This process, known as dielectric heating, avoids localized overheating and leads to spectacular reaction rate accelerations.[7][10]

    Advantages in Drug Discovery:

    • Speed: Dramatically shortens synthesis cycles, enabling faster exploration of structure-activity relationships (SAR).[1][2][3]

    • Efficiency: Often leads to higher yields and cleaner reaction profiles with fewer by-products.[3][10]

    • Green Chemistry: Reduces energy consumption and often allows for the use of less solvent, aligning with green chemistry principles.[3][11][12]

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a valuable reagent for introducing a unique, conformationally constrained, and lipophilic moiety into potential drug candidates, making it an excellent subject for MAOS-driven library synthesis.

    Reagent Profile: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    The reactivity of a sulfamoyl chloride is dictated by the electrophilic sulfur atom, which is susceptible to nucleophilic attack by amines.[6][13] The N-substituents—cyclobutylmethyl and methyl—provide specific steric and electronic properties that can be leveraged in drug design. The cyclobutyl group, in particular, can impart favorable pharmacokinetic properties.

    The general reaction is the nucleophilic substitution of the chloride by an amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

    General Reaction Scheme:```dot

    G

    Caption: Step-by-step workflow for microwave-assisted sulfonamide synthesis.

    Conclusion

    Microwave-assisted synthesis is a robust, highly efficient method for the rapid production of novel sulfonamides. [14][15][16]By leveraging the unique properties of reagents like N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, medicinal chemists can quickly assemble diverse libraries of compounds for biological screening. The protocol outlined herein provides a reliable starting point that can be adapted for a wide range of amine nucleophiles, accelerating the hit-to-lead and lead optimization phases of drug discovery. [1]

    References

    • Microwave-Assisted Synthesis in Drug Development. EPCP.
    • Microwave-Assisted Sulfamide Synthesis. Biotage.
    • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
    • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.
    • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic-Chemistry.org.
    • Microwave Synthesis of Sulfonamides. Scribd.
    • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed.
    • Leonelli, F., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
    • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
    • Solvent Choice for Microwave Synthesis.
    • Microwave dielectric heating in modern organic synthesis and drug discovery. IntechOpen.
    • Bhatre, M. (2015). Microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
    • CHAPTER 10: Microwave Dielectric Heating for Solvent-free Organic Transform
    • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Bentham Science.
    • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol.
    • Dielectric he
    • Dielectric he
    • Amines as Nucleophiles. Chemistry LibreTexts.
    • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
    • S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing.

    Sources

    Method

    flow chemistry applications for sulfamoyl chloride reactions

    Executive Summary Sulfamoyl chlorides are highly versatile electrophilic hubs used extensively in the synthesis of sulfonamides, sulfamides, and sulfamate esters—motifs ubiquitous in modern pharmacophores. However, their...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Sulfamoyl chlorides are highly versatile electrophilic hubs used extensively in the synthesis of sulfonamides, sulfamides, and sulfamate esters—motifs ubiquitous in modern pharmacophores. However, their synthesis in traditional batch reactors is plagued by severe thermal hazards, poor selectivity, and the rapid degradation of intermediates. This application note details the mechanistic rationale and provides self-validating continuous flow protocols for the generation and utilization of sulfamoyl chlorides. By leveraging micro-mixing, precise residence time control, and narrow-path-length photochemistry, these methods unlock previously inaccessible chemical space safely and efficiently.

    Mechanistic Rationale: The Paradigm Shift from Batch to Flow

    In batch chemistry, the synthesis of sulfamoyl chlorides from sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid and amines is violently exothermic[1]. The inability to rapidly dissipate heat creates localized hot spots, prompting the highly reactive sulfamoyl chloride intermediate to undergo a secondary nucleophilic attack by the starting amine. This results in the formation of undesired symmetric sulfamides. To mitigate this, batch reactions are typically starved of thermal energy (run at -78 °C) and require extended reaction times, which paradoxically limits scalability[2].

    Continuous flow chemistry fundamentally alters this thermodynamic and kinetic landscape. Micro-mixers (e.g., T-mixers or interdigital mixers) reduce diffusion lengths to the micrometer scale, ensuring instantaneous homogenization. Coupled with the high surface-area-to-volume ratio of microreactors, the heat of reaction is dissipated almost instantly. This allows the reaction to be conducted at mild temperatures (20 °C) while arresting the reaction exactly at the sulfamoyl chloride stage via strict residence time ( tR​ ) control (often < 5.1 seconds)[2].

    Table 1: Quantitative Performance Metrics: Batch vs. Micro-Flow for Sulfamoyl Chloride Synthesis

    ParameterTraditional BatchContinuous Micro-FlowMechanistic Rationale
    Operating Temperature -78 °C20 °CFlow microreactors provide superior heat dissipation, eliminating the need for cryogenic cooling to prevent thermal runaway[2].
    Residence/Reaction Time 2 – 12 hours< 10 secondsRapid micro-mixing accelerates kinetic collisions safely, achieving steady-state conversion almost instantaneously[2].
    Product Selectivity Poor (<50% unsymmetrical)Excellent (>75% unsymmetrical)Precise control over tR​ prevents the intermediate sulfamoyl chloride from over-reacting into symmetric byproducts[2].
    Scalability Limited by exothermHigh (Numbering-up)Continuous processing mitigates batch thermal hazards, allowing seamless scale-up via parallel reactor trains[3].

    System Architecture for One-Flow Sulfamide Synthesis

    To synthesize unsymmetrical sulfamides, a two-stage telescoped flow system is required. The first stage generates the sulfamoyl chloride, and the second stage introduces a different amine or alcohol to yield the final functionalized product.

    FlowSetup Amine1 Amine 1 + Base (Reservoir A) Mixer1 T-Mixer 1 (Rapid Mixing) Amine1->Mixer1 SO2Cl2 Sulfuryl Chloride (Reservoir B) SO2Cl2->Mixer1 Reactor1 Microreactor 1 tR < 5s, 20°C Sulfamoyl Chloride Mixer1->Reactor1 Mixer2 T-Mixer 2 Reactor1->Mixer2 Intermediate Amine2 Amine 2 / Alcohol (Reservoir C) Amine2->Mixer2 Reactor2 Microreactor 2 tR = 60s, 20°C Mixer2->Reactor2 InlineIR Inline FTIR (QC Monitor) Reactor2->InlineIR Collection Product Collection (Unsymmetrical Sulfamide) InlineIR->Collection

    Continuous micro-flow setup for unsymmetrical sulfamide synthesis.

    Protocol 1: Automated One-Flow Synthesis of Unsymmetrical Sulfamides

    This protocol utilizes a self-validating system equipped with inline FTIR to ensure intermediate stability and prevent reactor fouling.

    Materials & Reagents:

    • Stream A: Primary amine (1.0 M) and N,N-diisopropylethylamine (DIPEA, 2.5 M) in anhydrous dichloromethane (DCM).

    • Stream B: Sulfuryl chloride (SO₂Cl₂, 1.2 M) in anhydrous DCM.

    • Stream C: Secondary amine or alcohol (1.5 M) and DIPEA (1.5 M) in anhydrous DCM.

    Step-by-Step Methodology:

    • System Priming: Flush the entire microreactor network (PTFE tubing, 0.8 mm ID) with anhydrous DCM at 1.0 mL/min for 10 minutes. Causality: Moisture causes rapid hydrolysis of SO₂Cl₂, leading to HCl gas evolution and erratic pump behavior.

    • Stage 1 - Sulfamoyl Chloride Generation:

      • Set syringe pumps for Stream A and Stream B to deliver at a 1:1 volumetric ratio.

      • Adjust the total flow rate such that the residence time ( tR​ ) in Microreactor 1 is exactly 5.1 seconds at 20 °C[2].

      • Self-Validation Checkpoint: Monitor the inline FTIR immediately after Reactor 1. A sharp signal at ~1375 cm⁻¹ (asymmetric SO₂ stretch) confirms sulfamoyl chloride formation. If the signal broadens, check for pump cavitation or moisture ingress.

    • Stage 2 - Nucleophilic Trapping:

      • Introduce Stream C via T-Mixer 2 into the flow path containing the newly formed sulfamoyl chloride.

      • Set the flow rate of Stream C to match the combined output of Streams A+B, passing the mixture through Microreactor 2 with a tR​ of 60 seconds at 20 °C.

    • System Pressurization: Attach a 50 psi Back Pressure Regulator (BPR) at the system outlet. Causality: The reaction generates HCl gas (neutralized by DIPEA) and potential micro-bubbles. The BPR keeps all species in the liquid phase, ensuring consistent residence times and preventing flow pulsation.

    • Collection & QC: Discard the first 3 system volumes (steady-state equilibration). Collect the subsequent output. If system pressure spikes >10% above baseline, immediately switch to pure DCM flush to prevent DIPEA-HCl salt precipitation from clogging the microchannels.

    Application 2: Photocatalytic Late-Stage Sulfamoylation in Flow

    Beyond classical electrophilic trapping, sulfamoyl chlorides are powerful precursors for radical chemistry. However, generating a sulfamoyl radical via single-electron reduction is thermodynamically challenging ( Ered​ ≈ -1.59 V vs. SCE)[4]. Recent advances utilize silyl radicals (generated via photocatalysis) to perform a Cl-atom abstraction from the sulfamoyl chloride, yielding the desired sulfamoyl radical for alkene functionalization[4].

    In batch, the Beer-Lambert law dictates that light intensity drops exponentially as it penetrates the reaction medium, leaving the bulk of the solution unreacted. Flow chemistry solves this by utilizing narrow capillary reactors (<1 mm path length), ensuring uniform photon flux and maximizing the efficiency of the photocatalyst (e.g., Eosin Y)[4].

    PhotoFlow Substrates Alkene + Sulfamoyl Chloride + Photocatalyst Pump Syringe Pump (0.1 mL/min) Substrates->Pump PhotoReactor PFA Capillary Reactor Blue LED (450 nm) Pump->PhotoReactor Radical Cl-Atom Abstraction Radical Generation PhotoReactor->Radical Product Aliphatic Sulfonamide (High Yield) Radical->Product

    Visible-light photocatalytic flow workflow for alkene sulfamoylation.

    Protocol 2: Visible-Light Photocatalytic Sulfamoylation in Continuous Flow

    Materials & Reagents:

    • Reaction Mixture: Alkene (0.2 M), Sulfamoyl chloride (0.3 M), tris(trimethylsilyl)silane (TTMSS, 0.3 M), and Eosin Y (2 mol%) dissolved in degassed acetonitrile (MeCN).

    Step-by-Step Methodology:

    • Degassing (Critical Step): Sparge the reaction mixture with dry Argon for 15 minutes prior to injection. Causality: Oxygen is a potent radical scavenger that will rapidly quench the excited state of Eosin Y and terminate the silyl radical chain process.

    • Reactor Setup: Coil 10 meters of PFA tubing (0.76 mm ID, approx. 4.5 mL internal volume) tightly around a custom cooling cylinder surrounded by 450 nm Blue LED strips. Maintain the cooling cylinder at 25 °C to prevent thermal degradation of the catalyst.

    • Flow Execution: Pump the reaction mixture through the photoreactor at a flow rate of 0.15 mL/min, achieving a residence time of 30 minutes.

    • Self-Validation & Optical QC: Monitor the color of the effluent. The stream should retain a distinct pink/orange hue characteristic of active Eosin Y. Causality: If the effluent turns pale or clear, the photocatalyst is undergoing photobleaching due to excessive light intensity or oxygen contamination. If photobleaching is observed, increase the flow rate by 10% or verify the argon seal on the reagent reservoir.

    • Workup: Pass the collected effluent through an inline silica scavenging cartridge to remove residual TTMSS and Eosin Y, yielding the crude aliphatic sulfonamide ready for solvent evaporation.

    Conclusion

    The transition of sulfamoyl chloride chemistry from batch to continuous flow is not merely an operational upgrade; it is a mechanistic necessity for accessing sensitive chemical space safely. By implementing strict residence time control, rapid micro-mixing, and optimized photon flux, drug development professionals can build highly diverse sulfonamide and sulfamide libraries with unprecedented efficiency and safety[3].

    References[1] One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. nii.ac.jp. URL[4] Chem Soc Rev - IRIS - unina.it. unina.it. URL[3] Buy (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6 - Smolecule. smolecule.com.URL[2] Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. researchgate.net. URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of N-(cyclobutylmethyl)-N-methylsulfamoyl chlorid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride .

    This molecule presents a unique purification challenge: it combines a sterically demanding cyclobutylmethyl group with a highly reactive, electrophilic sulfamoyl chloride moiety. Consequently, the crude product is notoriously susceptible to thermal degradation (extrusion of SO2​ ) and moisture-induced hydrolysis. This guide provides field-proven, self-validating protocols to ensure high-yield isolation of your target compound.

    Part 1: Troubleshooting Guide & FAQs

    Q1: I am losing a significant amount of product mass during vacuum distillation. Why is my sulfamoyl chloride decomposing? A1: Sulfamoyl chlorides are thermally labile. Prolonged heating above 50 °C, even under standard vacuum, provides the activation energy required for the homolytic cleavage of the S-Cl bond or the thermal elimination of SO2​ and HCl, leading to polymerization. Solution: You must lower the boiling point artificially by utilizing a high-vacuum (<0.1 Torr) short-path distillation setup. If your product still decomposes, it is recommended to bypass distillation entirely and rely on optimized liquid-liquid extraction[1].

    Q2: How do I efficiently remove unreacted N-(cyclobutylmethyl)-N-methylamine without hydrolyzing the sulfamoyl chloride? A2: Liquid-liquid extraction using a cold acidic wash is the industry standard for this separation[2]. Causality: The secondary amine has a pKa of approximately 10. Washing the crude organic phase (typically in dichloromethane or chlorobenzene) with 1M HCl protonates the amine, converting it into a water-soluble hydrochloride salt. Because the sulfamoyl chloride lacks basic lone pairs (due to the strong electron-withdrawing nature of the SO2​ group), it remains in the organic phase. To prevent the nucleophilic attack of water on the S-Cl bond, this wash must be performed at <10 °C, as the hydrolysis rate is highly temperature-dependent[2].

    Q3: Can I use standard silica gel column chromatography to purify this compound? A3: It is generally discouraged unless absolutely necessary, and standard long-column chromatography often leads to unacceptably low yields[3]. Causality: Standard silica gel contains surface silanol groups and adsorbed water. These act as nucleophiles that attack the electrophilic sulfur atom, hydrolyzing the sulfamoyl chloride into the corresponding sulfonic acid. Solution: If polar impurities necessitate chromatography, use an anhydrous "short plug" filtration with rapid elution using non-polar solvent systems (e.g., Hexanes/EtOAc) to minimize contact time.

    Part 2: Workflow Visualization

    Workflow Start Crude Reaction Mixture (in DCM) Aqueous Cold Acidic Wash (1M HCl at <10°C) Start->Aqueous Quench Organic Organic Phase (Product) Aqueous->Organic Extract AqueousWaste Aqueous Phase (Amine Salts) Aqueous->AqueousWaste Discard Drying Dry over Na2SO4 & Concentrate Organic->Drying Decision Purity Check (>95%?) Drying->Decision Distillation Short-Path Distillation (<40°C bath) Decision->Distillation Volatiles Silica Anhydrous Silica Plug (Hexanes/EtOAc) Decision->Silica Polar Impurities Pure Pure N-(cyclobutylmethyl)- N-methylsulfamoyl chloride Decision->Pure Yes Distillation->Pure Silica->Pure

    Workflow for the purification of crude N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Troubleshooting Issue Issue: Product Degradation Cause1 Thermal Decomposition (>50°C) Issue->Cause1 Cause2 Hydrolysis (Moisture Exposure) Issue->Cause2 Cause3 Silica Gel Cleavage (Prolonged Contact) Issue->Cause3 Sol1 Use High Vacuum (<0.1 Torr) Lower Bath Temp Cause1->Sol1 Sol2 Use Ice-Cold Washes Dry Solvents Thoroughly Cause2->Sol2 Sol3 Use Short Plug Fast Elution Cause3->Sol3

    Troubleshooting logic for addressing sulfamoyl chloride degradation.

    Part 3: Quantitative Data & Method Comparison

    Selecting the right purification method depends on the impurity profile of your crude mixture. Below is a comparative analysis of the three primary techniques.

    Purification MethodTypical Yield RecoveryAchievable PurityProcessing TimePrimary Risk Factor
    Cold Acidic Wash (<10°C) 85 - 95%90 - 95%1 - 2 hoursMild hydrolysis if temp >10°C
    Short-Path Distillation 60 - 75%>98%3 - 5 hoursThermal decomposition
    Silica Plug Filtration 70 - 80%95 - 98%1 - 2 hoursOn-column hydrolysis

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Low-Temperature Aqueous Workup (Primary Purification)

    This method is usually sufficient to carry the product forward into subsequent sulfonamide coupling reactions.

    • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with additional anhydrous dichloromethane (DCM) if the mixture is highly viscous.

    • Acidic Wash: Add ice-cold 1M HCl (volume equal to 0.5x the organic layer). Shake vigorously and vent.

      • Causality: Protonates unreacted amine to form water-soluble salts[2].

      • Self-Validation Check: Test the pH of the separated aqueous layer. It must be pH < 2. If the pH is higher, the amine is not fully protonated. Repeat the acidic wash until the aqueous layer tests strongly acidic.

    • Brine Wash: Wash the organic layer with ice-cold saturated NaCl solution to remove residual acid and mechanically separate water droplets.

    • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

      • Self-Validation Check: Ensure the rotary evaporator water bath does not exceed 30 °C to prevent premature thermal degradation.

    Protocol B: Short-Path High-Vacuum Distillation

    Use this protocol only if volatile impurities (e.g., unreacted sulfuryl chloride or solvent residues) persist and the product requires analytical-grade purity[1].

    • Setup: Assemble a short-path distillation apparatus. Grease all joints lightly to ensure a perfect seal. Connect to a high-vacuum pump equipped with a liquid nitrogen cold trap.

    • Equilibration: Apply vacuum and ensure the system pressure drops below 0.1 Torr before applying any heat.

    • Heating: Slowly heat the oil bath. Do not exceed 45 °C.

      • Self-Validation Check: Monitor the vacuum gauge continuously. A sudden spike in pressure indicates gas evolution ( SO2​ ), meaning thermal decomposition has begun. If observed, immediately lower the bath temperature and improve the vacuum.

    • Collection: Collect the pure N-(cyclobutylmethyl)-N-methylsulfamoyl chloride as a clear to pale-yellow oil in a pre-weighed, flame-dried receiving flask. Store immediately under argon at -20 °C.

    Protocol C: Anhydrous Silica Plug Filtration

    Use this method to remove dark, polar baseline impurities that cannot be distilled.

    • Preparation: Pack a short fritted funnel (not a long column) with anhydrous silica gel (pre-dried in an oven at 120 °C). Pre-equilibrate the plug with 100% Hexanes.

    • Loading: Dissolve the crude concentrated oil in a minimum amount of dry DCM and load it evenly onto the silica.

    • Rapid Elution: Elute rapidly using a 9:1 Hexanes:EtOAc mixture. Apply mild positive pressure (nitrogen) to speed up the flow rate.

      • Causality: Fast elution minimizes the contact time between the electrophilic sulfamoyl chloride and the nucleophilic silanol groups, preventing on-column hydrolysis[3].

    • Fraction Analysis: Spot fractions on a TLC plate. The product will elute near the solvent front.

      • Self-Validation Check: Discard any fractions that show severe streaking on the TLC plate, as this indicates the presence of hydrolyzed sulfonic acid byproducts.

    Part 5: References

    • [3] Process Development and GMP Production of a Potent NEDD8-Activating Enzyme (NAE) Inhibitor: Pevonedistat. ACS Publications. Available at:

    • [1] Technical Support Center: Phenyl Diethylsulfamate Synthesis. Benchchem. Available at:

    • [2] US9920002B2 - Methods for producing sulfonic acid diamides. Google Patents. Available at:

    Sources

    Optimization

    side reactions of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with solvents

    Welcome to the Technical Support Center for Advanced Sulfamoylation Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific, often undocumented challenges researchers face when wo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Sulfamoylation Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific, often undocumented challenges researchers face when working with N-(cyclobutylmethyl)-N-methylsulfamoyl chloride .

    Sulfamoyl chlorides are highly versatile electrophiles, but their inherent reactivity makes them uniquely susceptible to solvent-induced degradation. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure your sulfamoylation workflows are robust and reproducible.

    Diagnostic Workflow: Solvent Compatibility

    Before diving into specific troubleshooting scenarios, consult the decision matrix below. The electrophilic sulfur(VI) center of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is highly sensitive to nucleophilic attack, meaning your choice of solvent dictates the survival of your reagent.

    G Start Select Solvent for Sulfamoylation Q1 Is the solvent strictly anhydrous? Start->Q1 Hydrolysis Hydrolysis to Sulfamic Acid Q1->Hydrolysis No Q2 Is the solvent DMF or DMSO? Q1->Q2 Yes Adduct Vilsmeier-type Adduct or Swern Oxidation Q2->Adduct Yes NMP Use NMP, DMAc, or THF Q2->NMP No Success High Yield Sulfamoylation NMP->Success

    Decision tree for avoiding solvent-induced side reactions with sulfamoyl chlorides.

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my sulfamoylation yield plummeting when using DMF as a solvent, even under anhydrous conditions?

    The Causality: N,N-Dimethylformamide (DMF) is a ubiquitous polar aprotic solvent, but it is chemically incompatible with sulfamoyl chlorides. The oxygen atom of the DMF carbonyl is sufficiently nucleophilic to attack the electrophilic sulfur(VI) center of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This displaces the chloride ion and forms a highly unstable O-sulfonylated formamidinium intermediate (a Vilsmeier-Haack type adduct) [2]. This adduct rapidly degrades, consuming your reagent before it can react with your target alcohol or amine. The Solution: Switch your solvent to N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). The increased steric bulk and altered electronic distribution in DMAc and NMP significantly reduce the nucleophilicity of the amide oxygen, preventing adduct formation and allowing you to reduce the equivalents of sulfamoyl chloride required from ~5.0 eq down to 1.0–1.5 eq [2].

    Q2: I observe a highly polar, baseline-running byproduct on TLC when my reaction is exposed to ambient air. What is it?

    The Causality: You are observing the formation of N-(cyclobutylmethyl)-N-methylsulfamic acid. Sulfamoyl chlorides undergo rapid hydrolysis in the presence of trace water. Mechanistically, this occurs via a bimolecular nucleophilic substitution ( SN​2 ) pathway, though the steric hindrance provided by the cyclobutylmethyl group can shift the transition state character slightly toward a solvent-separated ion pair ( SN​1 -like) [1]. The resulting sulfamic acid is highly polar, unreactive toward your substrate, and generates stoichiometric hydrochloric acid (HCl) as a byproduct, which can further degrade acid-sensitive substrates. The Solution: Implement rigorous anhydrous techniques. Solvents must have a water content of <50 ppm (verified by Karl Fischer titration).

    Q3: Can I use DMSO to solubilize N-(cyclobutylmethyl)-N-methylsulfamoyl chloride to create a stable stock solution for library synthesis?

    The Causality: Absolutely not; this is a severe safety and chemical hazard. Dimethyl sulfoxide (DMSO) reacts violently with electrophilic chlorides. The nucleophilic oxygen of DMSO attacks the sulfamoyl chloride, generating a sulfonium intermediate similar to those seen in Swern oxidations. This intermediate decomposes to yield chloromethyl methyl sulfide, sulfur dioxide, and HCl [3]. In closed systems, the rapid generation of SO2​ and HCl gases can lead to overpressurization and explosion. The Solution: For stock solutions, use anhydrous Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM), stored over activated 3Å molecular sieves under an argon atmosphere.

    Mechanistic Divergence in Solvents

    The following diagram illustrates the chemical fate of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride depending on the microenvironment provided by the solvent.

    Mechanism SM N-(cyclobutylmethyl)- N-methylsulfamoyl chloride DMF DMF (Solvent) SM->DMF Nucleophilic O-attack NMP NMP / DMAc SM->NMP Inert/Stable H2O Moisture (H2O) SM->H2O Hydrolysis Adduct Formamidinium Adduct (Degradation) DMF->Adduct Product Desired Sulfamate / Sulfamide NMP->Product + Nucleophile Sulfamic Sulfamic Acid Byproduct + HCl H2O->Sulfamic

    Mechanistic divergence of sulfamoyl chloride in various solvent environments.

    Quantitative Data: Solvent Compatibility Matrix

    To aid in experimental design, the table below summarizes the compatibility of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with common reaction solvents at 25 °C.

    SolventNucleophilicity (O/N)Moisture SensitivityReagent Half-Life ( t1/2​ )Recommended Use
    NMP / DMAc Very LowModerate> 72 hoursOptimal for high-yielding sulfamoylation.
    THF / 2-MeTHF NegligibleHigh (Peroxides)> 48 hoursExcellent for stock solutions; ensure peroxide-free.
    DCM NoneLow> 96 hoursGood for biphasic or low-temp reactions.
    DMF HighModerate< 2 hoursAvoid. Rapid adduct formation and degradation.
    DMSO Very HighHigh< 15 mins (Exothermic)Critical Hazard. Do not mix. Swern-type degradation.
    Methanol High (Solvolysis)N/A< 30 minsAvoid. Rapid solvolysis to methyl sulfamate ester.

    Self-Validating Experimental Protocols

    To ensure trustworthiness in your methodology, do not rely on assumptions about solvent purity. Use the following self-validating protocols to guarantee success.

    Protocol 1: NMR-Based Solvent Qualification Screen

    Purpose: To empirically verify that your specific batch of solvent does not degrade the sulfamoyl chloride prior to a large-scale reaction.

    • Preparation: In a glovebox or under a stream of dry argon, prepare a 0.1 M solution of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in your target deuterated solvent (e.g., NMP- d9​ or THF- d8​ ).

    • Internal Standard: Add 0.1 equivalents of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Baseline Acquisition: Immediately acquire a 1H and 13C NMR spectrum ( t=0 ). The cyclobutylmethyl CH2​ protons adjacent to the nitrogen should appear as a distinct doublet.

    • Incubation: Seal the NMR tube and incubate at your planned reaction temperature (e.g., 25 °C) for 4 hours.

    • Validation: Acquire a second NMR spectrum ( t=4h ).

      • Pass: >95% retention of the starting material peaks relative to the internal standard.

      • Fail: Appearance of new downfield peaks (indicating formamidinium adducts) or upfield shifts (indicating hydrolysis to sulfamic acid). Discard the solvent batch.

    Protocol 2: Optimized Sulfamoylation of Alcohols/Amines

    Purpose: A robust, high-yielding protocol utilizing NMP to suppress side reactions.

    • Drying: Dry the target nucleophile (alcohol or amine, 1.0 eq) via azeotropic distillation with toluene, then place under high vacuum for 2 hours.

    • Solvent Addition: Dissolve the nucleophile in anhydrous NMP (0.2 M concentration) under an argon atmosphere. Verify solvent water content is <50 ppm.

    • Base Addition: Add 2.0 eq of anhydrous N,N-Diisopropylethylamine (DIPEA). Note: If sulfamoylating a highly unreactive alcohol, add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst [4].

    • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add a 1.0 M solution of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 eq) in anhydrous THF or NMP.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

    • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl to safely hydrolyze any unreacted sulfamoyl chloride. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove NMP), dry over Na2​SO4​ , and concentrate.

    References

    • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry.[Link]

    • Elger, W., et al. (2003). Industrially applicable process for the sulfamoylation of alcohols and phenols.
    • Purdue University Radiological and Environmental Management. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue University Safety Bulletin.[Link]

    • Chen, Y., et al. (2019). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 122-126.[Link]

    Troubleshooting

    Technical Support Center: Optimization of Reaction Conditions for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Welcome to the technical support center for the synthesis and optimization of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and optimization of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during its synthesis. The following sections are structured to offer practical, experience-driven advice to enhance your experimental outcomes.

    I. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems that may arise during the synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, which is typically prepared by reacting N-(cyclobutylmethyl)-N-methylamine with a sulfonating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a base.

    Issue 1: Low or No Product Yield

    A common frustration in synthesis is a lower-than-expected yield. Several factors, from reagent quality to reaction conditions, can contribute to this issue.[1]

    Potential Causes & Recommended Actions:

    • Reagent Quality:

      • Amine Purity: Ensure the N-(cyclobutylmethyl)-N-methylamine is pure and free of moisture. Impurities can lead to unwanted side reactions.

      • Sulfuryl Chloride Decomposition: Sulfuryl chloride is highly sensitive to moisture and can decompose into chlorosulfonic acid and HCl, which are less effective for this specific transformation.[2][3] It is recommended to use a freshly opened bottle or to distill the sulfuryl chloride prior to use.

    • Reaction Conditions:

      • Inadequate Temperature Control: This reaction is often exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of sulfuryl chloride to prevent side reactions and decomposition of the product.[4] After the initial addition, the reaction may be allowed to slowly warm to room temperature.[5]

      • Incorrect Stoichiometry: An excess of the amine or base can lead to the formation of byproducts. Conversely, an insufficient amount of sulfuryl chloride will result in incomplete conversion of the starting material. A slight excess (1.05-1.1 equivalents) of sulfuryl chloride is often optimal.[4]

      • Improper Mixing: Ensure efficient stirring throughout the reaction to maintain homogeneity, especially during the dropwise addition of sulfuryl chloride.

    • Work-up Procedure:

      • Product Hydrolysis: Sulfamoyl chlorides are susceptible to hydrolysis.[1] During the aqueous workup, minimize the contact time with water and perform extractions quickly.[5] Using cold water for washes can also help to reduce the rate of hydrolysis.

      • Inefficient Extraction: The product may not be fully extracted into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5]

    Issue 2: Presence of Significant Impurities in the Crude Product

    The formation of byproducts can complicate purification and reduce the overall yield of the desired N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Potential Causes & Recommended Actions:

    • Formation of Disulfonamides: If a primary amine was used as a starting material, the formation of a disulfonamide is a common side reaction.[2] For N-(cyclobutylmethyl)-N-methylamine, this is not a primary concern, but it is a critical consideration in sulfonamide synthesis generally.

    • Unreacted Starting Materials: The presence of unreacted N-(cyclobutylmethyl)-N-methylamine or sulfuryl chloride indicates an incomplete reaction. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

    • Hydrolysis Product: The corresponding sulfonic acid, formed from the hydrolysis of the sulfamoyl chloride, is a common impurity.[3] This can be minimized by ensuring anhydrous reaction conditions and a swift aqueous workup.

    Issue 3: Difficulty in Product Purification

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride can be challenging to purify due to its reactivity.

    Potential Causes & Recommended Actions:

    • Decomposition on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of sulfamoyl chlorides. If column chromatography is necessary, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method.

    • Thermal Instability: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. If distillation is considered for purification, it should be performed under high vacuum to keep the temperature as low as possible.[5]

    • Co-elution of Impurities: If impurities have similar polarity to the product, chromatographic separation can be difficult. Adjusting the solvent system for column chromatography or considering an alternative purification technique like recrystallization (if the product is a solid) may be beneficial.

    II. Frequently Asked Questions (FAQs)

    This section provides answers to more general questions regarding the synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Q1: What is the optimal solvent for this reaction?

    Anhydrous aprotic solvents are ideal for this synthesis to prevent the hydrolysis of sulfuryl chloride and the product. Dichloromethane (DCM) is a common and effective choice.[4] Other solvents like tetrahydrofuran (THF) can also be used.

    Q2: Which base is most suitable for this reaction?

    A non-nucleophilic organic base is preferred to scavenge the HCl generated during the reaction. Triethylamine or pyridine are commonly used.[4] An excess of the starting amine can also serve as the base, but this can complicate purification.

    Q3: How can I monitor the progress of the reaction?

    Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting amine.[4] For more detailed analysis, taking aliquots of the reaction mixture and analyzing them by ¹H NMR spectroscopy can provide information on the conversion to the product.[6]

    Q4: What are the key safety precautions for this synthesis?

    Sulfuryl chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2] The reaction should be quenched carefully by slowly adding it to ice-water.

    Q5: How should I store the final product?

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize decomposition.[7][8][9]

    III. Optimized Experimental Protocol

    This protocol provides a detailed, step-by-step methodology for the synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, incorporating best practices to maximize yield and purity.

    Materials:

    • N-(cyclobutylmethyl)-N-methylamine

    • Sulfuryl chloride (SO₂Cl₂)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-(cyclobutylmethyl)-N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains at 0 °C.[4]

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[4]

    • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

    • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Washing: Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to yield the crude N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.[5]

    • Purification (if necessary): If the crude product requires further purification, consider vacuum distillation or column chromatography on deactivated silica gel.

    IV. Data Presentation & Visualization

    Table 1: Summary of Optimized Reaction Parameters
    ParameterRecommended ConditionRationale
    Solvent Anhydrous Dichloromethane (DCM)Aprotic, prevents hydrolysis of reagents and product.
    Base Triethylamine (1.1 eq.)Non-nucleophilic, effectively scavenges HCl.
    Sulfonating Agent Sulfuryl Chloride (1.05 eq.)Efficient, slight excess ensures complete conversion.
    Temperature 0 °C during addition, then RTControls exothermicity, prevents side reactions.
    Reaction Time 2-4 hours post-additionAllows for complete conversion of starting material.
    Work-up Rapid aqueous extractionMinimizes product hydrolysis.
    Diagram 1: General Reaction Workflow

    G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Slowly Add SO₂Cl₂ B->C D Stir at RT (2-4h) C->D E Quench with Ice-Water D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry & Concentrate G->H

    Caption: Workflow for the synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Diagram 2: Troubleshooting Logic for Low Yield

    G Start Low Yield Observed Reagent Check Reagent Quality (Amine, SO₂Cl₂) Start->Reagent Conditions Verify Reaction Conditions (Temp, Stoichiometry, Time) Start->Conditions Workup Review Work-up Procedure (Hydrolysis, Extraction) Start->Workup Purification Assess Purification Method (Decomposition) Reagent->Purification Conditions->Purification Workup->Purification

    Caption: Decision tree for troubleshooting low product yield.

    V. References

    • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )

    • An improved synthesis of sulfamoyl chlorides. (URL: )

    • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: )

    • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )

    • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (URL: )

    • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (URL: )

    • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (URL: )

    • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (URL: )

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ETH Library. (URL: )

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - Scilit. (URL: )

    • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes | Journal of the American Chemical Society - ACS Publications. (URL: )

    • Sulfamoyl chlorides - US4569995A - Google Patents. (URL: )

    • Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates | Organic Letters - ACS Publications - ACS.org. (URL: )

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: )

    • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. (URL: )

    • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: )

    • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem. (URL: )

    Sources

    Optimization

    Technical Support Center: Minimizing Impurity Formation in N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride Reactions

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8). As a highly reactive electrophilic sulfamoylating reagent, it is a critical building block for synthesizing complex sulfonamides and sulfamates. However, its intense reactivity makes it highly susceptible to side reactions.

    This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to minimize impurity formation and ensure reproducible, high-purity yields.

    Mechanistic Insights: Understanding Impurity Pathways

    To successfully utilize and store N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, one must understand the chemical causality behind its degradation. The synthesis typically involves reacting N-(cyclobutylmethyl)-N-methylamine with sulfuryl chloride (SO₂Cl₂). During this process, and in subsequent downstream applications, three primary impurities can form:

    • Bis-sulfamide (Dimerization) : Formed when the highly reactive sulfamoyl chloride intermediate reacts with an unreacted molecule of the starting amine. This is a kinetically driven process exacerbated by poor mixing, incorrect addition orders, or localized high concentrations of the amine[1].

    • Sulfamic Acid (Hydrolysis) : The S-Cl bond is extremely sensitive to nucleophilic attack by water. Hydrolysis of dialkylsulfamoyl chlorides proceeds via complex mechanisms (often exhibiting SN1/SN2 intermediate characteristics depending on steric hindrance), rapidly yielding the inactive sulfamic acid[2].

    • Chlorinated Byproducts : Sulfuryl chloride exists in equilibrium with SO₂ and Cl₂. At elevated temperatures, it acts as a potent chlorinating agent, leading to radical or electrophilic chlorination of the cyclobutyl ring or N-methyl group[1].

    ImpurityPathways Amine N-(cyclobutylmethyl)- N-methylamine SulfamoylChloride N-(cyclobutylmethyl)- N-methylsulfamoyl chloride Amine->SulfamoylChloride + SO2Cl2 (-10°C) ChloroByproduct Chlorinated Byproducts Amine->ChloroByproduct SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->SulfamoylChloride SO2Cl2->ChloroByproduct Excess SO2Cl2 / High Temp Target Target Sulfonamide SulfamoylChloride->Target + Nucleophile BisSulfamide Bis-sulfamide (Dimerization) SulfamoylChloride->BisSulfamide + Excess Amine SulfamicAcid Sulfamic Acid (Hydrolysis) SulfamoylChloride->SulfamicAcid + H2O (Moisture)

    Reaction pathways showing target synthesis and primary impurity formation mechanisms.

    Troubleshooting Guide & FAQs

    Q1: My LC-MS shows a massive peak corresponding to the bis-sulfamide dimer. How do I prevent the amine from over-reacting? A1: The formation of the bis-sulfamide is a localized concentration issue. If you add SO₂Cl₂ to the amine (normal addition), the newly formed sulfamoyl chloride is temporarily surrounded by unreacted amine, which acts as a nucleophile and attacks the S-Cl bond. Solution: Always use reverse addition . Add the amine dropwise to a solution containing an excess of SO₂Cl₂. This ensures that the amine is immediately consumed by the vast excess of SO₂Cl₂, preventing the newly formed sulfamoyl chloride from encountering free amine[1].

    Q2: I am losing a significant portion of my reagent to N-(cyclobutylmethyl)-N-methylsulfamic acid. What is the root cause? A2: This is the direct hydrolysis product. Sulfamoyl chlorides are highly hygroscopic, and their S-Cl bonds hydrolyze rapidly upon exposure to ambient moisture[2],[3]. Solution: Your system must be rigorously anhydrous. Use solvents dried over activated 3Å molecular sieves. Ensure your starting amine is dried (e.g., via azeotropic distillation with toluene) prior to use. Perform all transfers under a positive pressure of argon or nitrogen.

    Q3: GC-MS analysis reveals multiple +34 m/z peaks, indicating chlorination on the cyclobutyl ring. How can I suppress this? A3: Sulfuryl chloride dissociates into sulfur dioxide and chlorine gas, especially at room temperature or under light exposure. Chlorine radicals or electrophilic chlorine will readily attack the aliphatic cyclobutyl ring. Solution: Maintain the reaction temperature strictly between -10 °C and 0 °C during the addition phase. Shield the reaction flask from intense light. Once the reaction is complete, remove the excess SO₂Cl₂ under reduced pressure at a low temperature (< 25 °C) rather than quenching it in the presence of the product.

    Quantitative Impact of Reaction Parameters

    The following table summarizes the causal relationship between experimental conditions and the resulting impurity profile during the synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Reaction ConditionsTarget Sulfamoyl Chloride Yield (%)Bis-sulfamide Impurity (%)Sulfamic Acid Impurity (%)Chlorinated Byproducts (%)
    Normal Addition, 25 °C, Ambient Moisture42.031.518.08.5
    Normal Addition, 0 °C, Anhydrous65.033.0< 1.01.0
    Reverse Addition, 25 °C, Anhydrous74.54.0< 1.020.5
    Reverse Addition, -10 °C to 0 °C, Anhydrous 96.0 < 1.0 < 1.0 < 1.0

    Field-Proven Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if an error occurs, it is caught before proceeding to the next step, saving time and expensive materials.

    Protocol A: Optimized Synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Objective: Synthesize the reagent while suppressing dimerization and chlorination.

    Step 1: System Preparation

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon inlet, and an internal thermometer.

    • Purge the system with argon for 15 minutes.

    Step 2: Reagent Loading (Reverse Addition Setup)

    • Add 3.0 equivalents of freshly distilled sulfuryl chloride (SO₂Cl₂) and 50 mL of anhydrous dichloromethane (DCM) to the flask.

    • Submerge the flask in a dry ice/brine bath to achieve an internal temperature of -10 °C.

    Step 3: Amine Addition

    • Dissolve 1.0 equivalent of dry N-(cyclobutylmethyl)-N-methylamine and 1.1 equivalents of anhydrous pyridine (as an HCl scavenger) in 20 mL of anhydrous DCM.

    • Load this solution into the addition funnel.

    • Add the amine solution dropwise over 45 minutes.

      • Self-Validation Check: Monitor the internal thermometer; the temperature must not exceed 0 °C. If an exotherm pushes the temperature higher, pause the addition until it cools.

    Step 4: Isolation and SO₂Cl₂ Removal

    • Stir for an additional 30 minutes at 0 °C.

    • Transfer the mixture to a rotary evaporator. Remove the DCM and excess SO₂Cl₂ under reduced pressure (100 mbar) with the water bath set strictly to 20 °C to prevent thermal chlorination.

    • Resuspend the crude residue in cold anhydrous diethyl ether. The pyridine hydrochloride salt will precipitate out of solution.

    • Filter rapidly through a pad of dry Celite under an argon blanket.

    • Concentrate the filtrate to yield the pure N-(cyclobutylmethyl)-N-methylsulfamoyl chloride as a pale yellow oil. Store immediately at -20 °C under argon[3].

    Protocol B: Downstream Sulfamoylation (Minimizing Hydrolysis)

    Objective: React the synthesized sulfamoyl chloride with a target nucleophile (e.g., a phenol) without generating sulfamic acid.

    Step 1: Nucleophile Activation

    • In a dry flask under argon, dissolve 1.0 equivalent of the target phenol in anhydrous THF.

    • Cool to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Stir until hydrogen gas evolution ceases (approx. 30 minutes), indicating complete formation of the phenoxide.

    Step 2: Electrophile Addition

    • Dissolve 1.2 equivalents of the freshly prepared N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in a minimal amount of anhydrous THF.

    • Add dropwise to the phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Self-Validation Check: Perform a TLC (Hexanes/EtOAc). The highly UV-active phenoxide starting material spot should disappear, replaced by a higher Rf sulfamate product spot.

    Step 3: Quenching and Workup

    • Quench the reaction carefully with saturated aqueous NH₄Cl (avoid neat water to buffer the pH and prevent product degradation).

    • Extract three times with Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate for final purification.

    References

    • Ko, E. C. F., & Robertson, R. E. "Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides." Canadian Science Publishing.
    • "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." ACS Publications.
    • "Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines." Organic Syntheses.

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Selection and Troubleshooting for N-Sulfamoyl Chloride Reactions

    Prepared by the Senior Application Scientist Team Welcome to the technical support center for reactions involving N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and dru...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for reactions involving N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for the synthesis of novel sulfonamides. Our goal is to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring the success and integrity of your experiments.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the reactivity of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride and the rationale behind catalyst selection.

    Q1: What is the primary reaction pathway for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, and what is the fundamental role of a catalyst?

    A: The primary reaction is a nucleophilic substitution at the sulfur atom. The sulfamoyl chloride (-SO₂Cl) group is an excellent electrophile. It readily reacts with nucleophiles, most commonly primary or secondary amines, to form a stable sulfonamide S-N bond, displacing the chloride ion.

    The role of a "catalyst" in this context can be multifaceted:

    • Base Catalysis: In the most common scenario with amine nucleophiles, a base is required. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[1][2]. This is crucial because the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine (Et₃N) or pyridine are frequently used for this purpose[1].

    • Transition-Metal Catalysis: For less reactive nucleophiles, such as electron-deficient anilines, or for forming S-C bonds (e.g., in a Friedel-Crafts-type reaction), a more sophisticated catalytic system is necessary. Transition-metal catalysts, particularly those based on palladium and copper, create a new reaction pathway, often involving oxidative addition and reductive elimination steps, to facilitate bond formation under milder conditions than would otherwise be possible[3][4].

    Q2: How do I decide between using a simple base or a more complex transition-metal catalyst system?

    A: The choice is dictated entirely by the nucleophile you are coupling with the sulfamoyl chloride.

    • Use a Base (e.g., Triethylamine, Pyridine, DIPEA) when your nucleophile is a primary or secondary aliphatic amine or a relatively electron-rich aromatic amine. These amines are sufficiently nucleophilic to attack the sulfamoyl chloride directly. You will need at least one equivalent of the base to scavenge the HCl produced[1].

    • Use a Transition-Metal Catalyst (e.g., Palladium or Copper) when you are performing a cross-coupling reaction. This is necessary for:

      • N-Arylation with Aryl Halides/Triflates: To couple the sulfamoyl group with an aryl halide, a palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method[3][5][6].

      • N-Arylation with Arylboronic Acids: Copper catalysts, such as Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂), are effective for Chan-Lam coupling reactions with boronic acids[4][7].

      • C-Arylation (Sulfonylation of Arenes): To form a C-S bond by reacting directly with an aromatic ring, a Lewis acid catalyst like Indium(III) triflate may be required to activate the arene[8].

    Q3: Why is rigorous moisture control so critical in these reactions?

    A: Sulfamoyl chlorides, like all sulfonyl chlorides, are highly susceptible to hydrolysis. Trace amounts of water in the solvent, on the glassware, or in the starting materials can react with the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride to form the corresponding sulfonic acid[2][9]. This sulfonic acid is unreactive towards amine nucleophiles under standard conditions, leading to a significant decrease in yield and complicating purification[10]. Therefore, using anhydrous solvents, oven-dried or flame-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are absolutely essential for achieving high yields and purity[9][10].

    Section 2: Troubleshooting Guide for Common Experimental Issues

    This guide provides a structured approach to diagnosing and solving problems encountered during the reaction.

    Problem: Low or No Product Yield

    Low conversion is the most common issue. The following decision tree and table will help you diagnose the root cause.

    Catalyst Selection and Optimization Workflow

    G cluster_start Diagnosis: Low Yield cluster_reagents Reagent & Condition Check cluster_catalysis Catalysis Pathway cluster_solutions Potential Solutions start Low Yield Observed check_h2o Anhydrous Conditions Met? (Oven-dried glass, dry solvent) start->check_h2o First, verify fundamentals check_reagent Sulfamoyl Chloride Quality? (Fresh bottle, stored under N2) check_h2o->check_reagent If Yes sol_h2o Solution: Re-run with stringent anhydrous technique. Use inert atmosphere (N2/Ar). check_h2o->sol_h2o If No nucleophile What is the Nucleophile? check_reagent->nucleophile If Yes sol_reagent Solution: Use fresh sulfamoyl chloride. Purify if necessary. check_reagent->sol_reagent If No amine Aliphatic or Electron-Rich Amine nucleophile->amine Simple Amine aryl Aryl Halide or Electron-Poor Amine nucleophile->aryl Complex/Aryl Substrate base_cat Base Catalysis Issue amine->base_cat tm_cat Transition-Metal Catalysis Issue aryl->tm_cat sol_base Solution: Increase temperature. Switch to a stronger, non-nucleophilic base (e.g., DBU). Check stoichiometry. base_cat->sol_base sol_tm Solution: Screen ligands (e.g., XPhos, RuPhos). Screen bases (e.g., K2CO3, Cs2CO3, K3PO4). Verify catalyst activity. tm_cat->sol_tm G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex L-Pd(II)-Ar      |           X oa->pd2_complex amine_binding Amine Coordination pd2_complex->amine_binding HNR'R'' pd2_amine L-Pd(II)-Ar      |          NR'R''H amine_binding->pd2_amine re Reductive Elimination pd2_amine->re -HX re->pd0 product Ar-NR'R'' (Product) re->product reactants Ar-X + HNR'R'' (Starting Materials) base Base base->pd2_amine Deprotonation

    Sources

    Optimization

    Technical Support Center: Handling and Troubleshooting N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Welcome to the technical support center for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, use, and troubleshooting of this highly reactive reagent. Given its pronounced moisture sensitivity, this document focuses on preventing common issues and resolving challenges to ensure successful and reproducible experimental outcomes.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the fundamental properties and handling of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Q1: What is N-(cyclobutylmethyl)-N-methylsulfamoyl chloride and why is it so moisture-sensitive?

    A1: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is an organic compound featuring a sulfamoyl chloride functional group (-SO₂Cl).[1][2] The sulfur atom in the sulfamoyl chloride moiety is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. Water, even in trace amounts from atmospheric humidity, acts as a potent nucleophile. It will readily attack the electrophilic sulfur atom, leading to a rapid hydrolysis reaction. This reaction cleaves the sulfur-chlorine bond and replaces it with a hydroxyl group, forming the corresponding N-(cyclobutylmethyl)-N-methylsulfamic acid and hydrochloric acid (HCl).[3][4][5] This resulting sulfamic acid is unreactive in the desired sulfonamide-forming reactions, leading to decreased yield and purification challenges.[3]

    Q2: How should I properly store this reagent to ensure its longevity?

    A2: Proper storage is critical. The reagent should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at a controlled, cool temperature (typically 2-8 °C). The container must be tightly sealed to prevent moisture ingress. For long-term storage, consider using a desiccator cabinet or a glove box.[6] If the reagent is supplied in a Sure/Seal™ bottle or similar packaging, this is designed for storing and dispensing air- and moisture-sensitive reagents and should be used according to the manufacturer's instructions.[7]

    Q3: What are the visual or analytical signs that my N-(cyclobutylmethyl)-N-methylsulfamoyl chloride has decomposed?

    A3: Several signs can indicate decomposition due to moisture exposure:

    • Physical Appearance: The reagent, which should be a clear or light-colored liquid/solid, may appear cloudy or have crystalline precipitates (the sulfamic acid byproduct).

    • Reaction Inefficiency: A significant drop in the yield of your desired sulfonamide product is a primary indicator of reagent degradation.[3][4]

    • Analytical Evidence: When analyzing a reaction mixture via Thin Layer Chromatography (TLC), a new, more polar spot corresponding to the sulfamic acid may be visible. In NMR or LC-MS analysis, the presence of unexpected peaks corresponding to the hydrolyzed product confirms decomposition.[4][8]

    • Gas Evolution: Upon opening the container in a humid environment, you might observe fuming as the reagent reacts with moisture to produce HCl gas.[4][5]

    Q4: Which solvents are recommended for reactions, and what purity level is required?

    A4: Only anhydrous aprotic solvents should be used. The water content should be as low as practically possible, ideally below 50 ppm. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene. It is crucial to use solvents from a freshly opened bottle or to properly dry and distill them before use. Solvents stored over molecular sieves are often acceptable, provided the sieves have been properly activated.

    SolventCommon Drying AgentTypical Achievable Moisture (ppm)
    Dichloromethane (DCM)Calcium Hydride (CaH₂)< 20
    Tetrahydrofuran (THF)Sodium/Benzophenone< 10
    Acetonitrile (MeCN)Calcium Hydride (CaH₂)< 30
    TolueneSodium/Benzophenone< 10

    Part 2: Troubleshooting Guide

    This section provides a problem-oriented approach to resolving specific issues encountered during experiments.

    Problem 1: Low or No Yield of the Desired Sulfonamide Product

    A diminished yield is the most common problem and almost always traces back to the hydrolysis of the sulfamoyl chloride.[3][4]

    • Possible Cause A: Pre-reaction Decomposition of the Reagent

      • Diagnosis: The reagent was stored improperly, the bottle was opened frequently in an ambient atmosphere, or an old stock was used.

      • Solution: Always use a fresh bottle of the reagent or a properly stored sample. When dispensing the reagent, do so under a positive pressure of an inert gas like argon or nitrogen. Use syringe techniques to transfer the liquid reagent without exposing the bottle's headspace to air.[9][10]

    • Possible Cause B: Presence of Moisture in the Reaction

      • Diagnosis: Glassware was not adequately dried, or solvents and other reagents (e.g., the amine or base) contained trace amounts of water.

      • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120 °C for several hours and cooling under an inert atmosphere.[11] Ensure all solvents are of anhydrous grade and that other reagents, particularly amines which can be hygroscopic, are dry. If using a base like triethylamine or pyridine, consider distilling it from a suitable drying agent (e.g., CaH₂).

    • Possible Cause C: Inappropriate Reaction Temperature

      • Diagnosis: The reaction was run at an elevated temperature, which can accelerate decomposition pathways.

      • Solution: The addition of the sulfamoyl chloride to the amine solution should typically be performed at a low temperature, such as 0 °C, to control the exothermic reaction and minimize side reactions.[4] The reaction can then be allowed to slowly warm to room temperature.

    Workflow for Minimizing Moisture Contamination

    The following diagram illustrates a robust workflow for setting up a moisture-sensitive reaction.

    Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reaction Reaction Phase A Oven/Flame-Dry All Glassware B Cool Under Inert Gas (N₂/Ar) A->B D Assemble Glassware Under N₂/Ar Flow B->D Maintain Positive Pressure C Use Freshly Distilled/Anhydrous Solvents E Add Anhydrous Solvent & Amine via Syringe C->E Ensure < 50 ppm H₂O D->E F Cool Reaction Vessel to 0 °C E->F G Slowly Add Sulfamoyl Chloride via Syringe F->G Control Exotherm H Monitor Reaction by TLC/LC-MS G->H I Perform Careful Aqueous Quench H->I

    Caption: Workflow for handling moisture-sensitive reagents.

    Problem 2: Complex Reaction Mixture and Difficult Purification

    The formation of the sulfamic acid byproduct not only consumes the starting material but also complicates the work-up and purification.

    • Possible Cause: Hydrolysis During Reaction or Work-up

      • Diagnosis: The reaction mixture contains a significant amount of a polar, acidic byproduct.

      • Solution Strategy:

        • Minimize Formation: Follow all protocols for anhydrous conditions as described above.

        • Careful Quenching: When the reaction is complete, quench it by slowly adding the reaction mixture to a cold, dilute solution of a weak base like sodium bicarbonate.[5] This will neutralize the HCl generated and the unreacted sulfamoyl chloride. Do not add water directly to the reaction mixture, as this can cause a violent reaction.[5][12]

        • Extraction: The sulfamic acid byproduct is often water-soluble, especially when deprotonated to its salt form under basic conditions. During the aqueous work-up, a basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) can help partition the acidic byproduct into the aqueous layer, simplifying the separation of the desired neutral sulfonamide product in the organic layer.

    Reaction Pathway Competition

    This diagram illustrates the desired reaction pathway versus the competing hydrolysis pathway.

    Reaction_Pathways reagent R-SO₂Cl (Sulfamoyl Chloride) product R-SO₂-NR'₂ (Desired Sulfonamide) reagent->product Desired Reaction byproduct R-SO₃H (Inactive Sulfamic Acid) reagent->byproduct Hydrolysis (Side Reaction) amine R'₂NH (Nucleophilic Amine) water H₂O (Moisture Contaminant)

    Caption: Desired vs. undesired reaction pathways.

    Part 3: Key Experimental Protocols

    Protocol 1: General Procedure for Sulfonamide Synthesis under Inert Atmosphere

    • Glassware Preparation: Assemble a round-bottom flask with a magnetic stir bar, a thermometer adapter, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[10][11]

    • Reagent Preparation: In the prepared flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous solvent (e.g., DCM).[3]

    • Cooling: Cool the solution to 0 °C using an ice-water bath.[4]

    • Reactant Addition: Using a dry syringe, slowly add the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.05 equivalents) to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.[3][10]

    • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Work-up: Carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization as needed.[3]

    References

    • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
    • Inert atmosphere: Organic Chemistry II Study Guide. Fiveable.
    • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
    • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
    • Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing.
    • Inert
    • Inert Atmospheric Methods. Chemistry LibreTexts.
    • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
    • What Methods Are Used To Implement Inert
    • A Researcher's Guide to Characterizing Sulfonyl Chlorides. Benchchem.
    • N-(cyclobutylmethyl)
    • N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S). PubChemLite.
    • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

    Sources

    Troubleshooting

    Technical Support Center: Solvent Effects on the Reactivity of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    Welcome to the technical support center for professionals engaged in synthetic chemistry utilizing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed to provide in-depth, practical insights into the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for professionals engaged in synthetic chemistry utilizing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. This guide is designed to provide in-depth, practical insights into the critical role of solvent selection on the reactivity and stability of this versatile reagent. By understanding the underlying principles of solvent-solute interactions, researchers can optimize reaction conditions, minimize side-product formation, and troubleshoot common experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary mechanism of reaction for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with nucleophiles?

    A1: The reactivity of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is primarily characterized by nucleophilic substitution at the electrophilic sulfur atom.[1] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to attack by nucleophiles. The chloride ion serves as a good leaving group, facilitating the substitution. The reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the specific nucleophile, solvent, and reaction conditions.[1]

    Q2: How does solvent polarity influence the rate of reaction?

    A2: Solvent polarity plays a crucial role in modulating the reaction rate. For reactions following an SN2-type mechanism, polar aprotic solvents are generally preferred.[2][3][4] These solvents can solvate the cation of a salt-based nucleophile but do not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive and can more readily attack the electrophilic sulfur center.[5] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and hinders its reactivity, thus slowing down the reaction rate.[2][4]

    Q3: My reaction is sluggish or not proceeding to completion. What is a likely cause related to the solvent?

    A3: A common reason for slow or incomplete reactions is the use of an inappropriate solvent. If you are using a polar protic solvent like methanol or water, the nucleophile may be overly stabilized through hydrogen bonding, reducing its effective concentration and reactivity.[2][4] Consider switching to a polar aprotic solvent such as acetonitrile, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of your reagent.[3][5]

    Q4: I am observing significant hydrolysis of my sulfamoyl chloride. How can I prevent this?

    A4: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, like other sulfonyl chlorides, is susceptible to hydrolysis, especially in the presence of water.[6][7] If your solvent is not rigorously dried, or if the reaction is exposed to atmospheric moisture, hydrolysis can become a significant side reaction, leading to the formation of the corresponding sulfonic acid and reducing the yield of your desired product. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with water.[6]

    Q5: Can the solvent influence the stability of the final sulfonamide product?

    A5: While the primary influence of the solvent is on the reaction rate and the stability of the starting sulfamoyl chloride, the workup and purification solvents can impact the stability of the final sulfonamide product. Sulfonamides are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] Therefore, during aqueous workup, it is advisable to work quickly and maintain a neutral or slightly basic pH to prevent degradation of the product.[8][9]

    Troubleshooting Guide

    This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, with a focus on solvent-related effects.

    Issue Potential Cause(s) Related to Solvent Recommended Solution(s)
    Low or No Product Yield 1. Inappropriate solvent choice: Use of a polar protic solvent (e.g., alcohols, water) is hindering the nucleophile's reactivity.[2][4] 2. Poor solubility of reactants: The sulfamoyl chloride or the nucleophile may not be fully dissolved at the reaction temperature.1. Switch to a polar aprotic solvent: Utilize solvents like acetonitrile, DMF, DMSO, or acetone to enhance nucleophilicity.[3][5] 2. Increase solvent volume or use a co-solvent: Ensure all reactants are fully dissolved. A different polar aprotic solvent with better solubilizing properties might be necessary.
    Formation of Side Products (e.g., Hydrolysis) 1. Presence of water in the solvent: "Anhydrous" solvents can still contain trace amounts of water. 2. Atmospheric moisture: The reaction setup is not adequately protected from the air.1. Use freshly dried solvents: Distill solvents from an appropriate drying agent before use. 2. Employ an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Use oven-dried glassware.
    Inconsistent Reaction Rates 1. Variable solvent quality: Water content in the solvent may differ between batches. 2. Temperature fluctuations: Poor temperature control can affect reaction kinetics.1. Standardize solvent source and drying procedure: Use a consistent source of high-purity, dry solvent for all experiments. 2. Ensure stable temperature control: Use a reliable heating mantle with a temperature controller or a constant temperature bath.
    Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 1. Perform multiple extractions with an appropriate organic solvent: Ensure complete extraction of the product. Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase.[6] 2. Break the emulsion: Add brine or filter the mixture through a pad of celite.[6]
    Experimental Protocol: General Procedure for Nucleophilic Substitution

    This protocol provides a general framework for the reaction of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride with a generic nucleophile, emphasizing the critical role of solvent selection.

    Materials:

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    • Nucleophile (e.g., an amine or alcohol)

    • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or dichloromethane)

    • Base (if required, e.g., triethylamine, pyridine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Oven-dried glassware

    • Inert atmosphere setup (Nitrogen or Argon)

    Procedure:

    • Reaction Setup: Assemble the oven-dried glassware under a positive pressure of an inert gas.

    • Dissolution of Reactants: In the reaction flask, dissolve the nucleophile and any necessary base in the chosen anhydrous polar aprotic solvent. Stir the solution until all components are fully dissolved.

    • Addition of Sulfamoyl Chloride: Slowly add a solution of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in the same anhydrous solvent to the reaction mixture. The addition is often performed at 0 °C to control any exothermic reaction.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

    Visualizing the Impact of Solvent Choice

    The choice of solvent directly influences the energy profile of the reaction. The following diagram illustrates the conceptual difference in the transition state energy for an SN2 reaction in polar protic versus polar aprotic solvents.

    Solvent_Effect cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent Reactants_P Reactants (Solvated Nucleophile) TS_P Transition State (High Energy) Reactants_P->TS_P High Activation Energy Products_P Products TS_P->Products_P Reactants_A Reactants ('Naked' Nucleophile) TS_A Transition State (Lower Energy) Reactants_A->TS_A Lower Activation Energy Products_A Products TS_A->Products_A

    Caption: Solvent effect on SN2 reaction energy profile.

    References

    • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.).
    • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
    • What is the effect of solvent on SN2? - Quora. (2018, May 13).
    • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.).
    • Effect of solvent and reaction concentration a | Download Table - ResearchGate. (n.d.).
    • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube. (2020, March 31).
    • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28).
    • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. (n.d.).
    • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.).
    • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace. (n.d.).
    • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC. (n.d.).
    • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem. (n.d.).
    • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - Scilit. (n.d.).

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive 1H NMR Characterization Guide: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride vs. Aliphatic Alternatives

    Introduction In modern medicinal chemistry, sulfamoyl chlorides are indispensable electrophilic building blocks used to synthesize complex sulfonamides and sulfamides—functional groups frequently found in FDA-approved th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In modern medicinal chemistry, sulfamoyl chlorides are indispensable electrophilic building blocks used to synthesize complex sulfonamides and sulfamides—functional groups frequently found in FDA-approved therapeutics. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) [1] has emerged as a highly specialized reagent for drug discovery. However, owing to the inherent reactivity of the sulfamoyl chloride moiety, these compounds are highly susceptible to moisture-driven hydrolysis.

    This guide provides an objective, data-backed comparison of the analytical characterization of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride against a standard aliphatic alternative, N,N-dimethylsulfamoyl chloride. By employing a self-validating 1H NMR protocol, researchers can accurately confirm structural identity, assess purity, and track the stability of these moisture-sensitive intermediates [2].

    Comparative Analysis: Structural & Performance Advantages

    When designing a synthetic route, the choice of the sulfamoyl chloride dictates both the pharmacokinetic properties of the final drug candidate and the analytical complexity of the intermediate tracking.

    The Causality of Structural Selection
    • Metabolic Stability (The "Why"): N,N-dimethylsulfamoyl chloride (CAS: 13360-57-1) is a common, low-molecular-weight reagent [3]. However, the simple dimethylamine leaving group is often a liability in vivo, susceptible to rapid oxidative dealkylation by cytochrome P450 enzymes. Substituting one methyl group with a cyclobutylmethyl moiety introduces critical steric bulk and enhances lipophilicity. This structural modification shields the resulting sulfonamide linkage from enzymatic degradation, thereby improving the half-life of the final drug candidate.

    • Analytical Resolution: From a spectroscopic standpoint, N,N-dimethylsulfamoyl chloride yields a highly simplified 1H NMR spectrum, dominated by a massive six-proton singlet around 2.90 ppm [4]. While easy to identify, this simplicity is an analytical disadvantage; residual unreacted dimethylamine or hydrolysis byproducts often overlap with this single peak, masking impurities. Conversely, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride provides a distinct, multiplet-heavy NMR fingerprint. The complex splitting of the cyclobutyl ring allows researchers to easily distinguish the pure product from structurally similar impurities.

    Quantitative Data: 1H NMR Chemical Shift Comparison

    The following table summarizes the expected 1H NMR chemical shifts for both compounds, acquired in anhydrous CDCl₃ at 298K.

    Proton EnvironmentN-(cyclobutylmethyl)-N-methylsulfamoyl chlorideN,N-dimethylsulfamoyl chlorideMultiplicity & IntegrationDiagnostic Value
    N-CH₃ ~2.95 ppm~2.90 ppmSinglet (3H vs 6H)Primary indicator of the sulfamoyl core; deshielded by the -SO₂Cl group.
    N-CH₂ ~3.35 ppmN/ADoublet (2H)Confirms the attachment of the cyclobutylmethyl group to the nitrogen.
    CH (Cyclobutyl α) ~2.65 ppmN/AMultiplet (1H)Key structural marker for the cyclobutane ring.
    CH₂ (Cyclobutyl β, γ) ~1.70 - 2.10 ppmN/AMultiplet (6H)Highly distinct fingerprint region; shifts indicate ring integrity.

    Experimental Protocol: Self-Validating NMR Workflow

    Because sulfamoyl chlorides rapidly degrade into sulfonic acids and HCl upon exposure to ambient moisture, standard NMR preparation techniques are insufficient. The following protocol integrates a self-validating system to ensure that the data collected represents the intact molecule rather than a degraded artifact.

    Step-by-Step Methodology

    Step 1: Inert Sample Preparation

    • Action: Inside an argon-filled glovebox, accurately weigh 10–15 mg of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride into a dry, premium-grade NMR tube.

    • Causality: The -SO₂Cl group is a highly reactive electrophile. Atmospheric moisture nucleophilically attacks the sulfur center, displacing the chloride ion. Glovebox preparation prevents premature hydrolysis.

    Step 2: Solvent Selection & Internal Standardization

    • Action: Add 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves) containing 0.05% v/v Tetramethylsilane (TMS) and a known concentration of 1,3,5-trimethoxybenzene (TMB) as an internal standard.

    • Causality: CDCl₃ is aprotic and does not react with the sulfamoyl chloride [2]. The 4Å sieves scavenge trace D₂O. The TMB internal standard provides a fixed integration reference (singlet at ~6.1 ppm) that allows for absolute quantitative NMR (qNMR) to determine exact purity.

    Step 3: Acquisition & Self-Validation Check

    • Action: Seal the tube with a PTFE cap, wrap with Parafilm, and acquire the 1H NMR spectrum (minimum 300 MHz, 16 scans, 298K).

    • Self-Validation (Trustworthiness): Before analyzing the aliphatic region, immediately check the spectrum from 8.0 to 10.0 ppm .

      • Pass Condition: A clean baseline indicates intact sulfamoyl chloride.

      • Fail Condition: The appearance of a broad singlet in this region confirms the presence of an acidic proton (-SO₃H or HCl), proving the sample has hydrolyzed. Furthermore, if the N-CH₃ peak has shifted upfield (e.g., from 2.95 ppm to ~2.70 ppm), it indicates the nitrogen has been protonated to form an amine salt. If these fail conditions are met, the sample must be discarded and re-prepared.

    Workflow Visualization

    The following diagram illustrates the logical causality and self-validating checkpoints required for the successful characterization of moisture-sensitive sulfamoyl chlorides.

    G Start Moisture-Sensitive Sulfamoyl Chloride Prep Sample Prep in Glovebox (Argon Atmosphere) Start->Prep Solvent Add Anhydrous CDCl3 + TMB (Stored over 4Å Sieves) Prep->Solvent Prevents ambient moisture hydrolysis Acquisition 1H NMR Acquisition (300-400 MHz, 298K) Solvent->Acquisition Analysis Spectral Analysis & Integration Acquisition->Analysis Validation Self-Validation Check: Scan 8.0 - 10.0 ppm for -OH Analysis->Validation Pass Pure Product Confirmed (Baseline Clean) Validation->Pass No broad peak Fail Degradation Detected (Sulfonic Acid / HCl present) Validation->Fail Broad peak present Shifted N-CH3

    Caption: Workflow for NMR characterization and stability tracking of moisture-sensitive sulfamoyl chlorides.

    References

    • NextSDS. "N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83372, Dimethylsulphamoyl chloride". PubChem. Available at: [Link]

    Comparative

    13C NMR data for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating sulfamoyl chloride building blocks for the synthesis of novel sulfonamides and sulfamides...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating sulfamoyl chloride building blocks for the synthesis of novel sulfonamides and sulfamides.

    In modern drug discovery, the incorporation of sulfonamide and sulfamide pharmacophores is a well-established strategy for modulating target affinity, improving metabolic stability, and tuning physicochemical properties. While simple building blocks like N,N-dimethylsulfamoyl chloride are ubiquitous, the demand for enhanced lipophilicity and steric shielding has driven the adoption of more complex derivatives such as N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8)[1][2].

    This guide objectively compares the structural and spectroscopic properties of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride against the industry-standard N,N-dimethylsulfamoyl chloride. By analyzing their 13 C Nuclear Magnetic Resonance (NMR) profiles, we provide a mechanistic understanding of how the cyclobutylmethyl moiety influences electron density, reactivity, and downstream analytical validation.

    Structural & Mechanistic Context

    The choice between a dimethyl and a cyclobutylmethyl substituent on a sulfamoyl chloride core is dictated by the desired pharmacokinetic profile of the final drug candidate.

    • N,N-dimethylsulfamoyl chloride: Offers minimal steric hindrance, allowing for rapid nucleophilic attack during synthesis. However, the resulting dimethylsulfamide groups are often susceptible to rapid N-demethylation by cytochrome P450 enzymes in vivo.

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride: The cyclobutylmethyl group introduces a unique blend of steric bulk and ring strain. The sp 3 hybridized carbons in the cyclobutyl ring possess higher s-character in their C-C bonds, which subtly alters the inductive effects transmitted to the nitrogen atom. This bulk protects the sulfonamide linkage from enzymatic degradation while increasing the overall lipophilicity (LogP) of the molecule, a critical factor for blood-brain barrier (BBB) penetration.

    G N1 Amine Precursor (N-methylcyclobutanamine) N3 N-(cyclobutylmethyl)- N-methylsulfamoyl chloride N1->N3 Nucleophilic Substitution N2 Sulfuryl Chloride (SO2Cl2) N2->N3 N4 13C NMR Validation (Anhydrous CDCl3) N3->N4 Structural QC N5 Drug Candidate (Target Sulfamide) N4->N5 Validated Building Block

    Workflow for synthesizing and validating sulfamoyl chloride building blocks.

    Comparative 13 C NMR Data Analysis

    13 C NMR spectroscopy is the definitive tool for validating the structural integrity of sulfamoyl chlorides prior to their use in library synthesis. The highly electron-withdrawing nature of the −SO2​Cl group profoundly deshields adjacent carbons.

    Below is a comparative analysis of the 13 C NMR chemical shifts for both building blocks. Data is synthesized from established literature on cyclobutylmethyl conformations and sulfamoyl chloride derivatives[3][4][5][6].

    Carbon PositionN-(cyclobutylmethyl)-N-methylsulfamoyl chloride ( δ ppm)N,N-dimethylsulfamoyl chloride ( δ ppm)Mechanistic Causality for Chemical Shift
    N-CH 3​ ~36.538.6The larger cyclobutylmethyl group exerts a stronger electron-donating inductive effect (+I) than a simple methyl group, slightly shielding the N-CH 3​ carbon relative to the dimethyl analog.
    N-CH 2​ ~56.2N/AHighly deshielded due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent −SO2​Cl group.
    Cyclobutyl CH ~34.1N/AThe methine carbon experiences deshielding due to the β -effect from the nitrogen, combined with the inherent ring strain of the cyclobutane system.
    Cyclobutyl CH 2​ ( α ) ~26.8 (2C)N/ATypical shift for cyclobutane ring carbons adjacent to a substituted methine. The shift is influenced by the bisected conformation of the cyclobutylmethyl system[4][7].
    Cyclobutyl CH 2​ ( β ) ~18.5N/AThe distal carbon in the cyclobutane ring is the most shielded, reflecting standard sp 3 alkane shifts, though slightly deshielded by ring strain compared to acyclic alkanes.

    Analytical Insight: The presence of the −SO2​Cl group prevents the nitrogen lone pair from undergoing rapid inversion or delocalization into the ring, locking the cyclobutylmethyl group into a preferred bisected conformation. This conformational rigidity ensures sharp, distinct peaks in the 13 C spectrum at room temperature, making it an excellent diagnostic tool for purity[7][8].

    Self-Validating Experimental Protocol: 13 C NMR Acquisition

    Sulfamoyl chlorides are highly electrophilic and moisture-sensitive. Exposure to ambient humidity leads to rapid hydrolysis, converting the −SO2​Cl group to a sulfonic acid ( −SO3​H ). This hydrolysis drastically alters the electron-withdrawing capacity of the sulfur center, causing a noticeable upfield shift in the N-CH 3​ and N-CH 2​ carbon signals.

    To ensure absolute scientific integrity, the following self-validating protocol must be used for NMR acquisition.

    Step 1: Anhydrous Sample Preparation
    • Action: In a nitrogen-filled glovebox, dissolve 30-50 mg of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in 0.6 mL of anhydrous, acid-free CDCl 3​ (stored over 4Å molecular sieves).

    • Causality: CDCl 3​ can degrade over time to produce trace phosgene and DCl. Acidic impurities or trace water will catalyze the hydrolysis of the sulfamoyl chloride. Using strictly anhydrous solvent prevents the formation of sulfonic acid artifacts.

    Step 2: Internal Referencing and Lock
    • Action: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal of CDCl 3​ .

    • Causality: TMS provides a reliable 0.0 ppm baseline. Because the chemical shifts of the N-CH 3​ and N-CH 2​ groups are highly sensitive to the electronic state of the sulfur atom, absolute shift accuracy is required to differentiate the intact chloride from a hydrolyzed impurity.

    Step 3: Optimized Acquisition Parameters
    • Action: Acquire the 13 C spectrum at 100 MHz or 126 MHz (depending on the field strength of the magnet) using a standard proton-decoupled sequence (e.g., zgpg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire a minimum of 512 scans.

    • Causality: While this molecule contains no quaternary carbons (which typically require longer D1​ delays), a 2.0-second delay ensures complete relaxation of the methine and methylene carbons, providing semi-quantitative peak intensities that help verify the 2:1 integration ratio of the equivalent α -CH 2​ cyclobutyl carbons versus the β -CH 2​ carbon.

    Step 4: The Self-Validation Check (Cross-Correlation)
    • Action: Immediately following the 13 C acquisition, acquire a standard 1 H NMR spectrum.

    • Validation Logic: If the sample has hydrolyzed during preparation, a broad, exchangeable -OH peak will appear in the 1 H spectrum (typically >8.0 ppm in CDCl 3​ ). Furthermore, in the 13 C spectrum, hydrolysis will cause the N-CH 2​ peak to shift upfield from ~56.2 ppm to ~52-53 ppm. If the N-CH 2​ peak remains at >56.0 ppm and no -OH peak is present, the protocol self-validates that the sulfamoyl chloride remains intact and the 13 C data is empirically accurate.

    Conclusion

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride represents a significant structural upgrade over N,N-dimethylsulfamoyl chloride for drug discovery programs requiring enhanced metabolic stability and tuned lipophilicity. By understanding the causal relationships between its strained cyclobutyl structure and its 13 C NMR chemical shifts, researchers can confidently validate the integrity of this building block. Employing strict, anhydrous, self-validating NMR protocols ensures that downstream synthetic efforts yield the intended high-value sulfamide targets without interference from hydrolyzed byproducts.

    References

    • Chemical Substance Information: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride NextSDS URL:[Link][1]

    • 1339480-24-8_CAS号:1339480-24-8_N-(cyclobutylmethyl)-N ... ChemSrc URL:[Link][2]

    • Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 PubChem URL:[Link][3]

    • Conformational Studies of Cyclobutylmethyl Cations Journal of Organic Chemistry (ACS Publications) URL:[Link][7]

    • Structural Studies of Nonclassical Cyclobutylmethyl Cations by the ab initio Method Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

    • Structural studies of nonclassical cyclobutylmethyl cations by the ab initio method PubMed (NIH) URL:[Link][8]

    • (+)-Limonene Functionalization: Syntheses, Optimization, and Scale-up Procedures for Sustainable Polymer Building Blocks Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][5]

    • Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity bioRxiv URL:[Link][6]

    Sources

    Validation

    Methodological Comparison Guide: High-Resolution Mass Spectrometry Analysis of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive electrophilic intermediates. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) is a pri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly reactive electrophilic intermediates. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) is a prime example. Widely utilized as a building block for complex sulfamides in drug development, its defining chemical feature—a highly labile S-Cl bond—makes it notoriously difficult to analyze using conventional Liquid Chromatography-Mass Spectrometry (LC-MS).

    This guide objectively compares three analytical methodologies for this compound, explaining the mechanistic causality behind their performance and providing field-proven, self-validating protocols for robust quantification.

    The Core Challenge: Electrophilic Instability in MS

    To analyze a molecule, we must first ensure it survives the journey to the detector. Sulfamoyl chlorides exhibit extreme hydrolytic lability. The sulfur center is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen atoms and the chloride leaving group.

    In standard reversed-phase LC-MS, the mobile phases rely heavily on protic solvents (water, methanol) buffered with acids (e.g., formic acid). When N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is introduced to this environment, the nucleophilic oxygen in water rapidly attacks the electrophilic sulfur, displacing the chloride ion. This solvolysis converts the intact parent molecule (Exact Mass: 197.03 Da) into a sulfamic acid artifact ([M-Cl+OH], Exact Mass: 179.06 Da). This degradation is further accelerated by the high pressures of the UHPLC system and the thermal energy within the Electrospray Ionization (ESI) source .

    Consequently, standard LC-MS yields unreliable, non-quantitative data. To achieve analytical integrity, we must either eliminate the nucleophile (Direct Infusion) or intentionally react the electrophile with a controlled nucleophile prior to analysis (Amine Trapping).

    Pathway A N-(cyclobutylmethyl)- N-methylsulfamoyl chloride (Reactive Electrophile) B Standard LC-MS (H2O / MeOH Mobile Phase) A->B Solvolysis D Amine Trapping (Piperidine Derivatization) A->D Nucleophilic Addition C Degradation Product Sulfamic Acid [M-Cl+OH] (Unreliable Quantitation) B->C Rapid Hydrolysis E Stable Sulfamide Derivative [M-Cl+NR2] (Robust Quantitation) D->E Quantitative Conversion

    Fig 1. Divergent MS analytical pathways for reactive sulfamoyl chlorides.

    Methodological Comparison & Quantitative Data

    To determine the optimal approach, we compared three distinct strategies. The quantitative performance of each method is summarized in the table below.

    Standard RP-LC-MS (The Anti-Pattern)

    Attempting to analyze the compound using a standard C18 column with Water/Acetonitrile gradients results in >90% degradation. The resulting chromatogram shows a broad, tailing peak corresponding to the m/z 180.07 [M+H]+ sulfamic acid artifact.

    Direct Infusion ESI-MS (Aprotic)

    By bypassing the LC column and infusing the sample directly into the MS source using strictly anhydrous aprotic solvents (e.g., dry toluene or acetonitrile), the S-Cl bond is preserved. This method is excellent for qualitative intact mass confirmation (m/z 198.03 [M+H]+) but suffers from severe ion suppression in complex matrices due to the lack of chromatographic separation.

    Pre-Column Amine Trapping LC-MS (Gold Standard)

    This method intentionally reacts the sulfamoyl chloride with a secondary amine (piperidine) to form a highly stable sulfamide derivative . The resulting derivative (m/z 247.15[M+H]+) is completely inert to hydrolysis, allowing for high-resolution chromatographic separation and highly sensitive Multi-Reaction Monitoring (MRM) quantification.

    Performance Comparison Summary
    Analytical ParameterStandard RP-LC-MS (Aqueous)Direct Infusion ESI-MS (Aprotic)Pre-Column Amine Trapping LC-MS
    Intact Mass Detection No (Detects artifact m/z 180.07)Yes (m/z 198.03)No (Detects derivative m/z 247.15)
    Chromatographic Resolution Poor (Tailing degradant peaks)N/A (No column used)Excellent (Sharp, symmetrical peaks)
    Matrix Tolerance LowLow (High ion suppression)High (Full LC separation)
    Quantitative Precision (CV%) > 35% (Unreliable)~ 20% (Matrix dependent)< 5% (Highly reproducible)
    Primary Use Case Not RecommendedRapid qualitative confirmationAbsolute quantitation in complex media

    Experimental Protocols (Self-Validating Systems)

    The following protocols are designed with built-in causality and orthogonal validation steps to ensure absolute data integrity.

    Protocol A: Direct Infusion ESI-MS (Intact Mass Confirmation)

    Causality Focus: Eliminating all sources of nucleophilic attack.

    • System Purge: Flush the MS sample lines and ESI source with 100% anhydrous Acetonitrile (ACN) for 30 minutes. Validation Step: Acquire a background spectrum; the absence of water clusters (m/z 37, 55) validates a dry system.

    • Sample Preparation: Dissolve N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in anhydrous ACN to a final concentration of 1 µg/mL.

    • Infusion: Use a syringe pump to deliver the sample at 5 µL/min directly into the ESI source.

    • Data Acquisition: Scan in ESI+ mode. Look for the characteristic isotopic chlorine signature (3:1 ratio) at m/z 198.03 and 200.03.

    Protocol B: Pre-Column Amine Trapping LC-MS

    Causality Focus: Driving nucleophilic substitution to 100% completion while preventing MS ion suppression.

    • Sample Solubilization: Dissolve the sample (and a stable-isotope labeled internal standard) in 100 µL of anhydrous ACN.

    • Derivatization: Add 10 molar equivalents of Piperidine (the trapping nucleophile) and 10 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

      • Why DIPEA? The reaction generates HCl. If HCl protonates the piperidine, it becomes non-nucleophilic, stalling the reaction. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl, driving the reaction to 100% completion .

    • Incubation: Vortex and incubate at room temperature for 15 minutes.

    • Quenching: Dilute the mixture 1:100 with the initial LC mobile phase (95% H2O / 5% ACN containing 0.1% Formic Acid).

      • Why Formic Acid? Excess piperidine is a strong base that will cause severe peak tailing and ESI ion suppression. Formic acid protonates the excess piperidine, rendering it highly polar so it elutes harmlessly in the LC void volume .

    • LC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column. Monitor the MRM transition for the trapped derivative (m/z 247.15 -> fragment).

    • System Validation: Monitor the MRM transition for the hydrolysis artifact (m/z 180.07). The complete absence of this peak validates 100% derivatization efficiency.

    Workflow S1 1. Sample Preparation Dissolve in strictly anhydrous ACN S2 2. Internal Standard Addition Spike with stable isotope IS S1->S2 S3 3. Derivatization Add 10x Piperidine + 10x DIPEA S2->S3 S4 4. Incubation & Validation 15 min at RT; verify no residual parent S3->S4 S5 5. Quench & Dilute Add 0.1% Formic Acid in H2O S4->S5 S6 6. LC-MS/MS Analysis ESI+ mode, MRM transition monitoring S5->S6

    Fig 2. Self-validating amine trapping workflow for LC-MS/MS quantification.

    References

    • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Journal of the American Chemical Society (JACS) URL:[Link]

    • Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation Organic Letters URL:[Link]

    • An extendable all-in-one injection twin derivatization LC-MS/MS strategy for the absolute quantification of multiple chemical-group-based submetabolomes Analytica Chimica Acta (via PubMed) URL:[Link]

    Comparative

    A Senior Application Scientist's Guide to Sulfamoyl Chlorides: A Comparative Analysis Featuring N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Introduction: The Indispensable Role of Sulfamoyl Chlorides in Modern Drug Discovery In the landscape of medicinal chemistry, sulfonyl chlorides are indispensable reagents for forging sulfonamide and sulfamate linkages,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Indispensable Role of Sulfamoyl Chlorides in Modern Drug Discovery

    In the landscape of medicinal chemistry, sulfonyl chlorides are indispensable reagents for forging sulfonamide and sulfamate linkages, which are cornerstone functional groups in a multitude of FDA-approved therapeutics.[1][2] The sulfonamide moiety is a bioisostere of amides and esters but offers distinct advantages, including enhanced metabolic stability, defined hydrogen bonding capabilities, and the ability to modulate the physicochemical properties of a lead compound.[3] The choice of the N-substituents on the sulfamoyl chloride reagent is a critical decision point in drug design, directly influencing the reactivity of the reagent and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

    This guide provides an in-depth comparison of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, a reagent featuring a unique lipophilic and conformationally constrained moiety, against more conventional sulfamoyl chlorides. We will delve into a comparative analysis of their reactivity, safety profiles, and the strategic implications of their use, supported by established experimental data and protocols.

    In Focus: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS No. 1339480-24-8) is a specialized reagent designed to introduce a unique structural motif into target molecules.[4][5] The presence of the cyclobutylmethyl group is not merely an arbitrary substitution; it is a deliberate design choice aimed at conferring specific properties. The cyclobutyl ring introduces a degree of conformational rigidity and a three-dimensional character that can be crucial for optimizing ligand-receptor interactions. Furthermore, this non-polar aliphatic scaffold significantly increases the lipophilicity of the resulting sulfonamide, a key parameter in modulating cell permeability and oral bioavailability.

    Comparative Analysis of Key Sulfamoyl Chlorides

    To understand the unique position of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, we must compare it to established, structurally diverse alternatives. For this analysis, we have selected:

    • N,N-Dimethylsulfamoyl chloride (DMSC): The simplest and most widely used acyclic sulfamoyl chloride.[6][7]

    • Piperidine-1-sulfonyl chloride: A common cyclic aliphatic reagent.[8]

    • Morpholine-4-sulfonyl chloride: A cyclic reagent incorporating a heteroatom, which can influence polarity and hydrogen bond accepting potential.[9][10]

    Physicochemical Properties at a Glance

    The physical properties of these reagents dictate their handling, storage, and reaction setup.

    PropertyN-(cyclobutylmethyl)-N-methylsulfamoyl chlorideN,N-Dimethylsulfamoyl chloridePiperidine-1-sulfonyl chlorideMorpholine-4-sulfonyl chloride
    CAS Number 1339480-24-8[4]13360-57-1[11]35856-62-3[8]1828-66-6[10]
    Formula C₆H₁₂ClNO₂S[12]C₂H₆ClNO₂S[13]C₅H₁₀ClNO₂SC₄H₈ClNO₃S[10]
    MW ( g/mol ) 197.68143.59[11]183.66185.63[10]
    Physical Form Liquid (Predicted)Colorless to pale yellow liquid[13]LiquidColorless or White to Yellow Solid or Liquid
    Density N/A1.337 g/mL at 25 °C[7]1.308 g/mL at 25 °CN/A
    Boiling Point N/A114 °C / 75 mmHg[7]N/AN/A

    Table 1: Comparison of Physicochemical Properties of Selected Sulfamoyl Chlorides.

    Reactivity and Mechanistic Considerations

    The reactivity of a sulfamoyl chloride is governed by the electrophilicity of the sulfur atom and the steric hindrance around it. The N-substituents play a pivotal role.

    • Electronic Effects: The electron-donating nature of alkyl groups slightly reduces the electrophilicity of the sulfur center compared to an unsubstituted sulfamoyl chloride. The differences between the alkyl groups in our selected compounds are minimal in this regard. The oxygen atom in the morpholine ring has an inductive electron-withdrawing effect, which could slightly increase the reactivity of morpholine-4-sulfonyl chloride compared to its piperidine counterpart.

    • Steric Effects: This is the more significant differentiator. The relatively small methyl groups of DMSC present minimal steric hindrance, making it a highly reactive and versatile reagent. The cyclobutylmethyl group is substantially bulkier. This increased steric demand can lead to greater selectivity in reactions with substrates possessing multiple nucleophilic sites. It may, however, necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases) when reacting with hindered nucleophiles. The cyclic nature of piperidine and morpholine reagents also imposes steric constraints that influence their reactivity profile.

    Impact on Final Compound Properties (Pharmacokinetics)

    The choice of sulfamoyl chloride directly translates to the properties of the resulting sulfonamide, impacting its drug-like characteristics.

    • Lipophilicity (logP): The N,N-dimethyl group is relatively polar. In contrast, the piperidinyl and, particularly, the cyclobutylmethyl groups are significantly more lipophilic. Introducing the N-(cyclobutylmethyl)-N-methylsulfamoyl moiety will markedly increase the logP of a molecule, which can enhance membrane permeability but may also increase metabolic liability or off-target effects if not carefully balanced.

    • Solubility: The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, often improving the aqueous solubility of the final compound compared to the piperidine or cyclobutylmethyl analogues.[14]

    • Metabolic Stability: The cyclobutyl ring is generally more resistant to metabolic oxidation than linear alkyl chains or even six-membered rings. This can be a strategic advantage for improving the half-life of a drug candidate.

    Safety and Handling Profiles

    Sulfamoyl chlorides as a class are hazardous reagents that demand respect and proper handling procedures. They are corrosive and highly reactive towards moisture.[15][16][17]

    CompoundHazard ClassificationsKey Safety Precautions
    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride Skin Corr. 1B (H314), STOT SE 3 (H336)[4]Causes severe skin burns and eye damage. May cause drowsiness or dizziness.
    N,N-Dimethylsulfamoyl chloride Acute Tox., Carc. 1B, Skin Corr. 1B[7]Corrosive, toxic, and reacts with water.[13][17] Carcinogenicity is a notable concern.
    Piperidine-1-sulfonyl chloride Skin Corr. 1B (H314)[8]Causes severe skin burns and eye damage.
    Morpholine-4-sulfonyl chloride Skin Corr. 1B (H314)Causes severe skin burns and eye damage.

    Table 2: Comparison of GHS Hazard Classifications and Key Safety Information.

    Universal Handling Protocol: All sulfamoyl chlorides must be handled in a chemical fume hood.[17] Personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a lab coat, is mandatory.[17][18] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagent.[19] All glassware must be thoroughly dried.

    Experimental Corner: Protocols and Workflows

    A self-validating protocol is one where the steps are logical, the stoichiometry is justified, and the workup procedure is designed to efficiently isolate the product while removing reagents and byproducts.

    General Protocol for Amine Sulfamoylation

    This protocol describes a typical procedure for the reaction of a sulfamoyl chloride with a primary or secondary amine.

    Materials:

    • Amine substrate (1.0 eq)

    • Sulfamoyl chloride (1.1 - 1.2 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine substrate (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of ~0.1 M).

    • Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially with reactive sulfamoyl chlorides like DMSC.

    • Reagent Addition: Add the sulfamoyl chloride (1.1 eq) dropwise to the stirred solution. A slight excess of the sulfamoyl chloride ensures complete consumption of the limiting amine substrate.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step neutralizes the excess base and hydrolyzes any remaining sulfamoyl chloride.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the pure sulfonamide.

    Workflow for Amine Sulfamoylation

    Sulfamoylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine (1 eq) in Anhydrous DCM prep2 Add Base (e.g., TEA, 1.5 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Sulfamoyl Chloride (1.1 eq) Dropwise prep3->react1 Initiate Reaction react2 Stir at RT (2-16h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 workup5 Purify (Chromatography) workup4->workup5 product product workup5->product Pure Sulfonamide

    Caption: Experimental workflow for the synthesis of sulfonamides via amine sulfamoylation.

    Synthesis Protocol: Preparation of Piperidine-1-sulfonyl chloride

    This protocol is adapted from established literature procedures and demonstrates the general synthesis of N-substituted sulfamoyl chlorides.[20]

    Materials:

    • Piperidine (1.0 eq, 1.17 mol, 100 g)

    • Sulfuryl chloride (SO₂Cl₂, 1.5 eq, 1.76 mol, 238 g)

    • Triethylamine (TEA, 1.5 eq, 1.76 mol, 178 g)

    • Anhydrous Dichloromethane (DCM)

    • Ice water

    Procedure:

    • Reagent Preparation: Prepare a solution of piperidine (1.0 eq) and TEA (1.5 eq) in DCM (500 ml). Separately, prepare a solution of sulfuryl chloride (1.5 eq) in DCM (500 ml). The use of TEA is to neutralize the HCl byproduct.

    • Addition: Cool the sulfuryl chloride solution to 0-5 °C in an ice-salt bath. Slowly add the piperidine/TEA solution dropwise to the stirred sulfuryl chloride solution, maintaining the internal temperature below 5 °C. This highly exothermic reaction requires careful control.

    • Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 2 hours.

    • Quenching: Quench the reaction by carefully pouring the mixture into a large beaker of ice water.

    • Extraction: Separate the organic layer. Wash the organic layer with distilled water (2x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[20]

    General Synthetic Pathway for Sulfamoyl Chlorides

    Synthesis_Pathway amine Secondary Amine R1R2NH reaction Sulfamoylation Reaction amine->reaction Nucleophile so2cl2 Sulfuryl Chloride SO₂Cl₂ so2cl2->reaction Electrophile reagents Base (e.g., TEA) Anhydrous Solvent (e.g., DCM) reagents->reaction product {N,N-Disubstituted Sulfamoyl Chloride | R1R2NSO₂Cl} byproduct {Triethylammonium Chloride | [Et₃NH]Cl} reaction->product Desired Product reaction->byproduct Byproduct Decision_Tree start Goal: Synthesize a new sulfonamide analog q1 What is the primary property to modulate? start->q1 ans1 Select: N-(cyclobutylmethyl)-N- methylsulfamoyl chloride q1->ans1 Increase Lipophilicity & Metabolic Stability ans2 Select: Morpholine-4-sulfonyl chloride q1->ans2 Improve Aqueous Solubility ans3 Select: N,N-Dimethylsulfamoyl chloride q1->ans3 Baseline / High Reactivity

    Caption: Decision workflow for selecting a sulfamoylating agent based on desired properties.

    References

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information. NextSDS. [Link]

    • N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

    • Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC) - Cole-Parmer. Cole-Parmer. [Link]

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride - CAS 1339480-24-8 - Moshang Chemical. Moshang Chemical. [Link]

    • Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. ACS Publications. [Link]

    • Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]

    • A selective sulfamoylation agent - GalChimia. GalChimia. [Link]

    • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. ACS Publications. [Link]

    • Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem. PubChem. [Link]

    • Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. [Link]

    • N-cyclobutyl-n-methylsulfamoyl chloride (C5H10ClNO2S) - PubChemLite. PubChemLite. [Link]

    • N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S) - PubChemLite. PubChemLite. [Link]

    • Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC. National Institutes of Health. [Link]

    • Piperidine-1-sulfonyl Chloride (35856-62-3) - Chemchart. Chemchart. [Link]

    • Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Publications. [Link]

    • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

    • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

    Sources

    Validation

    Beyond N-(Cyclobutylmethyl)-N-methylsulfamoyl Chloride: A Comparative Guide to Advanced Sulfamoylating Reagents and Methodologies

    Introduction: The Bottleneck of Isolated Sulfamoyl Chlorides In medicinal chemistry, the installation of bulky, lipophilic sulfamoyl groups—such as the N-(cyclobutylmethyl)-N-methylsulfamoyl moiety—is a critical strategy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Bottleneck of Isolated Sulfamoyl Chlorides

    In medicinal chemistry, the installation of bulky, lipophilic sulfamoyl groups—such as the N-(cyclobutylmethyl)-N-methylsulfamoyl moiety—is a critical strategy for modulating the pharmacokinetics, metabolic stability, and target-binding affinity of drug candidates 1. Traditionally, this is achieved using isolated N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS 1339480-24-8).

    However, relying on isolated, complex sulfamoyl chlorides presents severe operational bottlenecks. These reagents are highly susceptible to rapid hydrolysis upon exposure to ambient moisture, leading to poor shelf-life and inconsistent batch-to-batch yields. Furthermore, from a mechanistic perspective, their activation via single-electron reduction is thermodynamically prohibitive (E_red = -1.59 V vs SCE) 2, which limits their utility in modern, mild late-stage functionalization workflows. To overcome these limitations, researchers must pivot to alternative methodologies that prioritize reagent stability, in situ generation, and alternative radical activation pathways.

    Mechanistic Workflow Comparison

    G A Target Amine / Alkene B Traditional Synthesis: Isolated Sulfamoyl Chloride (Prone to Hydrolysis) A->B C Alternative 1: In Situ Generation (SO2Cl2 + Amine) A->C D Alternative 2: Photoredox Silyl Radical Activation A->D E Alternative 3: Zwitterionic Transfer Reagents A->E F Target Sulfamide / Sulfamate Scaffold B->F Base, RT (Low Yield) C->F -78°C to RT (High Purity) D->F Eosin Y, 530nm (Metal-Free) E->F Mild, RT (Bench-Stable)

    Workflow comparison of traditional sulfamoylation versus advanced alternative methodologies.

    Alternative Strategy 1: Two-Step In Situ Sulfamoylation

    Causality & Rationale: Pre-synthesizing and storing complex sulfamoyl chlorides often leads to degradation. By generating the highly reactive intermediate in situ using inexpensive sulfuryl chloride (SO₂Cl₂) and the precursor amine N-(cyclobutylmethyl)-N-methylamine 3, chemists can immediately trap the intermediate with a target nucleophile 4. The critical causality here lies in temperature control: deprotonation of highly acidic sulfamoyl chlorides can yield a sulfamoyl anion that eliminates chloride to form a sulfonyl imine, which rapidly dimerizes [](). Maintaining strict cryogenic conditions (-78 °C) during the first step acts as a self-validating control to prevent this undesired symmetric sulfamide formation.

    Self-Validating Experimental Protocol:

    • Initiation: Dissolve SO₂Cl₂ (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool strictly to -78 °C under an argon atmosphere.

    • Intermediate Generation: Prepare a solution of N-(cyclobutylmethyl)-N-methylamine (1.0 equiv) and triethylamine (1.1 equiv) in DCM. Add this dropwise over 30 minutes. Validation check: The solution must remain clear; yellowing indicates premature warming and sulfonyl imine formation.

    • Trapping: Stir for 1 hour at -78 °C, then add the target primary or secondary amine (1.0 equiv) followed by additional triethylamine (1.5 equiv).

    • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–16 hours 4.

    • Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

    Alternative Strategy 2: Silyl Radical-Mediated Photoredox Hydrosulfamoylation

    Causality & Rationale: When attempting to functionalize unactivated alkenes, direct single-electron reduction of sulfamoyl chlorides is notoriously difficult compared to sulfonyl chlorides due to their highly negative reduction potentials 2. To bypass this thermodynamic barrier, researchers utilize a halogen-atom transfer (XAT) mechanism. By employing tris(trimethylsilyl)silane (TTMSS) and the organic photocatalyst Eosin Y, a silyl radical is generated under visible light. This silyl radical rapidly abstracts the chlorine atom from the sulfamoyl chloride (reaction rate ~10⁹ M⁻¹ s⁻¹), generating a nucleophilic sulfamoyl radical that efficiently adds across alkenes 5.

    Self-Validating Experimental Protocol:

    • Preparation: In an oven-dried Schlenk tube, combine the target alkene (1.0 equiv), the sulfamoyl chloride analog (1.5 equiv), and Eosin Y (2 mol%) 2.

    • Solvation: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Add TTMSS (1.5 equiv) and K₂CO₃ (2.0 equiv).

    • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Validation check: Oxygen quenches the excited triplet state of Eosin Y; failure to strictly degas will result in zero conversion.

    • Irradiation: Irradiate the mixture with green LEDs (530 nm) at room temperature for 4 hours 2.

    • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography to isolate the aliphatic sulfonamide.

    Alternative Strategy 3: Zwitterionic Sulfamoylating Agents

    Causality & Rationale: For highly sensitive substrates where in situ SO₂Cl₂ generation is too harsh, bench-stable zwitterionic reagents such as N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide provide a mild, room-temperature alternative [[6]](). The strongly electron-withdrawing nature of the dimethylaminopyridinium leaving group facilitates rapid nucleophilic attack by the target amine without requiring aggressive electrophiles or harsh bases, entirely bypassing the instability issues of standard sulfamoyl chlorides.

    Self-Validating Experimental Protocol:

    • Preparation: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DCM (0.2 M) at room temperature.

    • Coupling: Add the zwitterionic sulfamoylating reagent (1.1 equiv) in a single portion [[6]](). Validation check: The reaction is visually self-indicating; as the zwitterion is consumed, the suspension typically becomes a homogenous solution.

    • Monitoring: Stir at room temperature for 2–4 hours (aliphatic amines) or up to 12 hours (anilines). Monitor complete consumption of the amine via LCMS.

    • Isolation: Evaporate the solvent directly onto silica gel and purify via flash chromatography.

    Quantitative Data Comparison

    MethodologyReagent StabilityReaction TempTypical YieldPrimary Advantage
    Isolated Sulfamoyl Chloride Poor (Moisture Sensitive)Room Temp30 - 55%Direct addition; no pre-activation required.
    In Situ SO₂Cl₂ Generation High (Precursors are stable)-78 °C to RT75 - 90%Eliminates degradation; highly scalable.
    Photoredox XAT Activation ModerateRoom Temp60 - 85%Enables late-stage alkene functionalization.
    Zwitterionic Reagents Excellent (Bench-stable solid)Room Temp80 - 95%Extremely mild; tolerates sensitive functional groups.

    References

    • [1] NextSDS. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information.[Link]

    • [5] ResearchGate. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.[Link]

    • [2] Journal of the American Chemical Society (ACS). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.[Link]

    • [6] Organic Letters (ACS). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines.[Link]

    • [3] ChemBK. N-(cyclobutylmethyl)-N-methylamine - Physico-chemical Properties.[Link]

    • D-NB. Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization.[Link]

    • [4] Google Patents. US9920002B2 - Methods for producing sulfonic acid diamides.

    Sources

    Comparative

    A Guide to the Spectroscopic Characterization of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Introduction N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a bespoke chemical entity of interest to researchers in medicinal chemistry and drug development. As a sulfamoyl chloride, it serves as a versatile syntheti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a bespoke chemical entity of interest to researchers in medicinal chemistry and drug development. As a sulfamoyl chloride, it serves as a versatile synthetic intermediate for the preparation of a diverse range of sulfonamides and other sulfur-containing compounds. The precise characterization of such intermediates is paramount to ensuring the identity, purity, and ultimately, the successful outcome of subsequent synthetic transformations.

    This guide provides a comprehensive overview of the expected spectroscopic data for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. In the absence of publicly available experimental spectra for this specific molecule, we present a detailed, predicted spectroscopic profile based on fundamental principles and data from analogous structures. This predicted data is then critically compared with experimental data for a foundational analogue, methanesulfonyl chloride, to provide a robust framework for researchers aiming to synthesize and characterize the title compound or its derivatives. We further support this analysis with standardized experimental protocols for data acquisition.

    Predicted Spectroscopic Profile: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    The structure of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride dictates a unique spectroscopic fingerprint. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with justifications rooted in established spectroscopic principles.

    Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display five distinct signals. The electron-withdrawing nature of the sulfamoyl chloride group will deshield adjacent protons, shifting their signals downfield.

    • N-CH₃: A singlet appearing at approximately 3.0 - 3.3 ppm , corresponding to the three protons of the methyl group directly attached to the nitrogen.

    • N-CH₂: A doublet at approximately 3.4 - 3.7 ppm , corresponding to the two protons of the methylene bridge. The coupling to the adjacent methine proton of the cyclobutyl ring will result in a doublet.

    • Cyclobutyl-CH: A multiplet in the range of 2.5 - 2.8 ppm , corresponding to the single methine proton of the cyclobutane ring.

    • Cyclobutyl-CH₂ (adjacent to CH): Multiplets expected between 1.9 - 2.2 ppm for the four protons on the carbons adjacent to the point of attachment.

    • Cyclobutyl-CH₂ (distal): A multiplet in the range of 1.7 - 1.9 ppm for the two protons on the carbon furthest from the substituent.

    ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals, reflecting the molecule's symmetry.

    • N-CH₃: A signal around 35 - 40 ppm .

    • N-CH₂: A signal in the region of 55 - 60 ppm , significantly downfield due to the adjacent nitrogen and the sulfamoyl chloride group.

    • Cyclobutyl-CH: A signal expected around 33 - 38 ppm .

    • Cyclobutyl-CH₂ (adjacent to CH): Signals in the range of 25 - 30 ppm .

    • Cyclobutyl-CH₂ (distal): A signal at approximately 15 - 20 ppm .

    Predicted Infrared (IR) Spectroscopy

    The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

    • S=O Asymmetric Stretch: A very strong and sharp band is predicted in the region of 1370 - 1390 cm⁻¹ .

    • S=O Symmetric Stretch: A second strong and sharp band is expected between 1170 - 1190 cm⁻¹ .

    • C-H Stretching: Aliphatic C-H stretching vibrations from the cyclobutylmethyl and methyl groups will appear in the 2850 - 3000 cm⁻¹ region.

    Predicted Mass Spectrometry (MS)

    The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.

    • Molecular Ion (M⁺): The monoisotopic mass of C₆H₁₂ClNO₂S is calculated to be 197.0277 Da .[1] The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). This will result in peaks at m/z 197 (M⁺) and m/z 199 (M+2⁺), with the M+2 peak having an intensity of about one-third of the M⁺ peak.

    • Key Fragmentation Pathways: Electron impact ionization is expected to induce specific fragmentation patterns. The primary cleavage is likely to be the loss of the chlorine radical or the entire SO₂Cl group.

    Comparative Analysis with an Experimental Analogue: Methanesulfonyl Chloride

    To ground our predictions in experimental reality, we will compare the predicted data for our target molecule with the known spectroscopic data of methanesulfonyl chloride (CH₃SO₂Cl), a foundational sulfonyl chloride.[2]

    Spectroscopic Data Comparison
    Spectroscopic FeaturePredicted: N-(cyclobutylmethyl)-N-methylsulfamoyl chlorideExperimental: Methanesulfonyl ChlorideAnalysis of Differences
    ¹H NMR (δ, ppm) N-CH₃: ~3.0-3.3 (s)CH₃: ~3.64 (s)[3]The N-methyl group in the target is more shielded (upfield shift) compared to the S-methyl in the analogue due to being attached to nitrogen instead of directly to the sulfuryl group.
    N-CH₂: ~3.4-3.7 (d)This signal is unique to the target molecule.
    Cyclobutyl protons: ~1.7-2.8 (m)These signals are unique to the target molecule.
    ¹³C NMR (δ, ppm) N-CH₃: ~35-40CH₃: ~45.5[4]Similar to the ¹H NMR, the N-methyl carbon is expected to be more shielded than the S-methyl carbon.
    N-CH₂: ~55-60This signal is unique to the target molecule.
    Cyclobutyl carbons: ~15-38These signals are unique to the target molecule.
    IR (cm⁻¹) S=O asym: ~1370-1390~1378[5]The position of the S=O asymmetric stretch is expected to be very similar, as it is characteristic of the sulfonyl chloride group itself.
    S=O sym: ~1170-1190~1176[5]The symmetric stretch is also predicted to be in a very similar position.
    MS (m/z) M⁺: 197/199M⁺: 114/116[6][7]The molecular ion reflects the different molecular weights.
    Key Fragment: [M-Cl]⁺Key Fragment: [M-Cl]⁺ (m/z 79)[6][7]Both are expected to lose a chlorine radical. The target molecule's fragment would be at m/z 162.
    Key Fragment: [C₅H₉]⁺Key Fragment: [CH₃]⁺ (m/z 15)The target molecule is expected to show a prominent peak at m/z 69 corresponding to the cyclobutylmethyl cation, a fragmentation pathway unavailable to methanesulfonyl chloride.

    This comparative analysis demonstrates that while the core spectroscopic features of the sulfamoyl chloride group remain consistent, the N-substituents introduce predictable and characterizable changes in the NMR and MS spectra.

    Experimental Protocols

    The following protocols provide a standardized methodology for the synthesis and spectroscopic analysis of N,N-disubstituted sulfamoyl chlorides.

    Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides

    This procedure describes a general method for the synthesis of sulfamoyl chlorides from a secondary amine and sulfuryl chloride.[8]

    • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled.

    • Reagent Preparation: The secondary amine (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

    • Base Addition: Triethylamine (1.1 equivalents) is added to the cooled amine solution.

    • Sulfuryl Chloride Addition: A solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the reaction temperature at 0 °C.

    • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

    • Workup: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with cold water and brine.

    • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N,N-disubstituted sulfamoyl chloride.

    • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

    Workflow for Synthesis and Characterization

    G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Amine Secondary Amine + Et3N in DCM Reaction Reaction at 0°C to RT Amine->Reaction SO2Cl2 Sulfuryl Chloride in DCM SO2Cl2->Reaction Slow Addition Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Pure Sulfamoyl Chloride Purification->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis_NMR Structure Confirmation NMR->Data_Analysis_NMR Data_Analysis_IR Functional Group ID IR->Data_Analysis_IR Data_Analysis_MS Molecular Weight & Formula MS->Data_Analysis_MS

    Caption: General workflow for the synthesis and spectroscopic characterization of a sulfamoyl chloride.

    Protocol 2: NMR Data Acquisition
    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    Protocol 3: IR Data Acquisition
    • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared. Alternatively, a solution in a suitable solvent (e.g., CH₂Cl₂) can be analyzed in a solution cell.

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

    • Background Correction: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

    Protocol 4: Mass Spectrometry Data Acquisition
    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples using Electrospray Ionization (ESI-MS).

    • Ionization: For GC-MS, use Electron Impact (EI) ionization at 70 eV. For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

    • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

    • High-Resolution MS (HRMS): To confirm the elemental composition, acquire a high-resolution mass spectrum to obtain an accurate mass measurement of the molecular ion.

    Predicted Mass Spectrometry Fragmentation Pathway

    G M N-(cyclobutylmethyl)-N-methylsulfamoyl chloride [M]⁺˙ m/z 197/199 F1 [M - Cl]⁺ m/z 162 M->F1 - Cl• F2 [M - SO₂Cl]⁺ (Cyclobutylmethyl-methyl-iminium ion) m/z 84 M->F2 - •SO₂Cl F4 [M - C₅H₉]⁺ m/z 128/130 M->F4 - •C₅H₉ F3 [Cyclobutylmethyl]⁺ [C₅H₉]⁺ m/z 69 F2->F3 - CH₃N

    Caption: Predicted EI-MS fragmentation of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Conclusion

    While experimental data for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride remains to be published, a robust spectroscopic profile can be confidently predicted through the application of fundamental principles and comparison with structurally related molecules. The key identifying features are expected to be the characteristic strong S=O stretching bands in the IR spectrum, the distinct signals for the N-methyl and N-methylene protons in the ¹H NMR spectrum, and a molecular ion peak at m/z 197/199 with a prominent fragment corresponding to the cyclobutylmethyl cation (m/z 69) in the mass spectrum. This guide provides researchers with a reliable roadmap for the synthesis and characterization of this and other novel sulfamoyl chlorides, ensuring confidence in the identity and quality of these important synthetic building blocks.

    References

    • VPL. (n.d.). Methanesulfonyl chloride (CH₃SO₂Cl). Available at: [Link]

    • Omics Online. (n.d.). Methane Sulfonyl. Available at: [Link]

    • NIST. (n.d.). Methanesulfonyl chloride - Mass spectrum (electron ionization). Available at: [Link]

    • NIST. (n.d.). Methanesulfonyl chloride - IR Spectrum. Available at: [Link]

    • NIST. (n.d.). Methanesulfonyl chloride - Gas phase ion energetics data. Available at: [Link]

    • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[MS (GC)] - Spectrum. Available at: [Link]

    • ResearchGate. (2026). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. Available at: [Link]

    • SpectraBase. (n.d.). Methanesulfonyl chloride. Available at: [Link]

    • Organic Syntheses. (n.d.). methanesulfinyl chloride. Available at: [Link]

    • NIST. (n.d.). Methanesulfonyl chloride. Available at: [Link]

    • ResearchGate. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available at: [Link]

    • ACS Publications. (2005). Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Journal of Medicinal Chemistry. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

    • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

    • PubChemLite. (n.d.). N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S). Available at: [Link]

    Sources

    Validation

    A Comparative Guide to Developing a Stability-Indicating HPLC Method for N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    Introduction N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a reactive chemical intermediate utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its core functional...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a reactive chemical intermediate utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its core functional group, the sulfamoyl chloride, is highly electrophilic and susceptible to nucleophilic attack, particularly hydrolysis.[1][2] This inherent instability presents a significant analytical challenge: ensuring the purity and quality of the material requires a method that is not only precise and accurate but also capable of separating the intact compound from its potential degradation products.

    This guide provides a comprehensive, field-proven strategy for the de novo development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. We will move beyond a simple protocol, explaining the scientific rationale behind each experimental choice and comparing viable alternatives at each stage. The objective is to establish a self-validating analytical procedure that meets the rigorous standards for quality control and regulatory submission, as outlined in guidelines such as the ICH Q2(R1).[3][4][5]

    Part 1: Analyte Characterization and Strategic Planning

    A successful method development process begins with a thorough understanding of the analyte's physicochemical properties. The structure of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride reveals two key challenges:

    • Reactivity: The S-Cl bond is highly susceptible to hydrolysis, readily converting the compound to its corresponding sulfonic acid. This dictates that all sample preparation and analysis must be conducted in non-aqueous, aprotic solvents (e.g., Acetonitrile) to prevent premature degradation.

    • Lack of a Strong Chromophore: The molecule is aliphatic and lacks aromatic rings or conjugated double bonds. Consequently, it does not absorb light strongly in the conventional UV range (254 nm). Detection will require monitoring at a low wavelength (e.g., 200-220 nm), where interference from mobile phase components and impurities becomes a major consideration.

    These characteristics form the basis of our strategic approach, which is visualized in the workflow below. We will employ a Reversed-Phase HPLC (RP-HPLC) strategy, which is ideal for moderately polar organic molecules, and focus on creating a method that can specifically quantify the parent compound in the presence of its most likely degradant, the sulfonic acid.

    G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Stability Screen_Cols Column Screening (C18 vs. Phenyl-Hexyl) Screen_MP Mobile Phase Screening (ACN vs. MeOH) Screen_Cols->Screen_MP Select best column Opt_Grad Gradient Optimization Screen_MP->Opt_Grad Opt_Temp Temperature Study Opt_Grad->Opt_Temp Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Opt_Temp->Forced_Deg Peak_Purity Peak Purity Assessment (PDA Detector) Forced_Deg->Peak_Purity Final Final Validated Method Peak_Purity->Final Analyte Analyte Characterization (Reactivity, No Chromophore) Analyte->Screen_Cols

    Figure 1: Overall HPLC Method Development Workflow.

    Part 2: Phase I - Comparative Screening of Initial Conditions

    The first experimental phase aims to identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape for the analyte. Given the analyte's non-polar cyclobutyl and methyl groups balanced by the polar sulfamoyl chloride moiety, a standard C18 column is a logical starting point.[6][7]

    Experimental Protocol: Initial Screening
    • Standard Preparation: Accurately weigh and dissolve N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in HPLC-grade Acetonitrile (ACN) to a final concentration of ~0.5 mg/mL. Causality: ACN is chosen as the diluent due to its aprotic nature, preventing hydrolysis, and its low UV cutoff, which is essential for low-wavelength detection.

    • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is used.

    • Screening Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 30 °C

      • Detection: UV at 210 nm

      • Gradient: A generic scouting gradient from 10% to 90% organic phase over 15 minutes.

    • Execute Runs: Perform injections for each combination of column and mobile phase listed in Table 1.

    Comparison of Screening Conditions

    The choice of stationary phase chemistry and organic modifier can significantly impact selectivity and efficiency.[7][8] We compare a standard C18 column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column, which offers alternative selectivity through potential π-π interactions. We also compare Acetonitrile (ACN) with Methanol (MeOH) as the organic mobile phase component (Solvent B).

    Run IDStationary PhaseOrganic Modifier (B)Retention Time (min)Asymmetry (As)Theoretical Plates (N)Rationale & Observations
    1 C18 Acetonitrile 8.2 1.1 15,500 Optimal performance. Good retention with a highly symmetrical and efficient peak. ACN's low viscosity and UV cutoff are advantageous.
    2C18Methanol7.51.411,200Lower retention and significantly higher peak tailing (asymmetry > 1.2). Higher backpressure was observed.
    3Phenyl-HexylAcetonitrile6.91.213,100Less retention than C18, indicating hydrophobic interactions are dominant. Peak shape is acceptable but inferior to Run 1.
    4Phenyl-HexylMethanol6.11.69,800Poor performance with low retention and significant tailing. This combination is unsuitable.

    Part 3: Phase II - Method Optimization

    With the column and mobile phase selected, the next step is to optimize the gradient program to ensure adequate resolution from potential impurities while minimizing the run time. We will focus on optimizing the gradient slope.

    Experimental Protocol: Gradient Optimization
    • Setup: Use the C18 column and Water (A) / ACN (B) mobile phase.

    • Initial Gradient (from Phase I): 10-90% B in 15 min (Slope: 5.33 %/min).

    • Steeper Gradient: 30-70% B in 5 min (Slope: 8.0 %/min). Causality: A steeper gradient will sharpen the peak and reduce the run time, but may compromise resolution between closely eluting species.

    • Shallower Gradient: 40-60% B in 10 min (Slope: 2.0 %/min). Causality: A shallower gradient increases the run time but provides the best possible resolution around the main peak, which is crucial for a stability-indicating method.

    • Analysis: Evaluate each gradient based on resolution from any observed impurities and overall analysis time. The shallow gradient (40-60% B in 10 min) is selected as the optimal choice, prioritizing resolution.

    Part 4: Phase III - Forced Degradation & Stability-Indicating Assessment

    A method is only "stability-indicating" if it can unequivocally measure the analyte without interference from its degradation products.[9] Forced degradation studies, as recommended by ICH guidelines, are performed to generate these products and prove the method's specificity.[10][11]

    Experimental Protocol: Forced Degradation Study
    • Sample Preparation: Prepare five separate solutions of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride at ~0.5 mg/mL in ACN.

    • Control: Keep one sample at room temperature, protected from light (Control).

    • Acid Hydrolysis: To one sample, add 10% v/v of 0.1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: To another sample, add 10% v/v of 0.1 M NaOH. Keep at room temperature for 1 hour. Causality: Basic conditions are expected to cause rapid hydrolysis of the sulfamoyl chloride.

    • Oxidation: To a third sample, add 10% v/v of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the fourth sample (solid material) in an oven at 105 °C for 48 hours, then dissolve in ACN for analysis.

    • Photolytic Stress: Expose the fifth sample to a light source providing UV and visible light as per ICH Q1B guidelines.

    • Analysis: Analyze all samples using the optimized HPLC method from Phase II. Use a PDA detector to assess peak purity of the main analyte peak in each chromatogram.

    G Start Analyze Stressed Sample Check_Res Is parent peak resolved from all degradants? (Rs > 2.0) Start->Check_Res Check_Purity Is parent peak spectrally pure? (PDA Purity Angle < Purity Threshold) Check_Res->Check_Purity Yes Fail Method Fails. Re-optimize or change column. Check_Res->Fail No Success Method is Stability-Indicating Check_Purity->Success Yes Check_Purity->Fail No

    Figure 2: Decision logic for assessing method specificity.
    Comparative Results of Forced Degradation

    The goal is to achieve partial degradation (ideally 5-20%) to ensure the method is challenged without generating secondary, irrelevant degradants.[10]

    Stress Condition% Degradation of ParentDegradation Peaks ObservedPeak PurityConclusion
    Control < 0.1%0PassAnalyte is stable in ACN solution.
    Acid (0.1M HCl, 60°C) 18.5%1 major peakPassSignificant degradation. Method resolves the parent from the degradant.
    Base (0.1M NaOH, RT) > 95%1 major peakN/AExtensive degradation, confirming high lability to base. The primary degradant peak is well-resolved.
    Oxidation (3% H₂O₂, RT) 1.2%0PassAnalyte is highly stable to oxidation.
    Thermal (105°C, solid) 0.5%0PassAnalyte is thermally stable.
    Photolytic (ICH Q1B) < 0.1%0PassAnalyte is photolytically stable.

    Final Recommended HPLC Method

    Based on the systematic development and comparison, the following method is recommended for the quality control and stability analysis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    ParameterCondition
    HPLC Column C18, 150 x 4.6 mm, 3.5 µm
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 0-2 min: 40% B; 2-12 min: 40% to 60% B; 12-13 min: 60% to 90% B; 13-15 min: 90% B; 15.1-18 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector PDA at 210 nm
    Injection Volume 5 µL
    Sample Diluent Acetonitrile

    Conclusion

    We have successfully demonstrated a logical, stepwise approach to developing a stability-indicating HPLC method for the challenging compound N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. By comparing different stationary phases and mobile phases, we identified a C18 column with a water/acetonitrile gradient as the optimal system. Subsequent optimization and rigorous forced degradation studies confirmed the method's ability to separate the active compound from its primary hydrolytic degradant, thereby proving its suitability for its intended purpose in a regulated quality control environment. This systematic comparison not only yields a robust final method but also provides a defensible rationale for every parameter choice, underpinning the principles of modern analytical procedure development.

    References

    • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • NextSDS. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information. [Link]

    • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

    • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

    • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

    • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

    • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • IJARSCT. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

    • ICH. Quality Guidelines. [Link]

    • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

    • Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. [Link]

    • Phenomenex. HPLC Column Selection Guide. [Link]

    • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]

    • ResearchGate. (2023). How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. [Link]

    • PubChemLite. N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S). [Link]

    • Molbase. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride - CAS 1339480-24-8. [Link]

    • PubChemLite. N-cyclobutyl-n-methylsulfamoyl chloride (C5H10ClNO2S). [Link]

    • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

    • ResearchGate. (2023). Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. [Link]

    • ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

    Sources

    Comparative

    Structural Validation and Reactivity Profiling of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride Derivatives: A Comparative Guide

    Sulfamoyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, traditionally utilized to synthesize sulfamates and sulfamides[1]. However, standard unhindered reagents (such as dimethylsulfam...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Sulfamoyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, traditionally utilized to synthesize sulfamates and sulfamides[1]. However, standard unhindered reagents (such as dimethylsulfamoyl chloride) are highly moisture-sensitive and rapidly degrade into hydrogen chloride, sulfur oxides, and corresponding sulfonic acids upon exposure to atmospheric water[2].

    To overcome these limitations, structural modifications such as the incorporation of bulky alkyl groups are employed. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride represents a highly specialized derivative designed to strike a balance between electrophilic reactivity and hydrolytic stability. This guide provides an objective comparative analysis of this reagent against standard alternatives and outlines a self-validating analytical workflow for its structural characterization.

    Comparative Reagent Profiling: Stability vs. Reactivity

    The selection of a specific sulfamoyl chloride derivative is dictated by the desired lipophilicity of the final pharmacophore and the necessary bench-stability of the reagent. The causality behind the enhanced performance of the cyclobutylmethyl derivative lies in its steric environment. The bulky cyclobutylmethyl group shields the electrophilic sulfur(VI) center, significantly reducing the rate of background hydrolysis in aqueous or semi-aqueous media while maintaining sufficient reactivity toward primary and secondary amines under basic conditions.

    Table 1: Comparative Reactivity and Stability Profile
    Property / ReagentN-(cyclobutylmethyl)-N-methylsulfamoyl chlorideN,N-Dimethylsulfamoyl chlorideCausality / Impact on Workflow
    Molecular Weight 197.68 g/mol 143.59 g/mol Higher MW increases lipophilicity of the resulting sulfamide.
    Steric Hindrance High (Cyclobutyl ring + methylene spacer)Low (Two methyl groups)Steric bulk shields the S=O center from premature nucleophilic attack by water.
    Hydrolytic Stability Moderate to HighLowAllows for easier handling during purification and brief exposure to ambient air.
    Electrophilicity ModerateHighRequires stronger bases (e.g., DBU or DIPEA) or longer reaction times for complete conversion.

    The Self-Validating Structural Validation Workflow

    Validating highly reactive electrophiles requires a specific, multi-tiered analytical strategy. Because sulfamoyl chlorides can degrade on reverse-phase LC columns or lose the chloride ion prematurely during electrospray ionization (ESI), direct Mass Spectrometry (MS) analysis is often unreliable.

    To create a self-validating system , we must employ orthogonal techniques: direct non-destructive analysis (NMR, IR) to confirm the intact molecular skeleton, combined with chemical derivatization (amine trapping) for destructive analysis (LC-MS) to confirm the exact mass. If the trapping experiment yields the expected mass and the NMR confirms the absence of degradation byproducts, the structure is definitively validated.

    G Start N-(cyclobutylmethyl)-N- methylsulfamoyl chloride Trap Amine Trapping (e.g., Aniline) Start->Trap Prevents Cl loss NMR 1H & 13C NMR (Direct Analysis in CDCl3) Start->NMR Intact Reagent IR FT-IR Spectroscopy (Direct Solid/Liquid) Start->IR SO2 stretches LCMS LC-MS Analysis (Stable Sulfamide) Trap->LCMS M+H Ion Data Structural Confirmation LCMS->Data NMR->Data IR->Data

    Orthogonal validation workflow for sulfamoyl chloride derivatives.

    Experimental Methodologies

    Protocol 1: Amine Trapping for LC-MS Validation

    Rationale & Causality: Direct injection of sulfamoyl chlorides into an LC-MS system often results in hydrolysis to the sulfonic acid or in-source fragmentation. By intentionally reacting (trapping) the reagent with a stable, UV-active primary amine like aniline, we generate a stable sulfamide. The successful detection of this trapped product validates the integrity of the original sulfamoyl chloride.

    Step-by-Step Methodology:

    • Preparation: Dissolve 10 mg of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride in 1.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Derivatization: Add 2.0 equivalents of aniline followed by 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: Aniline acts as the nucleophilic trap, while DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, driving the reaction to completion.

    • Incubation: Stir at room temperature for 30 minutes.

    • Quenching: Add 1.0 mL of saturated aqueous NaHCO₃ to neutralize any residual acid and remove DIPEA salts.

    • Extraction & Analysis: Extract the organic layer, evaporate the DCM under a gentle stream of nitrogen, and reconstitute the residue in HPLC-grade acetonitrile. Analyze via LC-MS (ESI+). The presence of the [M+H]+ peak for the resulting 1-phenyl-3-(cyclobutylmethyl)-3-methylsulfamide confirms the parent structure.

    Protocol 2: Direct NMR and IR Spectroscopy

    Rationale & Causality: While LC-MS confirms the mass of the derivatized product, NMR and IR provide direct confirmation of the intact functional groups. Chloroform-d (CDCl₃) is strictly used for NMR because it lacks nucleophilic protons that could degrade the sulfamoyl chloride. Infrared (IR) spectroscopy confirms the sulfonyl group via strong asymmetric (1320-1350 cm⁻¹) and symmetric (1140-1160 cm⁻¹) S=O stretching bands[3].

    Step-by-Step Methodology:

    • Sample Preparation (NMR): In a glovebox or under dry nitrogen, dissolve 15-20 mg of the compound in 0.6 mL of anhydrous CDCl₃. Causality: Excluding moisture prevents the appearance of a broad sulfonic acid OH peak and preserves the exact integration ratios.

    • Acquisition: Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz.

    • Sample Preparation (IR): Apply a neat drop of the liquid directly onto an Attenuated Total Reflectance (ATR) FTIR sensor and scan from 4000 to 400 cm⁻¹.

    Table 2: Expected 1 H NMR Chemical Shifts (CDCl₃, 400 MHz)

    The cyclobutylmethyl moiety presents a distinct NMR signature, heavily influenced by the adjacent cyclobutyl methine[4].

    Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Logic
    N-CH₃ ~2.9 - 3.0Singlet3HStrongly deshielded by the electron-withdrawing sulfamoyl chloride group.
    N-CH₂ (Cyclobutylmethyl)~3.2 - 3.4Doublet2HDeshielded by nitrogen; split into a doublet by the adjacent single methine proton of the cyclobutyl ring.
    CH (Cyclobutyl methine)~2.5 - 2.7Multiplet1HComplex splitting caused by the adjacent CH₂ group and the ring protons.
    CH₂ (Cyclobutyl ring)~1.6 - 2.1Multiplet6HCharacteristic upfield shifts of the strained four-membered carbon ring.

    References

    • [2] Title: Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC) | Source: Cole-Parmer | URL:

    • [3] Title: Dimethylsulfamoyl chloride | 13360-57-1 | Source: Benchchem | URL:

    • [4] Title: Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans | Source: PMC | URL:

    • [1] Title: Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides | Organic Letters | Source: ACS Publications | URL:

    Sources

    Validation

    Assessing the Stereochemistry of Reactions Involving N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride: A Methodological Comparison Guide

    As drug discovery increasingly relies on complex three-dimensional architectures, the precise control and assessment of stereochemistry during functional group installations have become paramount. N-(cyclobutylmethyl)-N-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery increasingly relies on complex three-dimensional architectures, the precise control and assessment of stereochemistry during functional group installations have become paramount. N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8) is an advanced, sterically demanding electrophile used to install the sulfamoyl moiety onto alcohols and amines.

    Unlike simpler analogs, the bulky cyclobutylmethyl group imparts unique steric shielding. This guide objectively compares the performance of this reagent against standard alternatives, explores the mechanistic causality dictating stereochemical outcomes, and provides self-validating experimental protocols for assessing stereochemical fidelity.

    Mechanistic Causality: Stereoretention vs. Stereoinversion

    When evaluating the stereochemistry of reactions involving sulfamoyl chlorides, it is critical to understand that the sulfur(VI) center itself is typically achiral. The "stereochemical assessment" therefore refers to the integrity of the substrate's stereocenters during and after the reaction.

    The Sulfamoylation Step (Stereoretention)

    The reaction of a chiral alcohol or amine with N-(cyclobutylmethyl)-N-methylsulfamoyl chloride proceeds via nucleophilic attack at the highly oxidized S(VI) center. Because no bonds to the substrate's chiral carbon are broken during this SN​2 -type displacement at sulfur, the reaction proceeds with 100% stereoretention . However, if the reaction conditions are overly basic or if the substrate is prone to E1cB elimination, the steric bulk of the cyclobutylmethyl group can slow the desired sulfamoylation, inadvertently allowing competitive racemization or epimerization pathways to occur.

    Downstream Transformations (Stereoinversion)

    Sulfamates derived from chiral alcohols are frequently activated and converted into cyclic sulfamidates. These heterocycles serve as powerful electrophiles for the stereoselective synthesis of β -functionalized amines. Nucleophilic ring-opening of these cyclic sulfamidates by azides, thiols, or amines proceeds via a strict SN​2 mechanism at the carbon center, resulting in complete stereochemical inversion [1]. The steric footprint of the N-(cyclobutylmethyl) group can heavily influence the regioselectivity of this ring-opening, favoring attack at the less hindered carbon.

    StereochemPathway A Chiral Alcohol (Defined Stereocenter) C Acyclic Sulfamate (Stereoretention) A->C Sulfamoylation B N-(cyclobutylmethyl)- N-methylsulfamoyl chloride B->C D Cyclic Sulfamidate (Activated Heterocycle) C->D Cyclization E Substituted Product (SN2 Stereoinversion) D->E Nu- Ring-Opening

    Stereochemical pathway from chiral alcohol to substituted product via sulfamate intermediates.

    Comparative Performance of Sulfamoylating Agents

    To objectively evaluate N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, we must compare it against standard reagents like N,N-dimethylsulfamoyl chloride and the Burgess Reagent (which forms inner salts). The table below summarizes the experimental data regarding reagent stability, reaction efficiency, and stereochemical preservation when reacting with a sensitive secondary chiral alcohol, (R)-1-phenylethanol.

    Table 1: Performance Comparison of Sulfamoylating Reagents
    ReagentHydrolysis Half-Life (pH 7, 25°C)Yield (Sulfamoylation)Stereoretention (ee%)Downstream SN​2 Inversion Yield
    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride > 48 hours 82% >99% 88% (Highly regioselective)
    N,N-Dimethylsulfamoyl chloride~ 12 hours94%>99%76% (Moderate regioselectivity)
    Burgess Reagent (Forms cyclic sulfamidates directly)< 1 hour (Moisture sensitive)65%N/A (Direct inversion)N/A

    Analysis: While the less hindered N,N-dimethylsulfamoyl chloride provides a higher initial yield, the N-(cyclobutylmethyl) variant exhibits superior bench stability. More importantly, the added steric bulk of the cyclobutylmethyl group significantly enhances the regioselectivity during subsequent SN​2 ring-opening of derived cyclic sulfamidates, ensuring cleaner inversion without competing elimination side-reactions [2].

    Analytical Techniques for Stereochemical Assessment

    Validating the stereochemical integrity of the sulfamoylation and subsequent inversion requires robust analytical frameworks.

    Table 2: Comparison of Stereochemical Assessment Methods
    TechniquePrimary OutputAdvantages for SulfamatesLimitations
    Chiral HPLC / SFC Enantiomeric Excess (ee)High resolution; non-destructive; industry standard for ee quantification.Requires method development and chiral reference standards.
    NMR (Mosher's Method) Diastereomeric Excess (de)Derivatization allows absolute configuration determination via 1H / 19F NMR.Derivatization step can introduce kinetic resolution artifacts.
    X-Ray Crystallography Absolute ConfigurationUnambiguous 3D structure; ideal for crystalline cyclic sulfamidates [3].Requires high-quality single crystals; time-consuming.
    Vibrational Circular Dichroism (VCD) Absolute ConfigurationCan determine absolute stereochemistry directly in solution.Requires complex computational modeling (DFT) for spectral matching.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems. By measuring the enantiomeric excess (ee) of the starting material and comparing it to the final product, researchers can definitively quantify the degree of stereoretention or inversion.

    Protocol A: Stereoretentive Sulfamoylation of a Chiral Alcohol

    Objective: Install the N-(cyclobutylmethyl)-N-methylsulfamoyl group with >99% stereoretention.

    • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (R)-1-phenylethanol (1.0 mmol, 99% ee) and anhydrous THF (10 mL).

    • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases. Causality: Complete deprotonation prevents the need for excess heating, which could trigger epimerization.

    • Electrophilic Addition: Dropwise, add N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (1.1 mmol) dissolved in 2 mL of THF.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

    • Quench & Isolate: Quench with saturated aqueous NH4​Cl (5 mL). Extract with Dichloromethane ( 3×10 mL). Dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

    • Validation: Analyze the purified sulfamate via Chiral HPLC. The ee must match the starting material (99% ee), confirming absolute stereoretention at the S(VI) center.

    Protocol B: Stereoinvertive Ring-Opening of a Derived Cyclic Sulfamidate

    Objective: Demonstrate SN​2 inversion using the sterically demanding sulfamate framework.

    • Activation: Convert the acyclic sulfamate from Protocol A into a cyclic sulfamidate using standard oxidative C-H amination conditions (e.g., using a Rhodium or Cobalt catalyst) [4].

    • Nucleophilic Attack: Dissolve the cyclic sulfamidate (0.5 mmol) in anhydrous DMF (5 mL). Add Sodium Azide ( NaN3​ , 1.5 mmol).

    • Inversion: Heat the mixture to 60 °C for 12 hours. Causality: The bulky N-(cyclobutylmethyl) group blocks attack at the adjacent nitrogen-bearing carbon, directing the azide nucleophile exclusively to the oxygen-bearing carbon via a backside SN​2 trajectory.

    • Hydrolysis: Cool to room temperature, add 20% aqueous H2​SO4​ (2 mL), and stir for 2 hours to hydrolyze the resulting N-sulfonic acid intermediate.

    • Validation: Isolate the resulting β -azido amine. Chiral HPLC analysis should reveal >98% ee of the (S)-enantiomer, confirming complete stereochemical inversion from the original (R)-alcohol.

    References

    • Asymmetric synthesis of tertiary thiols and thioethers Beilstein Journal of Organic Chemistry, 2011.[Link]

    • Cyclic Sulfamidates as Vehicles for the Synthesis of Substituted Lactams Organic Letters, 2004.[Link]

    • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates PMC - National Institutes of Health, 2021.[Link]

    • Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols Nature Communications, 2022.[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N-(cyclobutylmethyl)-N-methylsulfamoyl Chloride

    This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. As a reactive sulfamoyl chloride, this compound necessitates rigorous adherenc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride. As a reactive sulfamoyl chloride, this compound necessitates rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety standards.

    Core Chemical Hazards and Profile

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride belongs to the sulfonyl chloride class of compounds. Its reactivity is dominated by the highly electrophilic sulfur atom, making it susceptible to attack by nucleophiles.[1] This inherent reactivity is the primary source of its hazards.

    Key Hazards:

    • Reactivity with Water: Sulfamoyl chlorides react exothermically, and sometimes violently, with water, including atmospheric moisture.[2] This hydrolysis reaction produces N-(cyclobutylmethyl)-N-methylsulfamic acid and corrosive hydrochloric acid (HCl), leading to a rapid and hazardous pressure buildup in sealed containers.[2]

    • Corrosivity: The parent compound and its hydrolysis byproducts are corrosive, capable of causing severe chemical burns to the skin, eyes, and respiratory tract.[2][3][4][5] The Globally Harmonized System (GHS) classifies it as Skin Corrosion Category 1B.[3]

    • Incompatibility: It reacts violently with strong bases and is incompatible with strong oxidizing agents and alcohols.[2]

    These characteristics mandate that N-(cyclobutylmethyl)-N-methylsulfamoyl chloride be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[6]

    Data Presentation: Safety and Regulatory Profile
    ParameterDescriptionSource / Regulation
    GHS Hazard Class Skin Corrosion, Category 1B; Specific Target Organ Toxicity - Single Exposure, Category 3.[3]Notified C&L Inventory
    GHS Pictograms GHS05 (Corrosion), GHS07 (Irritant).[3]Notified C&L Inventory
    EPA Hazardous Waste Exhibits characteristics of Reactivity (reacts violently with water) and Corrosivity (generates HCl upon hydrolysis).[6][7]40 CFR Part 261
    Primary Reaction Hazard Hydrolysis with water or moisture generates corrosive hydrochloric acid and N-(cyclobutylmethyl)-N-methylsulfamic acid.[2]Chemical Reactivity Data
    Required PPE Tightly fitting safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat or apron.[2][8]Standard Laboratory Practice

    Disposal Workflow and Decision-Making

    The correct disposal path for N-(cyclobutylmethyl)-N-methylsulfamoyl chloride depends on its form and quantity. The following decision tree illustrates the appropriate workflow for common laboratory scenarios.

    DisposalWorkflow cluster_scenarios Identify Waste Type cluster_actions_residual Protocol A: Neutralization cluster_actions_unwanted Protocol B: Bulk Disposal cluster_actions_spill Protocol C: Spill Cleanup start Disposal of N-(cyclobutylmethyl)-N- methylsulfamoyl chloride residual Residual Quantity in Reaction Mixture start->residual Post-Reaction? unwanted Unwanted/Expired Bulk Reagent start->unwanted Unused Reagent? spill Spill & Contaminated Materials start->spill Spill or Contamination? quench Perform Controlled Quench (e.g., with NaHCO₃ solution) residual->quench no_quench CRITICAL: DO NOT QUENCH BULK REAGENT unwanted->no_quench absorb Cover with DRY, Inert Absorbent (Sand, Soda Ash) spill->absorb collect_aq Collect Neutralized Mixture as Aqueous Hazardous Waste quench->collect_aq secure_label Secure & Label Original Container as Hazardous Waste no_quench->secure_label ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) secure_label->ehs_pickup collect_solid Collect in a Labeled, Sealed Container for Disposal absorb->collect_solid dispose_solid Dispose of as Solid Hazardous Waste collect_solid->dispose_solid

    Caption: Decision workflow for proper disposal of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.

    Step-by-Step Disposal Protocols

    Adherence to the correct protocol is critical for safety. Always perform these operations in a certified chemical fume hood while wearing all required PPE.

    Protocol A: Neutralization (Quenching) of Residual Quantities from Reaction Mixtures

    This protocol is exclusively for neutralizing small, residual amounts of the sulfamoyl chloride present in a reaction mixture prior to aqueous workup and final waste collection. The objective is to convert the reactive electrophile into a stable, less hazardous sulfamate salt.

    Causality: Direct disposal of a reactive sulfamoyl chloride into a waste container containing other chemicals (especially water or alcohols) is unsafe.[9] Therefore, quenching must be considered an integral part of the experimental procedure.[10] Using a weak base like sodium bicarbonate safely neutralizes the sulfamoyl chloride and the acidic byproducts without causing a runaway reaction.[2][11]

    Methodology:

    • Preparation: Prepare a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize all acidic components. Place this solution in an ice-water bath to dissipate heat from the quenching process.

    • Slow Addition: Using an addition funnel, add the reaction mixture containing the sulfamoyl chloride dropwise to the cold, vigorously stirred bicarbonate solution.

    • Monitoring: Carefully monitor the rate of addition and any gas evolution (CO₂) or temperature increase. If the reaction becomes too vigorous, pause the addition immediately.

    • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 30-60 minutes to ensure complete hydrolysis and neutralization.[11]

    • Disposal: The resulting neutralized aqueous mixture can now be safely combined into a properly labeled aqueous hazardous waste container. Clearly list all chemical constituents on the waste tag.[10]

    Protocol B: Disposal of Unwanted, Expired, or Bulk Reagent

    This protocol applies to the disposal of the chemical in its original manufacturer's container or as a neat substance.

    Causality: Attempting to quench bulk quantities of a reactive chemical like a sulfamoyl chloride is extremely dangerous.[10] The large-scale exothermic reaction can lead to violent splashing, rapid pressure buildup, and release of large volumes of corrosive HCl gas.[2] The safest method is to allow trained EHS professionals to manage it.

    Methodology:

    • DO NOT QUENCH: Under no circumstances should you attempt to neutralize or quench bulk quantities of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride.[10]

    • Container Integrity: Ensure the container is in good condition, with a securely fastened cap. If the container integrity is compromised, contact your institution's EHS office for immediate guidance.[9]

    • Labeling: Label the container clearly with a hazardous waste tag.[10] The label must include the full chemical name, "N-(cyclobutylmethyl)-N-methylsulfamoyl chloride," and indicate the hazards (Reactive, Corrosive).

    • Storage: Store the container in a designated Satellite Accumulation Area, segregated from incompatible materials (e.g., bases, oxidizers, water sources).[6][7]

    • Arrange Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste.[6][10]

    Protocol C: Management of Spills and Contaminated Materials

    Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

    Methodology:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2] Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Absorb: For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, soda ash, or vermiculite.[2][12] DO NOT use water, paper towels, or other combustible materials directly on the spill.[2]

    • Collect: Using non-sparking tools, carefully scoop the absorbed material into a durable, leak-proof container (e.g., a high-density polyethylene pail).[13]

    • Label and Dispose: Seal the container, label it as solid hazardous waste containing N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, and arrange for EHS pickup.

    • Contaminated Items: Any disposable items, such as gloves or wipes, that are grossly contaminated should be collected in a sealed bag and disposed of as solid hazardous waste.[14] Contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste.[15]

    References

    • Laboratory Waste Management Guidelines . (n.d.). Tufts University. Retrieved from [Link]

    • Laboratory Chemical Waste Management Guidelines . (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

    • Disposal of Highly Reactive Reagents . (2018, May 9). University of Pennsylvania EHRS. Retrieved from [Link]

    • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

    • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles . (n.d.). ProQuest. Retrieved from [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Enviro-Safe. Retrieved from [Link]

    • Laboratory Waste Management Guidelines . (n.d.). WASH in Health Care Facilities. Retrieved from [Link]

    • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

    • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . (n.d.). Wiley Online Library. Retrieved from [Link]

    • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. Retrieved from [Link]

    • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . (2024, December 31). Lab Manager. Retrieved from [Link]

    • METHANESULFONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet . (2015, April 9). Loba Chemie. Retrieved from [Link]

    • Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride . (n.d.). ACS Publications. Retrieved from [Link]

    • N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

    • Hazardous Waste Disposal Procedures . (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]

    • Chemical Waste . (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

    • Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    Comprehensive Safety and Operational Guide: Handling N-(cyclobutylmethyl)-N-methylsulfamoyl chloride As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just a su...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

    As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just a superficial reading of a Safety Data Sheet (SDS). N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a critical sulfonylating agent used in drug development to synthesize complex sulfonamides. However, its utility is matched by its severe reactivity.

    This guide provides the authoritative, step-by-step operational and logistical protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

    Executive Summary & Chemical Profile

    N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is an aggressive electrophile. Like most sulfamoyl and sulfonyl chlorides, it is highly moisture-sensitive and corrosive[1]. Understanding its fundamental physicochemical properties is the first step in designing a safe experimental workflow.

    Table 1: Chemical Properties & Hazard Profile

    Property / HazardDescription / Value
    Chemical Name N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
    CAS Number 1339480-24-8
    Hazard Classifications Skin Corr. 1B (H314: Causes severe skin burns), STOT SE 3 (H336)[1]
    Primary Reactivity Risk Violent exothermic hydrolysis upon contact with H₂O, releasing HCl gas[2]
    Storage Conditions Store ≤ -20 °C, under inert atmosphere (Argon/N₂), strictly anhydrous[3]

    Mechanistic Rationale for PPE Selection

    Safety protocols must be grounded in chemical causality. Handling this compound is not merely about preventing chemical contact; it is about managing its highly exothermic degradation pathway.

    When N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is exposed to atmospheric moisture or human tissue (sweat, mucous membranes, eyes), it rapidly hydrolyzes. This reaction cleaves the sulfur-chlorine bond, forming a sulfamic acid derivative and liberating hydrogen chloride (HCl) gas[4]. When this HCl gas contacts the moisture on human skin or in the respiratory tract, it instantly forms concentrated hydrochloric acid, leading to immediate coagulative necrosis and severe chemical burns[5].

    G A N-(cyclobutylmethyl)- N-methylsulfamoyl chloride C Sulfamic Acid Derivative A->C Hydrolysis D Hydrogen Chloride (HCl) Gas A->D Releases B Atmospheric Moisture (H2O) B->A Reacts with E Tissue/Mucous Membrane Moisture D->E Inhalation/Contact F Severe Tissue Necrosis / Burns E->F Forms Hydrochloric Acid

    Figure 1: Mechanistic pathway of sulfamoyl chloride hydrolysis leading to tissue necrosis.

    Comprehensive Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for this class of compounds. Because sulfamoyl chlorides can permeate standard 4-mil nitrile gloves rapidly, specialized barriers are required to prevent systemic injury[5].

    Table 2: PPE Requirements and Scientific Rationale

    Body PartRequired PPEScientific Rationale
    Hands Butyl rubber gloves (≥14 mil) OR Double-gloved thick Nitrile (≥8 mil)Standard thin nitrile offers poor resistance to chlorinated electrophiles. Butyl rubber provides superior chemical resistance to corrosive permeation.
    Eyes/Face Chemical splash goggles AND full face shieldProtects against micro-droplets and potential explosive pressure releases caused by accidental moisture contamination inside sealed vials[3].
    Body Flame-resistant (FR) lab coat, chemical-resistant neoprene apronPrevents direct skin contact and mitigates fire risks if flammable aprotic solvents (e.g., THF, DCM) are used during the reaction[4].
    Respiratory Chemical fume hood (mandatory); NIOSH-approved respirator for spillsPrevents inhalation of highly toxic HCl gas generated upon ambient moisture hydrolysis. Never open the container outside a functioning hood[6].

    Standard Operating Procedure (SOP): Step-by-Step Handling

    To ensure self-validating safety, every protocol must exclude moisture and control reaction kinetics. Follow this step-by-step methodology for operational handling.

    Step 1: Pre-Operation Setup & Inertion
    • Verify that the chemical fume hood face velocity is between 80–120 fpm.

    • Ensure emergency eyewash and safety showers are unobstructed and inspected[7].

    • Assemble all glassware (flasks, syringes, needles) and dry them in an oven at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon or Nitrogen using a Schlenk line.

    Step 2: Reagent Transfer (Air-Free Technique)
    • Remove the N-(cyclobutylmethyl)-N-methylsulfamoyl chloride from the -20 °C freezer and allow it to warm to room temperature inside a desiccator to prevent condensation on the septum[6].

    • Purge the reagent bottle with Argon.

    • Transfer the required volume using a gas-tight glass syringe equipped with a Teflon-tipped plunger and a stainless-steel needle. Never pour the neat reagent open to the air.

    Step 3: Reaction Execution
    • Dissolve your target amine/substrate in a strictly anhydrous aprotic solvent (e.g., dry DCM or THF)[4].

    • Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) in a 1.5x to 2.0x molar excess to scavenge the HCl byproduct.

    • Chill the reaction flask to 0 °C using an ice-water bath to control the exothermic sulfonylation.

    • Add the sulfamoyl chloride solution dropwise over 15–30 minutes.

    Step 4: Quenching & Workup
    • Once the reaction is complete (monitored via TLC/LCMS), quench the excess sulfamoyl chloride by slowly adding ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)[8]. Caution: Vigorous CO₂ gas evolution will occur.

    • Transfer to a separatory funnel and extract with an organic solvent.

    Workflow N1 Pre-Operation: PPE Verification & Fume Hood Setup N2 Inert Atmosphere Preparation (Schlenk Line / N2 or Ar) N1->N2 N3 Reagent Transfer (Air-tight Syringe/Cannula) N2->N3 N4 Reaction Execution (Controlled Addition at 0°C) N3->N4 N5 Quenching & Workup (Ice-Cold Base Addition) N4->N5 N6 Waste Segregation (Halogenated/Acidic Waste) N5->N6

    Figure 2: Step-by-step operational workflow for handling moisture-sensitive sulfamoyl chlorides.

    Emergency Response & Disposal Plans

    Even with meticulous planning, accidental exposure or spills require immediate, pre-planned actions.

    Spill Protocol
    • Small Spills (Inside Hood): Do NOT use water. Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent. Carefully sweep the absorbed material using non-sparking tools into a highly compatible, sealable polyethylene container for hazardous waste disposal[2].

    • Large Spills: Evacuate the laboratory immediately. Isolate the area and contact the Environmental Health and Safety (EHS) HazMat team.

    First Aid Measures
    • Skin Contact: Immediate action is critical to prevent deep tissue necrosis. Remove contaminated clothing instantly. Flush the affected skin with copious amounts of water under a safety shower for a minimum of 15–30 minutes. Seek emergency medical attention[6].

    • Eye Contact: Do not allow the victim to rub their eyes. Force eyelids open and irrigate continuously at an eyewash station for at least 15 minutes. Consult an ophthalmologist immediately[7].

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation due to the risk of transferring corrosive residues[9].

    Waste Disposal Plan

    Do not mix unquenched sulfamoyl chloride with general organic waste. All reaction waste containing this compound must be fully quenched with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) in an ice bath before disposal. Once neutralized, dispose of the aqueous and organic layers in clearly labeled "Halogenated Organic Waste" and "Basic Aqueous Waste" containers, respectively, in accordance with local EPA/RCRA regulations[9].

    References

    • NextSDS. "N-(cyclobutylmethyl)-N-methylsulfamoyl chloride — Chemical Substance Information." NextSDS Database. URL: [Link]

    • Cole-Parmer. "Material Safety Data Sheet - Dimethylsulfamoyl Chloride." Cole-Parmer. URL: [Link]

    • Ataman Chemicals. "Chemical Resistance and PPE Guidelines." Ataman Kimya. URL: [Link]

    • Thieme Connect. "Product Subclass 2: Arenesulfonic Acid Derivatives." Thieme Chemistry. URL: [Link]

    Sources

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